1-Dodecyloxy-2-nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-dodecoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCTUMLYTQODSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337928 | |
| Record name | 2-Nitrophenyl dodecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83027-71-8 | |
| Record name | Dodecyl 2-nitrophenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83027-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl dodecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Dodecyloxy-2-nitrobenzene
Introduction: The Significance of Long-Chain Alkoxy Nitroaromatics
1-Dodecyloxy-2-nitrobenzene, a member of the long-chain alkoxy nitroaromatic family, is a compound of significant interest in various fields of chemical research, particularly in the development of novel materials and as a key intermediate in the synthesis of more complex molecules. The presence of the long dodecyl chain imparts significant lipophilicity, influencing the molecule's solubility, reactivity, and potential applications in areas such as liquid crystals, phase-transfer catalysts, and as a precursor to specialized surfactants and pharmacologically active agents. The nitro group, a strong electron-withdrawing moiety, not only modulates the electronic properties of the aromatic ring but also serves as a versatile functional handle for further chemical transformations, most notably its reduction to an amino group to form 2-dodecylaniline derivatives.
This guide provides a comprehensive overview of the synthesis of this compound via the Williamson ether synthesis, detailing the underlying mechanistic principles and a field-proven experimental protocol. Furthermore, it outlines the essential characterization techniques required to verify the identity and purity of the synthesized compound, complete with expected analytical data.
Synthesis of this compound: A Mechanistic and Practical Approach
The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis.[1] This robust and versatile reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
The Causality Behind Experimental Choices
The synthesis involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide. In this specific case, 2-nitrophenol is reacted with a 1-haloalkane, such as 1-bromododecane or 1-iodododecane.
-
Choice of Phenol: 2-Nitrophenol is selected due to the presence of the ortho-nitro group. This electron-withdrawing group increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base to form the 2-nitrophenoxide ion. This enhanced acidity makes the reaction more facile compared to the etherification of unsubstituted phenol.
-
Choice of Alkyl Halide: A primary alkyl halide, such as 1-bromododecane, is crucial for a successful Williamson ether synthesis.[1] The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon. Primary halides present the least steric hindrance, maximizing the rate of nucleophilic attack by the phenoxide and minimizing competing elimination (E2) reactions. While 1-iodododecane could also be used and is a better leaving group, 1-bromododecane is often chosen due to a good balance of reactivity and cost-effectiveness.
-
Choice of Base and Solvent: The selection of the base and solvent is critical for achieving a high yield. A base is required to deprotonate the 2-nitrophenol to form the more nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone are preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and, therefore, more nucleophilic. They also do not participate in the reaction as a nucleophile themselves. For instance, using a protic solvent like ethanol could lead to the solvent itself acting as a nucleophile, competing with the phenoxide.
The overall synthetic transformation is depicted below:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the Williamson ether synthesis of nitroaromatic compounds.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Nitrophenol | 139.11 | 1.39 g | 10.0 |
| 1-Bromododecane | 249.23 | 2.74 g (2.3 mL) | 11.0 |
| Potassium Carbonate (anhydrous) | 138.21 | 2.76 g | 20.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 50 mL | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 1-bromododecane (2.74 g, 11.0 mmol) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) eluent system. The reaction is complete when the 2-nitrophenol spot is no longer visible.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into approximately 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product, typically an oil or a low-melting solid, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized product. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Workflow for the characterization of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~7.8 - 7.0 | m | 4H | Aromatic protons |
| -O-CH₂- | ~4.1 | t | 2H | Methylene group adjacent to the ether oxygen |
| -CH₂- | ~1.8 | m | 2H | Methylene group β to the ether oxygen |
| -(CH₂)₉- | ~1.5 - 1.2 | m | 18H | Bulk methylene groups of the dodecyl chain |
| -CH₃ | ~0.9 | t | 3H | Terminal methyl group of the dodecyl chain |
The aromatic region is expected to show a complex multiplet pattern due to the ortho-disubstitution. The proton ortho to the nitro group will be the most downfield, while the proton ortho to the alkoxy group will be the most upfield.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
| Carbon | Chemical Shift (ppm) | Assignment |
| Ar-C (quaternary) | ~152, ~140 | C-O and C-NO₂ |
| Ar-CH | ~134, ~125, ~120, ~114 | Aromatic carbons |
| -O-CH₂- | ~69 | Methylene carbon adjacent to the ether oxygen |
| -(CH₂)₁₀- | ~32 - 22 | Dodecyl chain carbons |
| -CH₃ | ~14 | Terminal methyl carbon |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2950 - 2850 | C-H stretch | Aliphatic (dodecyl chain) |
| ~1525 and ~1350 | Asymmetric and symmetric N-O stretch | Nitro group (NO₂) |
| ~1250 | C-O stretch | Aryl-alkyl ether |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
Conclusion
The synthesis of this compound is reliably achieved through the Williamson ether synthesis, a foundational reaction in organic chemistry. By carefully selecting the reactants, base, and solvent, high yields of the desired product can be obtained. The identity and purity of the synthesized compound are unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, and FTIR spectroscopy. This guide provides the necessary theoretical understanding and practical protocols for researchers and scientists to successfully synthesize and characterize this valuable chemical intermediate.
References
- BenchChem. (2025).
- PubChem. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene. National Center for Biotechnology Information.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Yue, C. (2009). 1-Dodecyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3034. [Link]
Sources
An In-Depth Technical Guide to 1-Dodecyloxy-2-nitrobenzene
This guide provides a comprehensive technical overview of 1-Dodecyloxy-2-nitrobenzene (CAS No. 83027-71-8), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into its chemical properties, synthesis, characterization, and key applications, with a focus on the scientific principles and practical considerations that underpin its use.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 2-nitrophenyl dodecyl ether, is an organic compound characterized by a dodecyloxy group and a nitro group attached to a benzene ring at the 1 and 2 positions, respectively.[1][2][3] This substitution pattern imparts a unique combination of lipophilicity from the long alkyl chain and electrophilicity from the nitro-aromatic system.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 83027-71-8 | [1] |
| Molecular Formula | C₁₈H₂₉NO₃ | [1] |
| Molecular Weight | 307.43 g/mol | [1] |
| Melting Point | 10.5-11 °C | [2] |
| Boiling Point | 201-203 °C at 3.5 Torr | [2] |
| Density | 0.999 g/mL at 20 °C | [4] |
| Appearance | Pale yellow to dark brown liquid | |
| Solubility | Very slightly soluble in water; soluble in most organic solvents | |
| XLogP3 | 7.3 | [1] |
Synthesis Pathway: The Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[5][6] This venerable yet highly effective Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[5][6] In this specific case, 2-nitrophenol is deprotonated by a weak base to form the 2-nitrophenoxide, which then displaces a halide from a 1-dodecyl halide.
The choice of a primary alkyl halide (e.g., 1-bromododecane or 1-iodododecane) is critical to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction, which would be more prevalent with secondary or tertiary halides.[6] A polar aprotic solvent like acetone or acetonitrile is typically employed to dissolve the reactants and facilitate the reaction.[7]
Detailed Experimental Protocol:
Materials:
-
2-Nitrophenol
-
1-Bromododecane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitrophenol (1.0 eq), 1-bromododecane (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dodecyloxy chain, and the terminal methyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of ortho, meta, and para coupling. The protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) will be shifted downfield compared to the other methylene groups in the alkyl chain. The terminal methyl group will appear as a triplet around δ 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The carbons of the dodecyl chain will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
Aromatic C-H stretching: ~3050-3100 cm⁻¹
-
Aliphatic C-H stretching: ~2850-2960 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1520 cm⁻¹ and ~1350 cm⁻¹ respectively. These are strong and characteristic peaks for the nitro group.
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
C-O-C (ether) stretching: ~1250 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 307, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns may involve cleavage of the dodecyl chain and loss of the nitro group.
Key Applications and Downstream Chemistry
This compound serves as a crucial intermediate in several fields:
Synthesis of Dyes and Pigments
The primary application of this compound is as a precursor for the synthesis of azo dyes.[2] The nitro group can be readily reduced to an amine (2-dodecylaniline) using various reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.
The resulting 2-dodecylaniline can then be diazotized and coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes with different colors and properties.[8][9] The long dodecyl chain can enhance the solubility of the dye in nonpolar media and improve its affinity for certain substrates.
Ion-Selective Electrodes
Nitroaromatic compounds, including this compound, are used as plasticizers in the membranes of ion-selective electrodes (ISEs).[10] These plasticizers are crucial for maintaining the appropriate viscosity and dielectric constant of the membrane, which in turn influences the electrode's selectivity and response time. The lipophilic nature of the dodecyl chain helps to retain the plasticizer within the polymer membrane.
Surfactants and Water Repellents
The amphiphilic nature of this compound, with its long nonpolar alkyl tail and polar nitro-aromatic head, suggests its potential use as a surfactant or in the formulation of water-repellent coatings.[2]
Pharmaceutical and Agrochemical Research
As a substituted nitrobenzene, this compound can serve as a building block in the synthesis of more complex molecules with potential biological activity. The nitro group can be a versatile handle for further chemical transformations.
Safety and Toxicological Considerations
While specific toxicological data for this compound is limited, the toxicology of nitrobenzene and its derivatives is well-documented. The primary health concern associated with exposure to nitroaromatic compounds is methemoglobinemia .[11]
The nitro group can be metabolically reduced in the body to nitrosobenzene and phenylhydroxylamine, which are potent oxidizing agents that can convert the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and, in severe cases, hypoxia.
Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles, to prevent skin and eye contact.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. This compound may be hazardous to the environment and should not be released into waterways.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined synthetic pathway and a range of important applications, particularly in the dye and sensor industries. Its unique molecular structure, combining a long alkyl chain with a reactive nitro-aromatic moiety, provides a platform for diverse chemical transformations. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective and responsible use in research and development.
References
- PubChem. 1-(Dodecyloxy)-2-nitrobenzene.
- The Williamson Ether Synthesis. University of Colorado Boulder. [Link]
- Williamson Ether Synthesis. Millersville University. [Link]
- Experiment 06 Williamson Ether Synthesis. St.
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). [Link]
- Kiba, N., Hata, M., & Furusawa, M. (1980). Liquid-membrane dodecylbenzenesulphonate ion-selective electrode employing Victoria Blue as the counter-ion. Talanta, 27(3), 253–256. [Link]
- ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
- Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
- BIOSYNCE. 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8. [Link]
- National Institute of Standards and Technology. Benzene, dodecyl-. NIST WebBook. [Link]
- Yue, J. (2009). 1-Dodecyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]
- D'Orazio, P. (2021). New Materials Used for the Development of Anion-Selective Electrodes—A Review. Sensors, 21(16), 5483. [Link]
- IJARSE JOURNAL. PRINCIPLE AND APPLICATIONS OF ION SELECTIVE ELECTRODES-AN OVERVIEW. [Link]
- Prime Scholars. Synthesis and Characteristics of Some Organic Dyes. [Link]
- Ursinus Digital Commons. Synthesis of Dyes. [Link]
- ResearchG
- CORE. Trends in the synthesis and application of some reactive dyes: A review. [Link]
- Analyst. Use of ion-selective electrodes in kinetic flow injection: determination of phenolic and hydrazino drugs with 1-fluoro-2,4-dinitrobenzene using a fluoride-selective electrode. [Link]
- MSD Veterinary Manual. Pyrrolizidine Alkaloidosis in Animals. [Link]
- ResearchGate. Synthesis and properties of acid dyes derived from 4,4′-methylene bis(2,5-dichloro aniline). [Link]
- ResearchGate.
- National Center for Biotechnology Information. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]
Sources
- 1. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. This compound | 83027-71-8 [amp.chemicalbook.com]
- 4. This compound | 83027-71-8 [chemicalbook.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. primescholars.com [primescholars.com]
- 9. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 10. Liquid-membrane dodecylbenzenesulphonate ion-selective electrode employing Victoria Blue as the counter-ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Spectroscopic Profile of 1-Dodecyloxy-2-nitrobenzene: A Technical Guide
Introduction
1-Dodecyloxy-2-nitrobenzene, a key intermediate in organic synthesis and a component in various chemical applications, demands thorough structural elucidation for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure and purity of the compound, which are critical parameters for researchers, scientists, and professionals in drug development. This document is structured to offer not just the data, but also the underlying scientific rationale for the observed spectroscopic behavior, thereby providing a comprehensive understanding of the molecule's characteristics.
Molecular Structure and Spectroscopic Correlation
The structural integrity of this compound is unequivocally established through the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system for the compound's identity.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive proof of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The electron-withdrawing nature of the nitro group and the ether linkage significantly influences the chemical shifts of the aromatic protons.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.82 | dd | 1H | Ar-H |
| 7.55 | ddd | 1H | Ar-H |
| 7.15 | dd | 1H | Ar-H |
| 7.07 | ddd | 1H | Ar-H |
| 4.12 | t | 2H | -O-CH₂- |
| 1.87 | m | 2H | -O-CH₂-CH₂- |
| 1.5 - 1.2 | m | 18H | -(CH₂)₉- |
| 0.88 | t | 3H | -CH₃ |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Interpretation: The downfield region of the spectrum (7.0-8.0 ppm) displays four distinct signals corresponding to the four protons on the substituted benzene ring. The deshielding effect of the nitro group is evident. The triplet at 4.12 ppm is characteristic of the methylene group directly attached to the oxygen atom, deshielded by the electronegative oxygen. The aliphatic chain protons appear as a complex multiplet between 1.2 and 1.5 ppm, with the terminal methyl group exhibiting a characteristic triplet at 0.88 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 151.7 | Ar-C-O |
| 140.7 | Ar-C-NO₂ |
| 133.9 | Ar-CH |
| 125.5 | Ar-CH |
| 120.9 | Ar-CH |
| 114.9 | Ar-CH |
| 69.5 | -O-CH₂- |
| 31.9 | -(CH₂)n- |
| 29.6 | -(CH₂)n- |
| 29.5 | -(CH₂)n- |
| 29.3 | -(CH₂)n- |
| 29.1 | -(CH₂)n- |
| 26.0 | -(CH₂)n- |
| 22.7 | -CH₂-CH₃ |
| 14.1 | -CH₃ |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Interpretation: The aromatic region shows six distinct signals, confirming the presence of a substituted benzene ring. The carbons directly attached to the oxygen and the nitro group appear at 151.7 ppm and 140.7 ppm, respectively. The signal at 69.5 ppm is assigned to the methylene carbon of the ether linkage. The remaining signals in the upfield region correspond to the carbons of the dodecyl chain.
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Figure 2: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3050 | Medium | Aromatic C-H stretch |
| 2924 | Strong | Aliphatic C-H stretch (asymmetric) |
| 2854 | Strong | Aliphatic C-H stretch (symmetric) |
| 1529 | Strong | Asymmetric NO₂ stretch |
| 1352 | Strong | Symmetric NO₂ stretch |
| 1260 | Strong | Aryl-O-C stretch (asymmetric) |
| 1045 | Medium | Aryl-O-C stretch (symmetric) |
| 748 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Interpretation: The IR spectrum prominently displays the characteristic strong asymmetric and symmetric stretching vibrations of the nitro group at 1529 cm⁻¹ and 1352 cm⁻¹, respectively. The strong absorptions at 2924 cm⁻¹ and 2854 cm⁻¹ confirm the presence of the long aliphatic dodecyl chain. The bands in the 1260-1045 cm⁻¹ region are indicative of the aryl-ether linkage. The strong absorption at 748 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted benzene ring.
Experimental Protocol: IR Spectroscopy
Figure 3: Standard workflow for IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Key Fragmentation Pathways: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 307. The fragmentation pattern will be dominated by cleavage of the ether bond and fragmentation of the alkyl chain.
-
Molecular Ion ([M]⁺): The peak corresponding to the intact molecule with one electron removed (m/z = 307).
-
Loss of the Alkyl Chain: Cleavage of the C-O bond can lead to the formation of a dodecyl cation ([C₁₂H₂₅]⁺) at m/z 169 or a 2-nitrophenoxy radical. The more stable fragment will be observed.
-
Benzylic Cleavage: Although not a benzylic ether, cleavage alpha to the oxygen atom is a common fragmentation pathway for ethers.
-
Alkyl Chain Fragmentation: The dodecyl chain will undergo characteristic fragmentation, losing successive CₙH₂ₙ₊₁ fragments, leading to a series of peaks separated by 14 Da (CH₂).
-
Nitro Group Fragmentation: Loss of NO (30 Da) or NO₂ (46 Da) from the molecular ion or fragment ions is also possible.
Observed Fragments (from SDBS): The mass spectrum from SDBS shows a base peak at m/z 43, and other significant peaks at m/z 29, 41, 55, 57, 71, 85, 99, 113, 127, 141, and 155, which are characteristic of the fragmentation of a long alkyl chain. The molecular ion at m/z 307 is observed with low intensity.
Experimental Protocol: Mass Spectrometry
Figure 4: Standard workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust and self-validating confirmation of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (nitro, ether, aromatic ring, and alkyl chain), and the mass spectrum corroborates the molecular weight and provides insight into the molecule's fragmentation behavior. The detailed experimental protocols and interpretations serve as a valuable resource for researchers and scientists, ensuring the reliable identification and quality assessment of this important chemical compound.
References
- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem Compound Summary for CID 545589, 1-(Dodecyloxy)-2-nitrobenzene.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
solubility and stability of 1-Dodecyloxy-2-nitrobenzene
An In-Depth Technical Guide to the Solubility and Stability of 1-Dodecyloxy-2-nitrobenzene
Introduction
This compound (CAS No. 83027-71-8) is an organic compound characterized by a nitrobenzene core functionalized with a twelve-carbon ether chain.[1][2] This unique amphipathic structure, combining a polar aromatic head with a long, non-polar alkyl tail, makes it a subject of interest in various chemical and pharmaceutical applications. It serves as a key intermediate in the synthesis of dyes and pigments, and its surfactant-like properties have been explored.[1] In the context of pharmaceutical sciences, long-chain alkylated aromatic compounds are often investigated as lipidic excipients, components of drug delivery systems, or as challenging molecules for analytical and formulation development due to their physicochemical properties.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the solubility and stability of this compound. We will delve into the theoretical underpinnings of its behavior, provide validated experimental protocols for its characterization, and explore its potential degradation pathways. The insights herein are intended to equip scientists with the foundational knowledge required to effectively handle, formulate, and analyze this and structurally related molecules.
Physicochemical Profile and Structural Analysis
The behavior of this compound is fundamentally dictated by its molecular structure. A clear understanding of its constituent parts allows for the prediction of its solubility and stability characteristics.
-
Aromatic Nitro-Head: The 2-nitrophenyl group is polar and electron-withdrawing. The nitro group (NO₂) can participate in dipole-dipole interactions and weak hydrogen bonding, but its contribution to aqueous solubility is severely counteracted by the rest of the molecule.
-
Ether Linkage: The ether bond is generally stable under neutral conditions but can be susceptible to cleavage under harsh acidic conditions.
-
Dodecyl Tail: The twelve-carbon alkyl (dodecyl) chain is the dominant structural feature.[3] This long hydrocarbon tail is highly non-polar and hydrophobic, leading to strong van der Waals interactions. This feature is the primary driver for the molecule's very low aqueous solubility and high affinity for non-polar environments.[4]
A high calculated LogP (XLogP3) value, a measure of lipophilicity, further confirms the molecule's hydrophobic nature.[2][5] This profile suggests that while the molecule will be readily soluble in oils and non-polar organic solvents, it will be practically insoluble in water.
| Property | Value | Source(s) |
| CAS Number | 83027-71-8 | [1][2] |
| Molecular Formula | C₁₈H₂₉NO₃ | [1][2] |
| Molecular Weight | 307.43 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid-liquid mixture | [6] |
| Melting Point | 10.5-11 °C | [1] |
| Boiling Point | 201-203 °C @ 3.5 Torr | [1] |
| Density | ~1.00 g/cm³ at 20°C | [1][7] |
| XLogP3 | ~7.3 | [2] |
Part I: Solubility Profile
Solubility is a critical parameter that influences bioavailability, formulation design, and purification strategies.[8] For a molecule like this compound, its poor aqueous solubility is a defining characteristic.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is paramount. The molecule's dominant non-polar dodecyl chain dictates its solubility, making it highly soluble in non-polar (lipophilic) solvents and poorly soluble in polar solvents like water.[4][9] The slight polarity of the nitro-ether head is insufficient to overcome the hydrophobicity of the C12 tail.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, pH 7.4 Buffer | Practically Insoluble | The hydrophobic energy penalty of accommodating the long alkyl chain in the structured water network is too high.[4] |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The solvent's hydrogen bonding network is disrupted by the non-polar tail, limiting solubility. |
| Polar Aprotic | DMSO, Acetonitrile | Moderately Soluble | Solvents can solvate the polar head, but the non-polar tail has limited favorable interactions. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Freely Soluble | Van der Waals interactions between the solvent and the dodecyl chain are energetically favorable. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, the equilibrium (thermodynamic) shake-flask method is the gold standard.[10] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, ensuring a true thermodynamic value is obtained.[11]
Protocol: Shake-Flask Method for Solubility Determination
1. Rationale and Objective: This protocol is designed to determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature. The key is to ensure equilibrium is reached and that only the dissolved solute is measured.
2. Materials and Equipment:
-
This compound (solid)
-
Selected solvent (e.g., pH 7.4 phosphate buffer, hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Calibrated analytical balance
3. Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 10 mg into 5 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.[10]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Incubation: Allow the samples to equilibrate for a sufficient period. For poorly soluble compounds, 24 to 48 hours is typical to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 30 minutes for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Workflow for Thermodynamic Solubility Determination
Part II: Stability Profile & Degradation Analysis
Understanding a molecule's stability is essential for determining its shelf-life, storage conditions, and potential liabilities in a formulation.[12] Forced degradation, or stress testing, is a systematic process to identify potential degradation products and pathways, which is a regulatory expectation in drug development.[13][14][15]
Forced Degradation (Stress Testing) Protocol
1. Rationale and Objective: This protocol exposes this compound to harsh chemical and physical conditions to accelerate its degradation. The objective is to generate potential degradation products and establish a "stability-indicating" analytical method capable of separating them from the parent compound.[16][17] A target degradation of 10-20% is often desired to ensure that secondary degradation is minimized.[14]
2. Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Water bath or oven for temperature control
-
Photostability chamber (ICH Q1B compliant)
-
pH meter
-
HPLC system with a photodiode array (PDA) or UV detector
3. Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (Performed in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for several hours.
-
Oxidation: Mix the stock solution with 3-30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for several days. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[15]
-
-
Time Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis (e.g., add an equivalent amount of base or acid).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a PDA detector is highly recommended to assess peak purity and detect the emergence of new chromophores.
Workflow for a Forced Degradation Study
Anticipated Degradation Pathways
The chemical structure of this compound suggests two primary avenues for degradation under stress conditions.
-
Reduction of the Nitro Group: This is the most common degradation pathway for nitroaromatic compounds.[18] The electron-withdrawing nitro group can be sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group, yielding 2-(dodecyloxy)aniline. This pathway is particularly relevant under reductive or certain hydrolytic conditions.
-
Cleavage of the Ether Bond: While generally stable, the ether linkage can be cleaved under forcing acidic conditions (hydrolysis). This would result in the formation of 2-nitrophenol and dodecanol (or 1-bromododecane if HBr were present). This pathway is typically less facile than nitro reduction.
Potential Degradation Pathways Diagram
Conclusion
This compound is a molecule defined by its pronounced lipophilicity, stemming from its long C12 alkyl chain. This leads to its classification as practically insoluble in aqueous media while being freely soluble in non-polar organic solvents. Its stability profile is characteristic of a nitroaromatic ether; it is susceptible to degradation primarily through the reduction of its nitro group and, under more forcing conditions, potential cleavage of its ether bond.
For scientists in pharmaceutical development, this molecule presents a classic challenge of poor solubility, requiring enabling formulation strategies such as lipid-based delivery systems for oral administration. The insights and protocols provided in this guide offer a robust framework for the systematic characterization of its solubility and stability, ensuring the development of reliable analytical methods and a comprehensive understanding of its behavior in various chemical environments.
References
- 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8. BIOSYNCE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxKNn8Fs8SwrFK_5F0mKaWpyFfbOQrQZ03cqaV3MaM0yBcVuNPsQcM13Vrz8WMOrbRk1Em2uRuHMC7p01-vlBXQKHAryeW0fsRD3u_s7xYvG-N6AUkRSzOgxh35IFBfC1qVaP9H1EWu7B2LejXYC2WfnAoNgkX4JrGGExBCqRoo9UAe3yEVpbXtdpbR28Z8C_FFZIqIyl7RRVqM3A9Wz042HS1]
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ4ZWEYIi2jonum5cSo7_wf5B97JFekWO8R_7bqjgzBiuOCtry_XNge1bHnHISUTZ7nSxobNKcvc4uCP4_H3yL03vuHog4u5rGy9fJliVK8FEcDD5GmDspTxD-ud5q9dHnexqwYHs6VBNA2A==]
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwX-RDCvXC8UKnZEVfKKulJ52fPLyqjQ_vplslo8I2rsclH5aK061rp3TQ1SCd4yADOheAtcAZeMVEE0A4UNcAeePxzSEyKI8mFHiOD_3xYWxcnn6zJMWKvHryQ6A-m2bGDcOJyUF6-Bfm-uDSIxlEKlnqeEnCVkpDxJXO5RI9G3TMlCTSrfCbJOZizV8mfB-SFPEAra7jMaPszGfJ-qnoOsakGiQmSacowmqf]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LLS Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeXGGvB_9GB7KIlbqeN45ri9H5O_pbxOwhlbhWfexGkk79_iN0Wn0ivdSDl411oR88nq866flonEdSd9btpx4M4mAYX1frtpv_jSGEQyP8_DgWYZ1Rwsa2-pRFCO3AfEsP1ry4aUGePbHI_SCPixOiYhjZGxcmLKLKy6bdT-SAT10D4u78t9hgMlzwK-FQ1leIN2wcrFB2VqNRlWU6q52o8EbOaoZgyZUmeXdv]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0LA8-t1l_FFes4HDKGemMxE2QihIkBeUb5_Hd0He_VEqEHcRdKJcB0OJHsMQcEJ6oQX2nL1z0I8O61jO_4YkwdPrXUVh1hQ2O8KpcYysEsAQhqWduIOS_BkhmKDkMK6uJE_tZyU5RKzFSWq5I8NAzTj_xcTxWKkIRrRgrNii6yBRxYbkcIm8Oek_iUIvFfYmBgqOygBTUcwAPsjRCRn1yd96JPauz787ESyMAOwxPp_1_Tnk=]
- Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0kjhI7Tdm1VihedD0w_s-S0KEYQDkjiB8vBTnmIAobRCLYYGYXXT4kephU5dCg5skpFE1vpur_EDS7Vxs-z0lVcGj1gwdv8QZxB3BA5H0q6ZPxFnEB_KGKoWF1wNu57PMVgkoSAV5zNyH-FMxYzdkd4LEE2dD2A==]
- 1-(Dodecyloxy)-2-nitrobenzene. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES79PQfEetnpfJa786qS9jsaq6nWbXrsCWbN73VpH_XZhHudmSqu9jWiTuwRfWxZy8SmuIfqsWObKy7jhCLfg90noKSwN8r5RdUHnzM58h_e1o0O-DvflVBbCRm8LnycEAEzkkLcvuWas4]
- Degradation pathways for nitrobenzene. Aerobic dioxygenation route is reported in Comamonas JS765. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf9YU9YL7_-wH_-Vklo74I3Lsk_pFKb8_skgYMASglC_LW68JGN0hd7nZDRh1MxfpSnHXVnmYQAM4o_W1H18FpEn_KRb6AHhhg65kGQJI8BqNXj6SUJVg_XKKnUBPyK_1HFg2cYm17wh5HIRHi1tbKfNvlXijEIAofweKSpm4PMhORpx29ham5xHm8obqRigOWSumCB0DF-BaBA0OCP_7F4jHF3m9MiPWSQ72yEDeJFrfyHTzb23ehz0ikBT8i]
- Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). PubMed, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBiJgkYq1gCL5f2qeiE3gA7lVKRm2tmnnkmPwVL8nLGGMowbM8t9cBWgseOp8vCGPZ2RpNZUat-nOWfBl5bXvP0SNbEjeUvHVuQFTt67n3-xSgzNbrMeZm0qljJudJ1sjLnk8=]
- Nitrobenzene Degradation Pathway. Eawag-BBD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK4EVDQJY9674YHBYOD46GJ2mGTjocKqMYEWsRym0TaqL5sWFeyhJf7EB1BNzHA0bQO0hLY_GXFVgzpM765WOJgjbNNBFd_Ivw0BZkDIYToiUVORlTlBK6-6-etAFYGF4S3A==]
- This compound. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7oYErvrtAts8qRQJ5U4U3RWDhfL7tOV5YfEpF_XpbgyNIBV2dEnawxiKi0zRqSWuHxpVPXID0FraD_x6vSXwS69SNngFZAOrXsi6Ofxi6LxKe_3_bDC1jWAChwK4xXwaErX8SnFteSwTctnec5Q51heMXQM4LGsuvIuDMx2ka]
- Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWuD6IcJC8597f4WQt-c-fpAg9vVYFM-zqLYcDmj-sUxCHscrZTTx9FsTpqYsbsCMD0pdeaZvH6NrNm6QTUJosQTYnkvsCIVEXsHYF0NpvBwvsqdZKK3l-xt4tdFuct3Ge2DoLav2D3zbT-A==]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhSu6qFUjty8qmEoTlBxqKnaC24WCocl7eIxCPPiwWAfhYOlE5D_Rr-hs45fbkb8Fhwroyc0HAzd7WaWObjny3Bl1kx8tJYr7_3B4vmv3FHjm2WLcpH4_QcCrwQmqc_hMAp4GHcUM8R93jz8d-gcAObkMo_-ntoJFDt_KSe4M=]
- Metabolic pathway for the degradation of nitrobenzene by P. pseudoalcaligenes JS45. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoxybbdFCM62ovornz8dmWlY5H_c-ojCBadm02Jk27ESW9UeWzJ8aGQCEjiosYFR-M1JETMgkY9dGNKTuLph-zfCwLykkHEKRQuUxc4hKM4MDHu9mCcLis2BISABcOqmbgr98-nxeP1QQL_wZd8m-4XEgRIsv76CbxtXDAhyof63TWtQM3KnCzz5ChNu4vbHEHSJl3fVGNBjBecvBUhu5uzDXD1dRlvDSveFHf0JhWzAfmUcXrg0zGLqPp-fA3aSMyEg==]
- This compound Industrial Grade. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMtydw1Q56L5vbW9wO6JAunB44unc5YRUMFGpF1HCw8dcwEnsJyGIpL-0BOKwuF5JdLor1fykVt3SZOgAGS6KftZK6hzS1XBJTLFj-MYj98HBf6TJ5bn2oudQ74ALIQ5A4ahpu_Xt1_3l1PBMT8Kr8Rq2ezbRrtKPxD2q6GoDIoW5Djj0FWg==]
- Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-35OcpDK8NC6TrMhfPdSFJnbtzjK4iKCPqlmJR9juYnNxGL1lRefaCRIs5uOyRRac0yIfxsyeGG7-PN6sdvgRQ7bYjg72st9hsAdBzYepk9pitPW1wI3YYReVGcbfgug8LvEdUesXJXoZO6hDfhADxKFo0UxzkGaRM83VeSgTkHl-md0AK3SPG_V8PQoaz34eEv5orqJsRLrcuYETSM8=]
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF9qO_NWDZruIDGr3j6cbgWbdZa9oqQYIMjl5nHyvQ_WCBhHL0J4WxwwdShpS8DBsnPbsaSvCksAeV47fBVuC2-YkQ45uSlGZ11uF_cD7fvW6PslMukC2AttAtCbr2bJXjbuoVlv1A_yMaHQZTyIZHCEXk1fZmTu75EXwT1XOHbAfgQHJFFXKLLzFIE1IbP4sYIw==]
- A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. PubMed, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4kc6t4XyO6oE0SYaDtYnjMgAwlsiK1ZsJNgNFNT2zjvNst2Fat2Whrsc4dKt6AVDEBpKAb20fYrjdniLGfH2SinZUj7qPm2ria2z2lLt3SqKmAL8Xsx2Sfs5scc8OdITjq4Q=]
- This compound Property. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpX-eht6PnJMYzHmC_ZrNJm1az6HKTfo90QIh4OnDxX-9aNWBKHHGci8b3hq6auhMNQeYeu63BsHPiaKjg9jQgcMcf1FAWh2wkiIpwjJ7Wyd6xgXNquiTgC18ARmem1HE5PfQ_vQItcw47smbREKVIUN7L-peOv3KSaKl5sV1j]
- Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpSuISPRpCSV28X5cpoBgb45PjUnEBSC5gtpDTmOFuHI8ChL5U8smEH1TDKkLPvifs2wrmJFBWK6B74BFW0dY36-slASK1JdXXqNcn8vYRbBfuOpfx4-qDzdGsBYjFU-0kD4klFZgv4osDGQ==]
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGFpKU8hJyXAkJRRUNEmwb2AqXRNRgASuhjTZKEjytzQUox_GpcThoyTze3EIkv5ud0txU9KV7JsC7gyBfTSo8HS9rYjMkFcSAExeix5J7ttRfC_pD6i0bYo3abVlXpMEgfI_TFEUXcMkdWbh5wHmsRFU3Sjyp4x3dN9Ur2IiQCJhvMLFaRyrUZYxGUx2_sPzP05Hy7yfLRylnS1f4CGfgRpViIJeThVuMilo=]
- Nitrobenzene Solubility. Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNjsS7MU-Hv3NU11wLPvfTCCwEYxrfAozHNoM7ieC05MaNHMboTwTaaU2eVyt2hHBaHWwgS3ZsoiC0WIH8OjR66rh4vgRSBvFEyt9_Pw9xel2wNJAzKm7vCDm-hEz9bIIUVkBxZP2HBZM=]
- Why the water solubility of alcohols decreases as the size of the alkyl group increases?. Quora. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_-RlorIge-U8G9UXyAO4hdFCuJwRP5Dwvg5KPPMqpcO4fHjrhMRf0klbp3-Ijd7LZoH570TKyeq3JX-WZJuqEIaBct9ahIFt5teHp6e7wkxpGdCG3XYLO0VyxR6uXZFORPkux7ZOECqr1h40QKw0yffqBoDt5zLfiGtiIqRNMlk6bJyq2-9ezgTDB6GFhMHQCUa78is9hWtLFhefwFUnbqg4FUDX0ow==]
Sources
- 1. biosynce.com [biosynce.com]
- 2. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 83027-71-8 [amp.chemicalbook.com]
- 7. This compound | 83027-71-8 [chemicalbook.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmatutor.org [pharmatutor.org]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. acdlabs.com [acdlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
1-Dodecyloxy-2-nitrobenzene: A Versatile Molecular Building Block for Advanced Materials
An In-depth Technical Guide for Researchers and Materials Scientists
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-Dodecyloxy-2-nitrobenzene, a strategically substituted aromatic compound, is emerging as a molecule of significant interest in the field of materials science. Its unique amphiphilic architecture, comprising a long, flexible dodecyl chain and a polar, electron-withdrawing nitroaromatic headgroup, provides a compelling platform for the design and synthesis of novel functional materials. This technical guide explores the potential applications of this compound, delving into the fundamental structure-property relationships that underpin its utility in liquid crystals, organic electronics, and the formation of self-assembled monolayers. Detailed synthetic protocols, characterization methodologies, and a forward-looking perspective on its role in next-generation materials are presented to provide researchers and drug development professionals with a comprehensive understanding of this promising molecule.
Introduction: The Molecular Architecture of Opportunity
This compound (C₁₈H₂₉NO₃) is an organic compound characterized by a benzene ring functionalized with a dodecyloxy group (-O-(CH₂)₁₁CH₃) and a nitro group (-NO₂) in an ortho configuration. This specific arrangement of functional groups imparts a unique combination of physical and chemical properties that are highly desirable for materials science applications.
The long dodecyl chain, a nonpolar aliphatic tail, introduces flexibility and solubility in organic solvents, and critically, drives intermolecular van der Waals interactions that can lead to ordered molecular packing. In contrast, the nitrobenzene headgroup is polar and electronically active. The electron-withdrawing nature of the nitro group creates a significant dipole moment and influences the electronic properties of the aromatic ring.[1] The ortho-substitution pattern, with the bulky dodecyloxy group adjacent to the nitro group, can induce steric effects that influence molecular conformation and packing in the solid state or at interfaces.
This guide will elucidate how these molecular features can be harnessed in three key areas of materials science:
-
Liquid Crystals: Where the rod-like shape and anisotropic properties of the molecule can be exploited to create mesophases.
-
Organic Electronics: As a precursor to functional aniline derivatives or as a component in active layers where its electronic properties and processability are advantageous.
-
Self-Assembled Monolayers (SAMs): For the controlled modification of surface properties, leveraging its amphiphilic character.
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its application in materials design.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₉NO₃ | PubChem |
| Molecular Weight | 307.43 g/mol | PubChem |
| Appearance | Expected to be a liquid or low-melting solid at room temperature | Inferred from related compounds |
| Melting Point | Not widely reported, but expected to be low | - |
| Boiling Point | ~201-203 °C at 3.5 Torr | Commercial Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, THF) | General knowledge of organic compounds |
| Dipole Moment | Significant, due to the electron-withdrawing nitro group | Inferred from nitrobenzene properties |
Synthesis of this compound: The Williamson Ether Synthesis
The most direct and widely used method for the preparation of this compound is the Williamson ether synthesis.[2][3][4][5] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, 2-nitrophenoxide is reacted with 1-bromododecane.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is sufficient to deprotonate the acidic phenolic proton of 2-nitrophenol, forming the nucleophilic phenoxide. The nitro group's electron-withdrawing effect increases the acidity of the phenol compared to unsubstituted phenol, facilitating deprotonation.
-
Choice of Solvent: A polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic intermediate (phenoxide) and the alkyl halide, but they do not solvate the nucleophile as strongly as protic solvents, thus accelerating the Sₙ2 reaction.
-
Reaction Temperature: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the synthesis in a reasonable timeframe.
Detailed Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenol (1 equivalent) in acetone (or another suitable polar aprotic solvent).
-
Base Addition: Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution. The mixture will become colored as the 2-nitrophenoxide is formed.
-
Alkyl Halide Addition: To the stirred suspension, add 1-bromododecane (1.1 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the 2-nitrophenol spot on the TLC plate), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Caption: Williamson ether synthesis workflow for this compound.
Potential Applications in Materials Science
Liquid Crystals
The elongated, somewhat rod-like structure of this compound makes it a candidate for use in liquid crystalline materials.[6] Liquid crystals are phases of matter that exhibit properties between those of a conventional liquid and a solid crystal. The formation of liquid crystal phases is driven by a delicate balance of intermolecular forces and molecular shape.
-
Molecular Anisotropy: The rigid nitrobenzene core and the flexible dodecyl tail create a shape anisotropy that is conducive to the formation of ordered, yet fluid, phases (mesophases).
-
Dipolar Interactions: The strong dipole moment arising from the nitro group can lead to dipole-dipole interactions that promote parallel alignment of the molecules, a key feature of nematic and smectic liquid crystal phases.
-
Role of the Alkoxy Chain: The long dodecyl chain contributes to the overall anisotropy of the molecule and, through van der Waals interactions, helps to stabilize the liquid crystalline phase. The length of this chain can be tuned to modulate the transition temperatures and the type of mesophase formed.[7][8]
While this compound itself may not form a liquid crystal phase over a broad temperature range, it can be a valuable component in liquid crystal mixtures. Its properties can be used to tune the overall dielectric anisotropy, refractive index, and viscosity of the mixture, which are critical parameters for display applications.[9]
Sources
- 1. youtube.com [youtube.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: A Technical Guide to 1-Dodecyloxy-2-nitrobenzene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating challenge of antimicrobial resistance and the ongoing quest for novel anticancer agents necessitate the exploration of new chemical entities with therapeutic potential. Within this landscape, nitroaromatic compounds have garnered significant interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the biological activity of 1-dodecyloxy-2-nitrobenzene and its derivatives, a class of compounds characterized by a nitrobenzene core functionalized with a long lipophilic alkyl chain. This document delves into the synthesis, proposed mechanisms of action, and potential therapeutic applications of these molecules, offering a foundational resource for researchers in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds to project its potential bioactivities and guide future research endeavors.
Introduction: The Therapeutic Promise of Nitroaromatic Ethers
Nitroaromatic compounds are a diverse class of molecules that have been extensively investigated for their wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties[1]. The biological effects of these compounds are often attributed to the electron-withdrawing nature of the nitro group, which can undergo metabolic reduction to produce reactive intermediates[1]. This process can lead to the generation of toxic nitroso and superoxide species that can damage cellular macromolecules such as DNA, ultimately resulting in cell death[1].
The incorporation of a long alkyl chain, such as the dodecyl group in this compound, significantly increases the lipophilicity of the molecule. This enhanced lipophilicity is hypothesized to facilitate the compound's interaction with and transport across cellular membranes, potentially increasing its bioavailability and efficacy. This guide will explore the implications of this structural feature on the biological activity of this compound and its derivatives.
Synthesis of this compound and its Derivatives
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide.
General Synthesis Pathway
The synthesis of this compound can be conceptualized as a two-step process, starting from readily available precursors.
Caption: General Williamson ether synthesis of this compound.
Detailed Experimental Protocol
The following protocol outlines a representative synthesis of this compound.
Materials:
-
2-Nitrophenol
-
1-Bromododecane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromododecane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Postulated Biological Activities and Mechanisms of Action
While specific experimental data on the biological activity of this compound is not extensively available, we can infer its potential activities based on the known properties of nitroaromatic compounds and the influence of its long alkyl chain.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit broad-spectrum antimicrobial activity. The generally accepted mechanism involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitrogen intermediates. These intermediates can induce cellular damage through various mechanisms, including DNA strand breakage and oxidative stress.
The lipophilic dodecyloxy chain of this compound is expected to enhance its ability to penetrate the lipid-rich cell walls of bacteria, particularly Gram-positive bacteria. This could lead to increased intracellular concentrations and potent antimicrobial effects.
Caption: Postulated antimicrobial mechanism of this compound.
Anticancer Activity
The anticancer potential of nitroaromatic compounds is also linked to their ability to be bioreduced, particularly in the hypoxic environment characteristic of solid tumors. The resulting reactive species can induce apoptosis (programmed cell death) in cancer cells. Furthermore, some nitroaromatic compounds have been shown to act as inhibitors of key enzymes involved in cancer progression.
The lipophilic nature of this compound may enhance its uptake by cancer cells and its accumulation in cellular membranes, potentially leading to membrane disruption and contributing to its cytotoxic effects.
Experimental Evaluation of Biological Activity
To rigorously assess the biological potential of this compound and its derivatives, a series of in vitro assays are essential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is a fundamental method for quantifying the antimicrobial potency of a compound.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Considerations
To optimize the biological activity of this compound, several structural modifications can be explored:
-
Alkyl Chain Length: Varying the length of the alkyl chain can modulate the compound's lipophilicity, which in turn can affect its membrane permeability and overall activity. A "cut-off" effect is often observed, where increasing the chain length beyond a certain point leads to a decrease in activity.
-
Position of the Nitro Group: The position of the nitro group on the benzene ring (ortho, meta, or para) can influence its electronic properties and its susceptibility to enzymatic reduction, thereby affecting its biological activity.
-
Substitution on the Benzene Ring: The introduction of other substituents on the benzene ring could modulate the compound's electronic and steric properties, potentially leading to enhanced activity or selectivity.
Caption: Key structural features influencing the biological activity.
Future Directions and Conclusion
This compound and its derivatives represent a promising, yet underexplored, class of compounds with potential therapeutic applications. The synthesis is straightforward, and the structural features suggest a favorable profile for interacting with biological membranes.
Future research should focus on:
-
Systematic Biological Evaluation: Comprehensive screening of this compound and a library of its derivatives against a broad panel of microbial pathogens and cancer cell lines to determine their activity spectra and potency.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities, including the role of nitroreductases and the generation of reactive oxygen species.
-
In Vivo Studies: Evaluation of the efficacy and safety of the most promising lead compounds in preclinical animal models.
References
- Abdallah, E. E., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
- Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Deriv
Sources
A Comprehensive Technical Guide to the Safe Handling of 1-Dodecyloxy-2-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the potential hazards and essential safety protocols for handling 1-Dodecyloxy-2-nitrobenzene (CAS No. 83027-71-8). As a substituted nitroaromatic compound, its safety profile must be evaluated with a critical understanding of its chemical structure. While specific toxicological data for this molecule is limited, its core structure, featuring a nitrobenzene moiety, necessitates a cautious approach grounded in the well-documented hazards of related compounds. This document synthesizes available data with established principles of chemical safety to provide a robust framework for risk mitigation in a research and development setting.
Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate storage and handling procedures.
Synonyms: 2-Nitrophenyl dodecyl ether, Dodecyl 2-nitrophenyl ether, o-nitrophenyl dodecyl ether.[1][2]
| Property | Value | Source(s) |
| CAS Number | 83027-71-8 | [1][3] |
| Molecular Formula | C₁₈H₂₉NO₃ | [1][3] |
| Molecular Weight | 307.43 g/mol | [3] |
| Appearance | Off-white to light yellow solid-liquid mixture | [4] |
| Boiling Point | 201-203 °C @ 3.5 Torr; 218 °C @ 1.5 mm Hg | [2][3][5] |
| Melting Point | 10.5-11 °C | [2] |
| Density | 0.999 g/mL at 20 °C | [3][5] |
| Flash Point | 109 °C | [3][4] |
Hazard Assessment: A Structurally-Informed Approach
The hazard profile of this compound is informed by its own limited GHS classification and, more significantly, by the extensive toxicological data available for its parent structure, nitrobenzene. The nitroaromatic group is a well-known toxophore, and its presence dictates the primary hazards associated with this class of compounds.
GHS Classification for this compound
Data specific to this compound indicates it should be treated as a hazardous substance.[4][6]
-
Hazard Statements:
Inferred Hazards from the Nitrobenzene Moiety
In the absence of comprehensive toxicological studies on this compound, a conservative risk assessment must assume it shares the more severe hazards of nitrobenzene due to their structural similarity. Nitrobenzene is highly toxic and poses significant long-term health risks.[7][8]
Table 2: Comparative GHS Hazard Profile
| Hazard Class | This compound | Nitrobenzene (Analog) | Causality and Field Insights |
| Acute Toxicity | Oral: Harmful (H302)[4] | Oral, Dermal, Inhalation: Toxic (H301+H311+H331)[9][10][11] | Nitroaromatics are readily absorbed through all routes of exposure.[8] The primary acute effect is methemoglobinemia, which impairs the blood's ability to carry oxygen, leading to cyanosis, dizziness, and headache.[7][8][12] |
| Skin/Eye Irritation | Skin: Irritant (H315)[4]Eye: Serious Irritant (H319)[4] | Mild Irritant | Direct contact can cause local irritation.[8] However, the systemic toxicity from dermal absorption is the more critical concern. |
| Carcinogenicity | No Data | Suspected of causing cancer (H351, Category 2) [9][10][11] | The International Agency for Research on Cancer (IARC) classifies nitrobenzene as a Group 2B carcinogen, "possibly carcinogenic to humans."[8] |
| Reproductive Toxicity | No Data | May damage fertility (H360F, Category 1B) [7][10][13] | Animal studies show that nitrobenzene is a reproductive toxicant, causing damage to the testes.[8][14] |
| Target Organ Toxicity (Repeated Exposure) | No Data | Causes damage to organs (Blood) through prolonged or repeated exposure (H372, Category 1) [7][9][11] | Chronic exposure leads to cumulative damage to the hematological system, spleen, and liver.[12] |
| Aquatic Toxicity | No Data | Harmful to aquatic life with long lasting effects (H412) [7][10] | This class of compounds can be persistent in the environment and harmful to aquatic organisms. |
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management follows the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. Personal Protective Equipment (PPE) is the final line of defense, to be used only after higher-level controls have been implemented.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
Engineering Controls
These controls are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[15][16]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted and removed.[2][7]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[15][16]
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound. The SOP should cover every step from receipt to disposal.
-
Training: All personnel must be trained on the specific hazards outlined in this guide and the corresponding SOPs before they are permitted to handle the compound.
-
Restricted Access: Designate specific areas within the lab for handling this compound. Access should be restricted to trained and authorized personnel only.
-
Quantity Minimization: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or accident.
Personal Protective Equipment (PPE)
PPE is required for all handling activities, even with engineering controls in place.[17] The selection of PPE must be based on a thorough risk assessment of the specific task being performed.
Table 3: Personal Protective Equipment (PPE) Specification
| Task Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small quantities in a fume hood) | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[16][18] | Double-gloving with chemically resistant gloves (e.g., nitrile).[16] Inspect gloves before use and change immediately if contamination is suspected. | A long-sleeved, buttoned lab coat and closed-toe shoes are mandatory.[16] | Not typically required if work is performed within a certified chemical fume hood. |
| High-Risk Operations (Large quantities, potential for splashing) | Chemical splash goggles and a face shield.[16] | Heavy-duty, chemically resistant gloves (e.g., butyl rubber over nitrile). | A chemically resistant apron over a lab coat.[19] | A NIOSH-approved respirator with an organic vapor cartridge may be required based on risk assessment.[15][16] |
| Emergency Spill Response | Chemical splash goggles and a face shield. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber, Viton). | A chemical-resistant, impermeable suit.[7][19] | A self-contained breathing apparatus (SCBA) or a supplied-air respirator is required for large spills or in poorly ventilated areas.[7][19] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is non-negotiable for mitigating the risks associated with this compound.
Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are functional. Don the appropriate PPE as specified in Table 3. Confirm the location of the nearest spill kit, safety shower, and eyewash station.
-
Aliquotting and Transfer: Conduct all transfers within a chemical fume hood. Use non-sparking tools and equipment to prevent ignition, as the material is combustible.[3][15] Grounding and bonding of containers may be necessary to prevent static discharge.[20]
-
Housekeeping: Keep the work area clean and organized. Immediately decontaminate any surfaces that may have come into contact with the chemical.
-
Post-Handling: After completing work, carefully remove PPE, avoiding cross-contamination. Wash hands and forearms thoroughly with soap and water.[15]
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[15]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic and combustible materials.[3] The storage area should be secured and accessible only to authorized personnel.[9]
-
Incompatibilities: Store away from strong oxidizing agents, reducing agents, acids, bases, and alkali metals to prevent violent reactions.[7][15]
Emergency Procedures: A Validated Response System
A clear and practiced emergency plan is critical. All personnel must be familiar with these procedures.
Caption: A clear workflow for responding to spills or personnel exposures.
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][18]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9] Provide the Safety Data Sheet to the medical personnel.
Accidental Release Measures
-
Minor Spills: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[20] Collect the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.
-
Major Spills: Evacuate the area immediately. Alert others and contact your institution's emergency response team. Prevent the spill from entering drains or waterways.[7][20]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[15] A fine water spray can be used to cool containers.[7]
-
Hazards: The compound is combustible. Vapors may form explosive mixtures with air upon intense heating. Hazardous decomposition products, including nitrogen oxides (NOx) and carbon monoxide (CO), will be emitted in a fire.[15]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[15][20]
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in sealed, labeled containers. Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[15]
References
- PubChem. 1-(Dodecyloxy)-2-nitrobenzene.
- BIOSYNCE. 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8. [Link]
- OPCW. Personal Protective Equipment. [Link]
- Carl ROTH.
- GOV.UK. Nitrobenzene - Incident management. [Link]
- Carl ROTH.
- Carl ROTH. Safety Data Sheet - Nitrobenzene ≥98,5 %. (2015-12-17). [Link]
- DC Fine Chemicals.
- GOV.UK. Nitrobenzene: toxicological overview. (2024-07-22). [Link]
- PubMed. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential. [Link]
- ASHP Publications. Personal Protective Equipment. [Link]
- Carl ROTH.
- ATSDR. Public Health Statement - Nitrobenzene. (1990-12). [Link]
- NCBI Bookshelf. Toxicological Profile for Nitrobenzene - Health Effects. [Link]
Sources
- 1. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 83027-71-8 [amp.chemicalbook.com]
- 5. This compound | 83027-71-8 [chemicalbook.com]
- 6. 83027-71-8|1-(Dodecyloxy)-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. gov.uk [gov.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. carlroth.com [carlroth.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. publications.ashp.org [publications.ashp.org]
- 18. fishersci.com [fishersci.com]
- 19. opcw.org [opcw.org]
- 20. carlroth.com:443 [carlroth.com:443]
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 1-Dodecyloxy-2-nitrobenzene via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-dodecyloxy-2-nitrobenzene. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and materials science. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2] The procedure involves the reaction of 2-nitrophenol with 1-bromododecane in the presence of a mild base, potassium carbonate. This document outlines the reaction mechanism, detailed experimental procedures, safety precautions, purification techniques, and methods for characterization of the final product, ensuring a reproducible and efficient synthesis.
Introduction and Scientific Background
This compound is a useful chemical intermediate whose long alkyl chain imparts lipophilicity, while the nitroaromatic moiety provides a site for further chemical transformations, such as reduction to an amine. The synthesis detailed herein employs the Williamson ether synthesis, a classic SN2 reaction that has been a cornerstone of organic synthesis for over a century.[1][3]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] In the first step, the phenolic proton of 2-nitrophenol, which is rendered acidic by the electron-withdrawing nitro group, is deprotonated by a base (potassium carbonate) to form a nucleophilic 2-nitrophenoxide ion. This ion then attacks the primary carbon atom of 1-bromododecane, displacing the bromide leaving group in a concerted step to form the desired ether product. The choice of a primary alkyl halide is crucial as secondary and tertiary halides tend to undergo competing elimination reactions.[1][3] Polar aprotic solvents like N,N-dimethylformamide (DMF) are ideal for this reaction as they solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate.[1][5]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Nitrophenol | 88-75-5 | 139.11 | 1.39 g | 10.0 | 1.0 |
| 1-Bromododecane | 143-15-7 | 249.23 | 2.74 g (2.49 mL) | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |
| Hexane | 110-54-3 | 86.18 | As needed | - | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |
Equipment Required
-
100 mL Round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer or temperature controller
-
250 mL Separatory funnel
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
5.1. Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol (1.39 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol). The use of potassium carbonate is effective for deprotonating the phenol to its corresponding phenoxide.[6][7][8]
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension for 10 minutes at room temperature to facilitate the formation of the potassium 2-nitrophenoxide salt.
-
Add 1-bromododecane (2.74 g, 11.0 mmol) to the flask using a syringe or dropping funnel.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle.
5.2. Reaction and Monitoring
-
Heat the reaction mixture to 80 °C with vigorous stirring. Typical Williamson ether syntheses are conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1]
-
Maintain the temperature and allow the reaction to proceed for 6-8 hours.
-
Monitor the progress of the reaction using TLC (eluent: 9:1 Hexane/Ethyl Acetate). Spot the starting material (2-nitrophenol) and the reaction mixture on a TLC plate. The reaction is complete when the 2-nitrophenol spot has been completely consumed. The product will have a higher Rf value than the starting phenol.
5.3. Work-up and Extraction
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 150 mL of ice-cold deionized water. This step quenches the reaction and dissolves the inorganic salts and DMF.[9]
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9][10]
-
Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[2]
5.4. Purification and Isolation
-
Filter off the drying agent and transfer the filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, likely a yellow to orange oil.
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexane).
-
Collect the fractions and monitor them by TLC.
-
-
Combine the fractions containing the pure product and remove the solvent by rotary evaporation. This will yield this compound as a pure substance.
Characterization of this compound
-
Appearance: Yellow oil or low-melting solid.
-
Molecular Formula: C₁₈H₂₉NO₃[11]
-
Molecular Weight: 307.43 g/mol [11]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.8 (dd, 1H, Ar-H), 7.5 (td, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 7.0 (t, 1H, Ar-H), 4.1 (t, 2H, -O-CH₂-), 1.8 (p, 2H, -O-CH₂-CH₂-), 1.5-1.2 (m, 18H, -(CH₂)₉-), 0.9 (t, 3H, -CH₃).
-
FT-IR (thin film, cm⁻¹): ~ 2925, 2854 (C-H stretch), 1525, 1350 (Ar-NO₂, asymm. and symm. stretch), 1250 (C-O-C ether stretch).
-
Mass Spectrometry (EI): m/z (%) = 307 [M]⁺.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
2-Nitrophenol: Harmful if swallowed and causes serious skin and eye irritation.[12][13][14] Avoid dust formation.
-
1-Bromododecane: Causes skin and eye irritation.[15][16][17] Avoid contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and is a suspected reproductive toxin. Handle with care and avoid inhalation of vapors.
-
Ethyl Acetate and Hexane: Are flammable liquids. Keep away from ignition sources.
Dispose of all chemical waste according to institutional and local regulations.
References
- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- Carl ROTH. Safety Data Sheet: 2-Nitrophenol.
- Cole-Parmer. Material Safety Data Sheet - 1-Bromodecane, 98%.
- PubMed. (2020). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?.
- Wikipedia. Williamson ether synthesis.
- Loba Chemie. (2025, October 3). 2-NITROPHENOL EXTRA PURE - Safety Data Sheet.
- Dermer, O. C. (1934). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- PubChem. 1-(Dodecyloxy)-2-nitrobenzene.
- PubMed Central (PMC) - NIH. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
- Wikipedia. 2-Nitrochlorobenzene.
- PubChem - NIH. 1-Dodecanol.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 7. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 8. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. lobachemie.com [lobachemie.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Dodecyloxy-2-nitrobenzene via Phase-Transfer Catalyzed Williamson Ether Synthesis
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 1-dodecyloxy-2-nitrobenzene, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] Specifically, this guide details a phase-transfer catalyzed (PTC) approach, which is highly effective for reacting a phenoxide with a long-chain alkyl halide.[4][5] We will explore the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Williamson Ether Synthesis
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for the preparation of both symmetrical and asymmetrical ethers.[2][3] The reaction typically involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion.[1][2][6] The target molecule, this compound, incorporates a long lipophilic dodecyl chain, a structural motif often employed in drug development to enhance membrane permeability and modulate pharmacokinetic properties.[7]
The classical Williamson synthesis can be limited by the solubility of the phenoxide salt in the organic solvent in which the alkyl halide is dissolved. To overcome this, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is employed.[4][8] The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase, where it can readily react with the alkyl halide, leading to higher yields and milder reaction conditions.[4][9]
Reaction Mechanism and Rationale
The synthesis of this compound from 2-nitrophenol and 1-bromododecane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][6] The key steps are:
-
Deprotonation: The acidic proton of 2-nitrophenol is abstracted by a base, in this case, potassium carbonate (K₂CO₃), to form the potassium 2-nitrophenoxide salt. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating this step.
-
Phase Transfer: The phase-transfer catalyst, tetrabutylammonium bromide (TBAB), exchanges its bromide anion for the 2-nitrophenoxide anion. The resulting tetrabutylammonium 2-nitrophenoxide is soluble in the organic solvent.
-
Nucleophilic Attack: The 2-nitrophenoxide anion, now in the organic phase, acts as a nucleophile and attacks the electrophilic carbon atom of 1-bromododecane. This occurs via a backside attack, displacing the bromide ion and forming the desired ether product, this compound.[1][10]
-
Catalyst Regeneration: The tetrabutylammonium cation pairs with the displaced bromide anion and returns to the solid/aqueous phase to repeat the cycle.
The choice of a primary alkyl halide, 1-bromododecane, is crucial as the SN2 reaction is sensitive to steric hindrance.[11][12] Secondary and tertiary alkyl halides would favor elimination reactions.[3][6]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Nitrophenol | Reagent Grade, ≥98% | Sigma-Aldrich | |
| 1-Bromododecane | Synthesis Grade, 98% | Alfa Aesar | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered |
| Tetrabutylammonium Bromide (TBAB) | Reagent Grade, ≥98% | TCI | Phase-transfer catalyst |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Acros Organics | Reaction solvent |
| Ethyl Acetate | ACS Grade | VWR | For extraction |
| Hexane | ACS Grade | VWR | For chromatography |
| Deionized Water | For workup | ||
| Brine (Saturated NaCl) | For workup | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying | |
| Silica Gel | 60 Å, 230-400 mesh | For chromatography |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Safety Precautions
-
2-Nitrophenol: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13][14][15][16] Avoid inhalation of dust and contact with skin and eyes.
-
1-Bromododecane: Causes skin and serious eye irritation.[17][18] Handle in a well-ventilated area.
-
Potassium Carbonate: Causes skin and serious eye irritation.[19][20][21][22][23] Avoid dust inhalation.
-
Tetrabutylammonium Bromide: Causes skin, serious eye, and respiratory irritation.[24][25][26]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling these chemicals. All operations should be conducted in a well-ventilated fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol (1.00 g, 7.19 mmol, 1.0 eq), potassium carbonate (1.99 g, 14.38 mmol, 2.0 eq), and tetrabutylammonium bromide (0.23 g, 0.72 mmol, 0.1 eq).
-
Solvent and Reagent Addition: Add 30 mL of anhydrous acetonitrile to the flask. Stir the mixture to ensure good suspension of the solids. Add 1-bromododecane (2.15 g, 8.63 mmol, 1.2 eq) to the mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 6-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the pure this compound.
-
Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield a yellow oil or low-melting solid.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physical Properties:
-
Molecular Weight: 307.43 g/mol [27]
-
Appearance: Yellow oil or low-melting solid.
-
Boiling Point: 201-203 °C at 3.5 Torr[27]
-
Melting Point: 10.5-11 °C[27]
Conclusion
The Williamson ether synthesis, facilitated by phase-transfer catalysis, provides an efficient and reliable method for the preparation of this compound from 2-nitrophenol and 1-bromododecane. The protocol detailed in this application note is optimized for a high yield and purity of the final product. Adherence to the safety precautions is paramount for the safe execution of this synthesis. This methodology is broadly applicable for the synthesis of other alkyl aryl ethers, which are important scaffolds in various fields of chemical research and development.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Khan Academy. Williamson ether synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Carl ROTH. (n.d.).
- INEOS Group. (2022, December 1).
- Cole-Parmer. (n.d.).
- HIMEDIA. (2024, April 4). Safety Data Sheet: Tetrabutylammonium bromide, Hi-AR™. [Link]
- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. [Link]
- Loba Chemie. (2025, March 10).
- Chemos GmbH & Co.KG. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. [Link]
- Enartis. (2015, August 5).
- Astech Ireland. (n.d.).
- Google Patents. JP2011526301A - Systems and methods for the production of alkyl aryl ethers.
- PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
- TailoredRead. (2025, September 16).
- Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. [Link]
- Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]
- Semantic Scholar. (1975, December 23).
- De Gruyter. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. [Link]
- BIOSYNCE. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8. [Link]
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
- Lumen Learning. 9.5. Williamson ether synthesis. [Link]
- IJPCR. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
- ACS Publications.
- PubChem. 1-(Dodecyloxy)-2-nitrobenzene. [Link]
- Google Patents. US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jetir.org [jetir.org]
- 5. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iajpr.com [iajpr.com]
- 9. fzgxjckxxb.com [fzgxjckxxb.com]
- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. tailoredread.com [tailoredread.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com [carlroth.com]
- 15. lobachemie.com [lobachemie.com]
- 16. astechireland.ie [astechireland.ie]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
- 19. ineos.com [ineos.com]
- 20. carlroth.com [carlroth.com]
- 21. fishersci.com [fishersci.com]
- 22. chemos.de [chemos.de]
- 23. enartis.com [enartis.com]
- 24. carlroth.com:443 [carlroth.com:443]
- 25. fishersci.com [fishersci.com]
- 26. carlroth.com:443 [carlroth.com:443]
- 27. biosynce.com [biosynce.com]
- 28. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 1-Dodecyloxy-2-nitrobenzene via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-dodecyloxy-2-nitrobenzene from a crude reaction mixture using normal-phase column chromatography. As a key intermediate in the synthesis of various organic molecules, including dyes and surfactants, obtaining this compound in high purity is critical for downstream applications.[1] This guide details the rationale behind parameter selection, a step-by-step methodology from thin-layer chromatography (TLC) method development to final product analysis, and essential troubleshooting insights. The protocol is designed to be a self-validating system, ensuring reproducibility and high-yield recovery of the target compound.
Introduction and Scientific Rationale
This compound is a nonpolar aromatic ether characterized by a long hydrophobic dodecyl chain and a polar nitro group.[2][3] Its synthesis, typically via Williamson ether synthesis from 2-nitrophenol and a 12-carbon alkyl halide like 1-bromododecane, often results in a crude mixture containing unreacted starting materials and potential side-products.[4] The presence of these impurities, particularly the more polar 2-nitrophenol, can interfere with subsequent reactions.
Column chromatography is a fundamental and highly effective technique for purifying organic compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6][7] For a nonpolar target compound like this compound, normal-phase chromatography is the method of choice. This technique utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[7][8] Nonpolar compounds, having a weaker affinity for the polar stationary phase, travel through the column more quickly than polar impurities, enabling effective separation.[9]
This guide focuses on a flash chromatography approach, which uses positive pressure to accelerate solvent flow, significantly reducing purification time compared to traditional gravity chromatography.[6]
Physicochemical Properties & Pre-Chromatography Analysis
A thorough understanding of the target compound's properties is foundational to developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₉NO₃ | [2] |
| Molecular Weight | 307.43 g/mol | [2] |
| Boiling Point | 201-203 °C @ 3.5 Torr | [2] |
| Density | 0.999 g/mL at 20°C | [2] |
| XLogP3 | 6.4 | [2] |
| Appearance | Liquid | [1] |
The high XLogP3 value confirms the compound's significant nonpolar character, which dictates its behavior in a normal-phase system.
Thin-Layer Chromatography (TLC) for Method Development
Before committing to a large-scale column, TLC is an indispensable tool for optimizing the mobile phase composition.[5][6] The goal is to find a solvent system where the target compound has a Retardation Factor (R_f) between 0.2 and 0.4, ensuring good separation from impurities.
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Spot the solution onto the TLC plate baseline.
-
Elution: Develop the plate in a sealed chamber containing a test solvent system. Start with a highly non-polar eluent and gradually increase polarity.
-
Test System 1: 100% Hexane
-
Test System 2: 98:2 Hexane:Ethyl Acetate
-
Test System 3: 95:5 Hexane:Ethyl Acetate
-
Test System 4: 90:10 Hexane:Ethyl Acetate
-
-
Visualization: After development, visualize the spots under UV light (254 nm). The non-polar product, this compound, will have a higher R_f value (travel farther up the plate) than the polar impurity, 2-nitrophenol.
-
Selection: Choose the solvent system that provides the best separation between the product spot and all impurity spots. An ideal R_f of ~0.3 for the target compound is recommended for effective column separation.[10]
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities. The ratio of silica gel to crude material should be between 30:1 to 50:1 by weight for good separation.[5]
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, Mesh 230-400 |
| Solvents | n-Hexane, Ethyl Acetate | HPLC Grade or Distilled |
| Glassware | Chromatography Column (e.g., 40g capacity), Round-bottom flasks, Fraction collection tubes | - |
| Equipment | Flash Chromatography System (optional, but recommended), Rotary Evaporator, TLC plates, UV lamp | - |
| Safety | Fume Hood, Safety Glasses, Lab Coat, Nitrile Gloves | - |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. Column Packing (Wet Slurry Method): a. Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.[11] b. In a separate beaker, prepare a slurry of silica gel (approx. 60g for 1.5g crude) in the initial, non-polar eluent (100% hexane). c. Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.[11] d. Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
2. Sample Loading (Dry Loading Recommended): a. Dissolve the crude product (1.5g) in a minimal amount of a low-boiling solvent like dichloromethane. b. Add 2-3g of silica gel to this solution and concentrate using a rotary evaporator until a dry, free-flowing powder is obtained.[10] This ensures the sample is introduced to the column in a concentrated band, leading to superior separation. c. Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. d. Gently add a protective layer of sand over the sample.
3. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column without disturbing the sand layer. b. Begin elution with a non-polar solvent (e.g., 100% hexane) to elute highly nonpolar impurities. c. Apply pressure to the column to achieve a steady flow rate (for flash chromatography, this is automated). d. Gradually increase the polarity of the mobile phase according to a pre-determined gradient based on TLC results. A suggested gradient is outlined in the table below. e. Collect fractions of equal volume (e.g., 15-20 mL per tube) sequentially.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent separation for flash chromatography.[5] |
| Column Dimensions | 40g pre-packed or glass equivalent | Appropriate for purifying 1-2g of crude material. |
| Sample Loading | Dry loading on silica | Prevents band broadening and improves resolution.[10] |
| Mobile Phase | Gradient: Hexane (Solvent A) / Ethyl Acetate (Solvent B) | Allows for the elution of the nonpolar product first, followed by the removal of more polar impurities with increasing solvent strength. |
| Gradient Profile | 0-2% B (5 min), 2-5% B (15 min), 5-10% B (10 min) | This shallow gradient effectively separates compounds with close R_f values. |
| Flow Rate | 30-40 mL/min | A typical flow rate for a 40g column to ensure efficient separation without excessive diffusion. |
4. Monitoring and Product Isolation: a. Analyze the collected fractions using TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for direct comparison. b. Combine the fractions that contain only the pure this compound spot. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as an oil or low-melting solid. d. Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
Working with nitroaromatic compounds and organic solvents requires strict adherence to safety protocols.
-
Chemical Hazards: Nitrobenzene and its derivatives are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[12] They are also suspected of causing long-term health effects.[12] Handle with care.
-
Solvent Hazards: Hexane and ethyl acetate are flammable liquids. Avoid open flames, sparks, and hot surfaces.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[1][2] Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is suitable).
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Spots | - Inappropriate mobile phase polarity.- Column was overloaded.- Sample band was too diffuse (wet loading). | - Re-optimize the mobile phase using TLC; use a shallower gradient.[10]- Reduce the amount of crude material relative to the silica gel.- Use the dry loading technique.[10] |
| Cracked or Channeled Column Bed | - Column packed unevenly.- Column ran dry during the run. | - Repack the column carefully, ensuring a homogenous slurry.- Always maintain a level of solvent above the silica bed. |
| Product Does Not Elute | - Mobile phase is not polar enough. | - Gradually increase the percentage of the more polar solvent (ethyl acetate) in the mobile phase. |
| Streaking of Spots on TLC | - Compound is acidic or basic.- Sample is too concentrated on TLC plate. | - For acidic compounds, add a small amount (0.1-1%) of acetic acid to the eluent. For basic compounds, add triethylamine.[10]- Dilute the sample before spotting on the TLC plate. |
References
- Chromatography Online. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques.
- Wikipedia. (n.d.). Column chromatography.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- ResearchGate. (2017). How to remove non-polar impurity from the compound?
- CORE. (2016). Development of generic methods for the analysis and purification of polar compounds by high performance liquid chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- ChemHelp ASAP. (2021). column chromatography & purification of organic compounds.
- Columbia University. (n.d.). Column chromatography.
- International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.
- BIOSYNCE. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8.
- Microbe Notes. (2022). Column Chromatography- Definition, Principle, Parts, Steps, Uses.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- DC Fine Chemicals. (2024). Safety Data Sheet - Nitrobenzene.
- Supporting Information. (n.d.).
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
Sources
- 1. biosynce.com [biosynce.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 83027-71-8 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. columbia.edu [columbia.edu]
- 9. youtube.com [youtube.com]
- 10. Purification [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. dcfinechemicals.com [dcfinechemicals.com]
Application Notes and Protocols for the Quantification of 1-Dodecyloxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecyloxy-2-nitrobenzene is an organic compound that finds utility in various research and industrial applications, including as a membrane component in ion-selective electrodes and as an intermediate in chemical synthesis.[1] Accurate and reliable quantification of this analyte is crucial for quality control, reaction monitoring, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust and are grounded in established analytical principles, with guidance for validation in accordance with ICH Q2(R1) guidelines.[2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₉NO₃ | PubChem |
| Molecular Weight | 307.4 g/mol | PubChem |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Solubility | Insoluble in water; soluble in organic solvents like acetonitrile, methanol, and dichloromethane. | Inferred from structure |
| Chromophoric Group | Nitrobenzene | Inferred from structure |
I. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds.[6] Given the structure of this compound, a reversed-phase HPLC method is highly suitable.
Rationale for Method Design
The long dodecyl chain imparts significant hydrophobicity to the molecule, making it well-suited for retention on a nonpolar stationary phase like C18. The nitrobenzene moiety provides a strong chromophore for UV detection. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and water will be used to elute the analyte from the column. The choice of organic solvent can influence selectivity.[7]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, compatible with organic solvents)[8]
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately weigh the sample containing this compound and dissolve it in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[8]
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Method Validation (ICH Q2(R1) Framework)[2][3][4][5]
-
Specificity: Analyze a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Analyze the calibration standards over the specified range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] It offers high sensitivity and selectivity, making it suitable for trace analysis and confirmation of identity.
Rationale for Method Design
This compound is sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte and allows for highly selective quantification using selected ion monitoring (SIM). A non-polar capillary column is appropriate for separating this hydrophobic compound.
Experimental Protocol
1. Instrumentation and Materials
-
GC-MS system with an electron ionization (EI) source
-
Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas, 99.999% purity)
-
Acetonitrile or Dichloromethane (GC grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Autosampler vials with caps
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using a suitable volatile solvent like acetonitrile or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve concentrations in the desired working range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
3. Sample Preparation
-
Dissolve the sample in a suitable volatile solvent to obtain a theoretical concentration within the calibration range.
-
Ensure the final sample solution is clear and free of particulate matter.
4. GC-MS Conditions
| Parameter | Condition |
| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injector | Split/splitless, 280 °C, Splitless mode |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-400) for identification, SIM for quantification |
| SIM Ions | To be determined from the mass spectrum of the analyte (e.g., molecular ion and characteristic fragment ions) |
5. Data Analysis and Quantification
-
Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.
-
For quantification, construct a calibration curve by plotting the peak area of a selected ion (quantifier ion) against the concentration of the standards.
-
Use other characteristic ions as qualifiers to confirm the identity of the analyte in samples.
-
Quantify the analyte in the sample using the calibration curve.
Method Validation (ICH Q2(R1) Framework)[2][3][4][5]
-
Specificity: Analyze a blank solvent and a placebo to ensure no interfering peaks at the retention time of the analyte and that the selected ions are not present.
-
Linearity: The correlation coefficient (r²) should be ≥ 0.999 over the defined range.
-
Accuracy: Perform recovery studies at three concentration levels. Recoveries should be within 95-105%.
-
Precision: Assess repeatability and intermediate precision. RSD values should be ≤ 5%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the quantifier ion.
Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
III. UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores.[10]
Rationale for Method Design
The nitrobenzene group in this compound exhibits strong UV absorbance.[11][12] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined using the Beer-Lambert law. This method is best suited for pure samples or simple mixtures where interfering substances that absorb at the same wavelength are absent.
Experimental Protocol
1. Instrumentation and Materials
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Methanol or Ethanol (spectroscopic grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
2. Preparation of Solutions
-
Solvent: Use a UV-transparent solvent such as methanol or ethanol.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 50 mL volumetric flask with the chosen solvent.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution to concentrations appropriate for UV-Vis analysis (e.g., 2, 5, 10, 15, 20 µg/mL). The absorbance values should ideally fall between 0.2 and 0.8.
3. Sample Preparation
-
Accurately weigh the sample and dissolve it in the chosen solvent to achieve a theoretical concentration within the calibration range.
-
Ensure the solution is clear and homogenous.
4. Spectrophotometric Measurement
-
Determination of λmax: Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For nitrobenzene, this is typically around 250-270 nm.[12]
-
Measurement: Set the spectrophotometer to the determined λmax. Zero the instrument with the solvent blank. Measure the absorbance of each calibration standard and the sample solution.
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solution using its absorbance and the calibration curve.
Method Validation (ICH Q2(R1) Framework)[2][3][4][5]
-
Specificity: Analyze a placebo to ensure it does not have significant absorbance at the λmax.
-
Linearity: The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo. Recoveries should be within 98-102%.
-
Precision: Assess repeatability and intermediate precision. RSD values should be ≤ 2%.
-
LOD and LOQ: Can be determined based on visual evaluation or signal-to-noise ratio if applicable, or more commonly from the calibration curve parameters.
Workflow Diagram
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Summary and Comparison of Methods
| Feature | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection | Chromatographic separation followed by mass analysis | Measurement of light absorbance |
| Selectivity | Good to Excellent | Excellent | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Confirmation of Identity | Based on retention time | Definitive (mass spectrum) | Not possible |
| Cost | Moderate | High | Low |
| Best For | Routine QC, purity analysis, complex mixtures | Trace analysis, impurity identification, confirmation | Quick analysis of pure samples |
References
- U.S. Environmental Protection Agency. (2025, April 30). EPA Method 8330B (SW-846)
- U.S. Environmental Protection Agency.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Environmental Protection Agency. (2025, March 5).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- National Environmental Methods Index. EPA-RCA: 8330B: Explosives by HPLC. [Link]
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- International Council for Harmonis
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Agilent Technologies.
- De Moye, L. et al. (2022). A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies.
- LCGC. (2017, April 1). Hydrophobic Interaction Chromatography for Biopharmaceutical Analysis. [Link]
- Pall Corporation.
- Wu, D., & Zhang, K. (2014). The Linear Relationship between Concentrations and UV Absorbance of Nitrobenzene. Advanced Materials Research, 955-959, 459-462. [Link]
- U.S. Geological Survey. Standard Operating Procedure for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. [Link]
- ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... [Link]
- Polzin, G. M., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. Analytical and Bioanalytical Chemistry, 410(20), 4967-4975. [Link]
- Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
- Zhao, X., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 249, 116274. [Link]
- Agilent Technologies. (2010, August 20). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. [Link]
- World Health Organization.
- Rodrigues, J. P., et al. (2021). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society, 143(50), 21468-21479. [Link]
- Chemistry Stack Exchange. (2015, November 30). Effect of nitrobenzene on solution UV/Vis spectra. [Link]
- Hirt, R. C., & Schmitt, R. G. (1951). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 46(1), 32-40. [Link]
- SIELC Technologies. Separation of 4-Dodecyloxy-2-hydroxybenzophenone on Newcrom R1 HPLC column. [Link]
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- Al-Sabti, B. H. (2010). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Indian Journal of Pharmaceutical Sciences, 72(3), 307-311. [Link]
- Royal Society of Chemistry. (2024).
Sources
- 1. mdpi.com [mdpi.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. s-und-s.pl [s-und-s.pl]
- 9. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: 1-Dodecyloxy-2-nitrobenzene as a Precursor in Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 1-Dodecyloxy-2-nitrobenzene, a versatile chemical precursor in modern organic synthesis. Its unique structure, featuring a long lipophilic dodecyl chain and a reactive nitro group on an aromatic core, makes it a valuable starting material for constructing complex molecular architectures. The primary focus of this document will be on its fundamental transformation into 2-(dodecyloxy)aniline, a key intermediate for a variety of downstream applications, including the synthesis of heterocyclic compounds like phenazines. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present conceptual pathways for further synthetic elaboration.
Physicochemical Properties and Handling
A thorough understanding of the physical properties of a precursor is paramount for safe and effective experimental design. This compound is an oily liquid at room temperature with a high boiling point, indicating low volatility.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₉NO₃ | [1] |
| Molecular Weight | 307.43 g/mol | [1][2] |
| Boiling Point | 218 °C (at 1.5 mm Hg)[3]; 201-203 °C (at 3.5 Torr)[2][4] | |
| Melting Point | 10.5-11 °C | [4] |
| Density | 0.999 g/mL (at 20 °C) | [2][3] |
| CAS Number | 83027-71-8 | [1][3] |
Safety & Handling: this compound, like many nitroaromatic compounds, should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[4] Store the compound in a tightly closed container in a cool, dry place.[2]
Synthesis of the Precursor: this compound
The most common method for synthesizing this compound is through a Williamson ether synthesis, reacting 2-nitrophenol with a dodecyl halide.
Protocol 1: Synthesis via Williamson Etherification
This protocol is based on the reaction between 2-nitrophenol and 1-chlorododecane using potassium carbonate as the base.[5]
Materials:
-
2-Nitrophenol
-
1-Chlorododecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.
-
Add 1-chlorododecane (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Causality of Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions. Its insolubility in acetone drives the reaction forward as the phenoxide salt is formed.
-
Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the reactants while being relatively inert under these conditions. Its boiling point allows for a convenient reflux temperature.
-
Reflux: Heating the reaction increases the rate of this Sₙ2 reaction, which can be sluggish at room temperature.
Caption: Workflow for the synthesis of this compound.
Key Application: Reduction to 2-(Dodecyloxy)aniline
The reduction of the nitro group to a primary amine is one of the most powerful and common transformations for nitroarenes.[6] This conversion unlocks a wealth of synthetic possibilities, as the resulting aniline is a versatile nucleophile and a precursor to many heterocyclic systems.
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and selectivity.[7]
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Celite or a similar filter aid
Procedure:
-
Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker flask), add this compound (1.0 eq) dissolved in a suitable solvent like ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution under a stream of inert gas (e.g., nitrogen or argon) to prevent the dry catalyst from becoming pyrophoric.
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Workup: Once the reaction is complete (hydrogen uptake ceases), carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-(dodecyloxy)aniline, which can be further purified if necessary.
Causality of Experimental Choices:
-
Catalyst (Pd/C): Palladium is a highly efficient catalyst for the reduction of nitro groups. The carbon support provides a high surface area for the reaction.
-
Hydrogen Gas (H₂): Hydrogen serves as the ultimate reducing agent in this transformation.
-
Celite Filtration: The fine powder of the Pd/C catalyst can be difficult to remove by standard filtration. A pad of Celite prevents the catalyst from passing through the filter paper, ensuring a product free of metal contamination.
-
Inert Gas Purge: This is a critical safety step. Pd/C can adsorb hydrogen and become pyrophoric upon exposure to air. Purging with an inert gas before and after the reaction mitigates this risk.
Caption: Experimental workflow for the reduction of this compound.
Advanced Application: A Gateway to Phenazine Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antitumor, and antioxidant properties.[8][9] The synthesis of substituted phenazines often relies on the condensation of ortho-phenylenediamines or their precursors.[8][10] 2-(Dodecyloxy)aniline, derived from our starting material, is a logical precursor for creating functionalized phenazine structures.
Conceptual Synthetic Strategy
The general transformation proceeds as follows:
-
Precursor: Start with 2-(dodecyloxy)aniline.
-
Condensation: React the aniline with a suitable ortho-phenylenediamine derivative in an oxidative cyclization, or more directly, with a catechol derivative followed by oxidation, or with a pre-formed ortho-quinone.
-
Cyclization/Oxidation: The condensation leads to a dihydrophenazine intermediate, which is then oxidized in situ or in a separate step to the aromatic phenazine core.
This strategy allows for the creation of asymmetrically substituted phenazines, where the dodecyloxy group imparts significant lipophilicity, potentially influencing the compound's solubility, membrane permeability, and biological activity. The synthesis of such derivatives has been achieved using related nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines.[11]
Caption: Conceptual pathway to phenazine derivatives.
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation and the efficient, high-yield reduction of its nitro group provide ready access to 2-(dodecyloxy)aniline. This key intermediate serves as a launchpad for synthesizing more complex molecules, notably as a building block for lipophilic phenazine derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols and strategies outlined in this guide offer researchers a solid foundation for utilizing this compound in their synthetic endeavors.
References
- Mazurek, P., et al. (2021). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. Molecules.
- 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3. PubChem.
- 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8. BIOSYNCE.
- Scheme 1. Synthesis of phenazine derivatives. ResearchGate.
- Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl 2. ResearchGate.
- Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PubMed Central.
- Synthetic strategies of phenazine derivatives: A review. ResearchGate.
- Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. ResearchGate.
- o-NITROBENZALDEHYDE. Organic Syntheses Procedure.
- Degradation of Aqueous Nitrophenols and Nitrobenzene by Means of the Fenton Reaction. ResearchGate.
- Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journals.
- β-PHENYLHYDROXYLAMINE. Organic Syntheses Procedure.
Sources
- 1. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 83027-71-8 [chemicalbook.com]
- 4. biosynce.com [biosynce.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Reduction of the Nitro Group in 1-Dodecyloxy-2-nitrobenzene to Synthesize 2-Dodecyloxyaniline
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This document provides a detailed guide for the selective reduction of 1-Dodecyloxy-2-nitrobenzene to 2-Dodecyloxyaniline, a valuable intermediate characterized by its long alkyl chain, which imparts unique solubility and electronic properties. We present three robust and widely applicable protocols: Catalytic Hydrogenation with Palladium on Carbon (Pd/C), and metal-mediated reductions using Iron (Fe) in acidic media and Tin(II) Chloride (SnCl₂). Each protocol is accompanied by a discussion of its underlying principles, step-by-step procedures, safety considerations, and troubleshooting advice to ensure reliable and efficient synthesis for researchers and drug development professionals.
Introduction and Scientific Context
The conversion of a nitro group into an amine transforms a strongly electron-withdrawing, meta-directing substituent into a strongly electron-donating, ortho-, para-directing group.[3] This functional group interconversion dramatically alters the chemical reactivity and properties of the aromatic ring, opening up new pathways for molecular elaboration. 2-Dodecyloxyaniline, the target molecule, is a precursor for various applications, including the synthesis of liquid crystals, corrosion inhibitors, and pharmacologically active compounds where the dodecyloxy moiety can enhance lipophilicity and membrane permeability.
The choice of reducing agent is critical and depends on factors like the presence of other reducible functional groups, cost, scalability, and safety.[2] While powerful hydrides like LiAlH₄ can reduce aliphatic nitro groups, they often lead to undesired azo compounds with aromatic nitro substrates and are therefore not recommended for aniline synthesis.[1][4] This guide focuses on methodologies that offer high chemoselectivity and yield for the desired aniline product.
General Reaction Mechanism
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1][5] The most commonly accepted "direct hydrogenation" pathway involves the stepwise reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, which is rapidly converted to a hydroxylamine. The hydroxylamine is then further reduced to the final amine product.[6][7]
Figure 1: General mechanistic pathway for the reduction of an aromatic nitro compound.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Principle: This is one of the most efficient and clean methods for nitro group reduction.[2] A heterogeneous catalyst, typically 5-10% palladium on a high-surface-area carbon support, facilitates the reaction between the substrate and a hydrogen source (gaseous H₂ or a transfer agent). The reaction occurs on the catalyst surface, and upon completion, the catalyst can be easily removed by filtration.[2]
Materials and Reagents:
-
This compound
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas cylinder with regulator or Ammonium Formate (for transfer hydrogenation)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Parr shaker bottle or a thick-walled flask)
-
Filtration aid (e.g., Celite®)
Step-by-Step Procedure (H₂ Gas):
-
Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent (e.g., Methanol or Ethyl Acetate, approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of Pd). Caution: Pd/C can be pyrophoric, especially when dry. Handle under a stream of inert gas.
-
Inerting: Seal the reaction vessel and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm or ~50 psi).[2]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial for ensuring efficient contact between the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:EtOAc mobile phase) or by monitoring hydrogen uptake on the pressure gauge. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2] Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product. Caution: The filter cake is saturated with hydrogen and can ignite upon exposure to air while still wet with solvent. Keep the cake wet with water or quench it carefully before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Dodecyloxyaniline, which can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Metal-Mediated Reduction using Iron (Fe) Powder
Principle: The use of easily oxidized metals in acidic media is a classical, highly reliable, and cost-effective method for nitro group reduction.[1][6] Iron powder is a common choice due to its low cost and environmental acceptability.[8][9] The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group.[1]
Materials and Reagents:
-
This compound
-
Iron powder (<100 mesh)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Filtration aid (e.g., Celite®)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent and Reagents: Add Ethanol and Water (e.g., a 4:1 to 2:1 mixture), followed by Ammonium Chloride (~4 eq) and Iron powder (~3-5 eq).[1]
-
Heating: Heat the reaction mixture to reflux (approx. 80-90°C) with vigorous stirring. The reaction is often exothermic initially.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. This typically takes 1-4 hours.
-
Cooling and Filtration: Upon completion, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron oxides and excess iron powder.[2]
-
Rinsing: Wash the filter cake thoroughly with hot Ethanol or Ethyl Acetate.
-
Solvent Removal: Combine the filtrates and remove the organic solvent under reduced pressure.
-
Extraction: To the remaining aqueous residue, add Ethyl Acetate and water. Basify the mixture carefully with a saturated solution of sodium bicarbonate until the aqueous layer is pH ~8.
-
Separation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with Ethyl Acetate.
-
Washing and Drying: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.[10]
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude 2-Dodecyloxyaniline. Purify as needed.
Protocol 3: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)
Principle: Tin(II) chloride is a mild and effective reducing agent for converting aromatic nitro compounds to anilines, often used when other sensitive functional groups are present.[4][11] The reaction is typically carried out in an organic solvent like ethanol or ethyl acetate.[12]
Materials and Reagents:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution, 3M
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in Ethanol or Ethyl Acetate.
-
Reagent Addition: Add Tin(II) Chloride Dihydrate (3-5 eq) to the solution.[2] If using ethyl acetate, the reaction can be heated to reflux. In ethanol, the reaction often proceeds at room temperature.[13]
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add 3M NaOH solution while cooling in an ice bath to precipitate tin salts (a white, gelatinous precipitate of tin hydroxide will form) and to basify the solution to pH > 10.[2]
-
Filtration: Stir the resulting suspension for 15-20 minutes, then filter through a pad of Celite® to remove the tin salts.
-
Rinsing: Wash the solid filter cake thoroughly with Ethyl Acetate.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Separate the layers and extract the aqueous phase twice more with Ethyl Acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude 2-Dodecyloxyaniline. Further purification can be achieved via column chromatography.
General Experimental Workflow
The following diagram outlines the typical sequence of operations for a metal-mediated reduction.
Figure 2: General workflow for a metal-mediated nitro group reduction.
Summary of Protocols
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Fe / NH₄Cl | Protocol 3: SnCl₂ |
| Primary Reagent | H₂ gas (or transfer agent) | Iron (Fe) powder | Tin(II) Chloride (SnCl₂) |
| Catalyst/Mediator | 10% Pd/C | NH₄Cl or AcOH | - |
| Solvent | MeOH, EtOH, EtOAc | EtOH / H₂O | EtOH, EtOAc |
| Temperature | Room Temperature | Reflux (~80-90°C) | Room Temp to Reflux |
| Typical Time | 2-6 hours | 1-4 hours | 1-3 hours |
| Work-up | Filtration of catalyst | Filtration, basification, extraction | Basification, filtration, extraction |
| Key Advantage | Very clean, high yield | Low cost, robust | Mild conditions |
| Key Disadvantage | Requires specialized equipment (H₂), pyrophoric catalyst | Often requires heat, large excess of reagents | Stoichiometric heavy metal waste |
Analytical Monitoring
Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
System: Use a pre-coated silica gel plate.
-
Mobile Phase: A non-polar system such as Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The aromatic rings of both the starting material and product should be UV-active.
-
Analysis: The starting material, this compound, will be less polar and have a higher Rf value. The product, 2-Dodecyloxyaniline, contains a primary amine group which is significantly more polar, resulting in a much lower Rf value (closer to the baseline). The reaction is complete when the spot corresponding to the starting material is no longer visible. For more precise monitoring, especially during process development, techniques like LC-MS or real-time Raman spectroscopy can be employed.[8][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst (Pd/C).2. Insufficient reducing agent (Fe, SnCl₂).3. Poor stirring (especially for hydrogenation).4. Insufficient reaction time or temperature. | 1. Use fresh catalyst.2. Add more reducing agent.3. Increase stirring rate.4. Extend reaction time or increase temperature. |
| Formation of Side Products | 1. Over-reduction (hydrogenation).2. Formation of azo/azoxy compounds (common with some metal hydrides, less so with these methods).3. Incomplete reduction leading to hydroxylamine or nitroso intermediates. | 1. Carefully monitor H₂ uptake and stop the reaction upon completion.2. Ensure reaction conditions are as specified.3. Ensure sufficient reducing agent and reaction time. |
| Difficult Work-up | 1. Emulsion during extraction.2. Fine metal salts clogging filter paper. | 1. Add brine to the aqueous layer to break the emulsion.2. Use a thick pad of Celite® for filtration; filter while the solution is hot if applicable (for Fe). |
Safety and Handling Precautions
-
Nitro Compounds: Aromatic nitro compounds can be thermally unstable and are considered energetic materials.[15] Avoid excessive heating or mechanical shock. Most nitro reductions are highly exothermic and require careful monitoring and control, especially on a large scale.[8]
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge.[16] The Pd/C catalyst can be pyrophoric and must be handled with care, especially during filtration.
-
Solvents: Use flammable solvents like Methanol, Ethanol, and Ethyl Acetate in a well-ventilated fume hood, away from ignition sources.[17][18]
-
Acids and Bases: Handle corrosive reagents like HCl and NaOH with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling chemicals.[16]
Conclusion
The reduction of this compound to 2-Dodecyloxyaniline is a readily achievable transformation using standard laboratory techniques. Catalytic hydrogenation offers a clean and efficient route, while metal-mediated reductions with iron or tin(II) chloride provide robust, scalable, and cost-effective alternatives.[2][8] The choice of method should be guided by the available equipment, scale of the reaction, and tolerance of other functional groups in more complex substrates. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently synthesize this valuable amine intermediate for further applications.
References
- Penning, T. M. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. [Link]
- Klyuev, M. V., & Shmonina, V. P. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Bashkir chemical journal. [Link]
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Li, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]
- nitro razredčilo. (n.d.). Chemius. [Link]
- Mhaske, S. B., & Argade, N. P. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering. [Link]
- Aromatic Side Chain Reduction: Nitro. (n.d.). College of Saint Benedict and Saint John's University. [Link]
- Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Blaser, H. U., et al. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]
- nitro thinner. (2022).
- The nitro to amine reduction: from millions of tons to single molecule studies. (2022). RSC Advances. [Link]
- Nitro Reduction - Common Conditions. (n.d.).
- A new reagent for selective reduction of nitro group. (2004). Indian Journal of Chemistry. [Link]
- Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering. [Link]
- Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
- Nitro thinner. (n.d.).
- Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology. [Link]
- Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. (2016). Molecules. [Link]
- Urben, P. G. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]
- Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. [Link]
- Reduction of aromatic nitro compounds using Sn and HCl gives. (2025). askIITians. [Link]
- Fig. 3 Hydrogenation of nitrobenzene. (n.d.).
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024).
- Reduction of nitroaromatic compounds in tin(II) chloride. (n.d.).
- Preference for tin or iron in the reduction of nitrobenzene. (2019). Chemistry Stack Exchange. [Link]
- A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. (n.d.). Semantic Scholar. [Link]
- Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. (2006). The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mobile [my.chemius.net]
- 17. prdakzodecodocumentssa.blob.core.windows.net [prdakzodecodocumentssa.blob.core.windows.net]
- 18. carlroth.com [carlroth.com]
Application Notes and Protocols for 1-Dodecyloxy-2-nitrobenzene as a Hydrophobic Modifier in Polymer Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: Leveraging Hydrophobicity for Advanced Polymer Formulations
In the realm of polymer chemistry, particularly for biomedical applications, the precise control of surface and bulk material properties is paramount. Hydrophobicity is a critical parameter that governs a polymer's interaction with aqueous environments, influencing everything from drug release kinetics to biocompatibility.[1][2][3] The strategic incorporation of hydrophobic modifiers allows for the fine-tuning of these properties. This guide focuses on the application of 1-dodecyloxy-2-nitrobenzene, a versatile nitroaromatic compound, as a hydrophobic modifier in polymer systems.
This compound, with its long alkyl chain and polar nitro group, offers a unique combination of properties that can be harnessed to modulate the characteristics of polymer matrices. Its primary role is to increase the hydrophobicity of the polymer system, which can be advantageous in various applications, including controlled drug delivery, where it can help to sustain the release of hydrophobic drugs.[4][5] Furthermore, its utility as a plasticizer in polymer membranes, particularly in ion-selective electrodes, demonstrates its compatibility with common polymers and its ability to influence membrane properties.
This document provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its incorporation into polymer films and nanoparticles, and methods for characterizing the resulting modified polymers. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 83027-71-8 | [6] |
| Molecular Formula | C₁₈H₂₉NO₃ | [6] |
| Molecular Weight | 307.43 g/mol | [6] |
| Melting Point | 10.5-11 °C | |
| Boiling Point | 201-203 °C at 3.5 Torr | |
| Density | 0.999 g/mL at 20 °C | |
| Appearance | Pale yellow oil | [7] |
| Solubility | Insoluble in water, soluble in organic solvents like dichloromethane, tetrahydrofuran (THF), and nitrobenzene. | [8] |
| XLogP3 | 7.3 | [6] |
Mechanism of Action as a Hydrophobic Modifier
When incorporated into a polymer matrix, this compound primarily acts as a plasticizer and a hydrophobic agent. The long dodecyl chain intercalates between polymer chains, increasing the free volume and flexibility of the material.[9][10] This plasticizing effect can be beneficial for film formation and mechanical properties.
The hydrophobicity of the molecule, driven by the long alkyl chain, reduces the overall polarity of the polymer blend. This leads to decreased water absorption and permeability, which is crucial for protecting sensitive drugs from hydrolysis and for controlling the diffusion of water into the matrix, thereby modulating drug release.[9][11][12] The nitro group, while polar, contributes to the molecule's compatibility with a range of polymers and can also be a site for further chemical modification if desired.[13]
Experimental Protocols
The following protocols are provided as a starting point for researchers. The specific concentrations and parameters should be optimized based on the polymer system and the desired final properties.
Protocol 1: Preparation of a Hydrophobically Modified Polymer Film by Solvent Casting
The solvent casting method is a versatile technique for preparing thin polymer films with uniform thickness.[14][15]
Workflow for Solvent Casting of a Hydrophobically Modified Polymer Film
Caption: Workflow for preparing a hydrophobically modified polymer film using the solvent casting method.
Materials:
-
Polymer (e.g., Polyvinyl chloride (PVC), Polylactic acid (PLA), Eudragit® series)
-
This compound
-
Active Pharmaceutical Ingredient (API) - optional
-
Volatile organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Glass petri dish or other flat casting surface
-
Magnetic stirrer and stir bar
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the chosen polymer in a suitable volatile solvent to a final concentration of 5-10% (w/v). The choice of solvent will depend on the solubility of both the polymer and this compound.
-
If incorporating a drug, dissolve the API in the polymer solution.
-
-
Incorporation of the Hydrophobic Modifier:
-
Add this compound to the polymer solution. The concentration can be varied, typically from 1% to 30% by weight relative to the polymer, to achieve the desired level of hydrophobicity and plasticization.[16]
-
Stir the mixture thoroughly until the modifier is completely dissolved and the solution is homogeneous.
-
-
Casting the Film:
-
Pour a calculated volume of the polymer solution into a clean, dry, and level glass petri dish. The volume will determine the final thickness of the film.
-
Cover the petri dish with a lid that has small perforations to allow for slow and controlled solvent evaporation. This helps to prevent the formation of defects in the film.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.
-
Once the film appears solid, transfer it to a vacuum oven and dry at a temperature below the boiling point of the solvent and the glass transition temperature of the polymer (e.g., 40-50 °C) for 48-72 hours to remove any residual solvent.[17]
-
-
Film Recovery:
-
Carefully peel the dried film from the casting surface.
-
Store the film in a desiccator until further characterization.
-
Protocol 2: Formulation of Hydrophobically Modified Polymer Nanoparticles by Emulsion Solvent Evaporation
The emulsion solvent evaporation method is a common technique for preparing polymer nanoparticles, particularly for encapsulating hydrophobic drugs.[18]
Workflow for Nanoparticle Formulation
Caption: Workflow for the formulation of hydrophobically modified polymer nanoparticles via the emulsion solvent evaporation method.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
This compound
-
Hydrophobic drug
-
Water-immiscible organic solvent (e.g., Dichloromethane)
-
Aqueous solution containing a surfactant (e.g., Polyvinyl alcohol (PVA), Poloxamer 188)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation:
-
Dissolve the polymer and the hydrophobic drug in the organic solvent.
-
Add this compound to this organic phase. The amount should be optimized, typically in the range of 5-20% of the polymer weight.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a suitable surfactant (e.g., 1-2% w/v PVA). The surfactant is crucial for stabilizing the emulsion.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed. This will form an oil-in-water (o/w) emulsion. The duration and power of homogenization/sonication will influence the final particle size.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate. As the solvent evaporates, the polymer precipitates, forming solid nanoparticles.[18]
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Wash the collected nanoparticles several times with deionized water to remove any residual surfactant and unencapsulated drug.
-
Resuspend the washed nanoparticles in a small amount of water and lyophilize to obtain a dry powder.
-
Characterization of Hydrophobically Modified Polymers
After preparation, it is essential to characterize the modified polymer to understand the impact of this compound.
| Characterization Technique | Parameter Measured | Expected Outcome with this compound |
| Contact Angle Goniometry | Surface hydrophobicity | Increased water contact angle, indicating a more hydrophobic surface.[19][20] |
| Water Uptake Study | Water absorption capacity | Decreased percentage of water uptake due to increased hydrophobicity. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | A decrease in Tg, indicating a plasticizing effect. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical integrity and interactions | Presence of characteristic peaks of this compound in the polymer matrix, confirming its incorporation. |
| Dynamic Light Scattering (DLS) | Nanoparticle size and polydispersity index (PDI) | Can be optimized by varying the concentration of the modifier and formulation parameters. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Surface morphology and particle shape | Provides visual confirmation of film surface smoothness or nanoparticle morphology. |
| In Vitro Drug Release Study | Drug release kinetics | Sustained or slower release of the encapsulated hydrophobic drug.[4] |
Troubleshooting and Considerations
-
Phase Separation: At high concentrations, this compound may phase-separate from the polymer matrix. This can be observed as cloudiness in the film or instability in the nanoparticle suspension. Reducing the concentration of the modifier or using a co-solvent can help to mitigate this.
-
Solvent Selection: The choice of solvent is critical and should be based on the solubility of all components (polymer, drug, and modifier).
-
Safety: this compound is a nitroaromatic compound and should be handled with appropriate personal protective equipment in a well-ventilated area. Nitroaromatic compounds can be toxic and their environmental impact should be considered.[13]
Conclusion
This compound is a promising hydrophobic modifier for a variety of polymer systems. Its ability to increase hydrophobicity and act as a plasticizer makes it a valuable tool for researchers in drug delivery and materials science. The protocols and characterization methods outlined in this guide provide a solid foundation for exploring the potential of this compound in developing advanced polymer formulations with tailored properties. As with any formulation, optimization of the component concentrations and process parameters is key to achieving the desired performance.
References
- Synthesis, Characterization and Properties of Hydrophobically Modified Polyacrylamides. (n.d.).
- Characterization of Hydrophobically Modified Polyacrylamide in Mixed Polymer-Gemini Surfactant Systems for Enhanced Oil Recovery Application. (2020). ACS Omega.
- Characterization of Hydrophobically Modified Polyacrylamide in Mixed Polymer-Gemini Surfactant Systems for Enhanced Oil Recovery Application. (2020). ACS Publications.
- Synthesis and Characterization of Hydrophobically Modified Xylans. (2021). MDPI.
- A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films. (2021). PMC - NIH.
- Role of Polymer Excipients in the Kinetic Stabilization of Drug-Rich Nanoparticles. (2020). ACS Applied Bio Materials.
- Hydrophobically Modified Polymers. Rheology and Molecular Associations. (2002). Lucris.
- Role of plasticizers in bioplastics. (2019). MedCrave online.
- Effect of hydrophobic plasticizers on functional properties of gelatin-based films. (2015). ResearchGate.
- Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. (2016). ResearchGate.
- Biodegradable Polymer Films Based on Hydroxypropyl Methylcellulose and Blends with Zein and Investigation of Their Potential as Active Packaging Material. (2023). MDPI.
- Solvent Casting Method for Oral Thin Film Preparation. (n.d.). CD Formulation.
- FORMULATION AND EVALUATION OF POLYMERIC NANOPARTICLE BY EMULSION SOLVENT EVAPORATION METHOD. (2023). IJSDR.
- Polymeric nanoparticles encapsulating hydrophobic compounds for drug delivery. (2017). Longdom Publishing.
- WO2006100829A1 - Polymer film and solution casting method for producing thereof. (2006). Google Patents.
- Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (2023). MDPI.
- The composition of ion selective membranes used in the study. (n.d.). ResearchGate.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). PMC - NIH.
- Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023). MDPI.
- Solvent Film Casting—A Versatile Technology for Specialty Films. (2005). The Society of Vacuum Coaters.
- Aging of Solvent-Casting PLA-Mg Hydrophobic Films: Impact on Bacterial Adhesion and Viability. (2020). MDPI.
- Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. (2014). Analyst (RSC Publishing).
- Scheme 2. The molecular structures of nitroaromatic compounds used in the present study. (n.d.). ResearchGate.
- Preparation of hydrophobic materials by the solvent casting method[22]. (n.d.). ResearchGate.
- 1-(Dodecyloxy)-2-nitrobenzene. (n.d.). PubChem.
- Plasticizer-level Study of Poly(vinyl Chloride) Ion-Selective Membranes. (2001). PubMed.
- The influence of molecular weight on plasticizer retention. (n.d.). Geosynthetics Magazine.
- Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. (2022). PMC - PubMed Central.
- Polymer sensors for nitroaromatic explosives detection. (2009). Journal of Materials Chemistry (RSC Publishing).
- Effect of Plasticizer Type on Polymer Inclusion Membranes Properties and Performance for Zinc Separation. (2020). ResearchGate.
- The role of Plasticizers on the characteristics of poly (vinyl chloride )-membrane Zinc –selective electrodes based on Di. (n.d.).
- Liquid-membrane dodecylbenzenesulphonate ion-selective electrode employing Victoria Blue as the counter-ion. (1980). PubMed.
- Categorization of Ion electrodes by response membrane. (n.d.). HORIBA.
- Effect of nitrobenzene on initiator-fragment incorporation radical polymerization of divinylbenzene with dimethyl 2,2′-azobisisobutyrate. (2000). ResearchGate.
- Membrane Ion-Selective Electrodes. (2022). Chemistry LibreTexts.
- Ion-selective electrode membranes. (2020). Deranged Physiology.
- Advanced drug delivery systems for the management of local conditions. (2020). PMC - NIH.
- An overview of clinical and commercial impact of drug delivery systems. (2014). PubMed - NIH.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. lucris.lub.lu.se [lucris.lub.lu.se]
- 4. Role of Polymer Excipients in the Kinetic Stabilization of Drug-Rich Nanoparticles. | Semantic Scholar [semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liquid-membrane dodecylbenzenesulphonate ion-selective electrode employing Victoria Blue as the counter-ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of plasticizers in bioplastics - MedCrave online [medcraveonline.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. svc.org [svc.org]
- 15. researchgate.net [researchgate.net]
- 16. WO2006100829A1 - Polymer film and solution casting method for producing thereof - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. ijsdr.org [ijsdr.org]
- 19. Characterization of Hydrophobically Modified Polyacrylamide in Mixed Polymer-Gemini Surfactant Systems for Enhanced Oil Recovery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scaled-Up Production of 1-Dodecyloxy-2-nitrobenzene
Introduction: The Significance of 1-Dodecyloxy-2-nitrobenzene and the Imperative for Scalable Synthesis
This compound is a valuable chemical intermediate with applications in the synthesis of dyes, pigments, surfactants, and as a water repellent.[1] Its molecular structure, featuring a long alkyl chain and a reactive nitroaromatic group, makes it a versatile building block in organic synthesis. The growing demand for this compound necessitates the development of a robust and scalable synthetic process that is both efficient and economically viable for industrial production.
This document provides a comprehensive guide for the scaled-up production of this compound, moving from laboratory-scale synthesis to a pilot-plant or industrial-scale operation. We will delve into the intricacies of the Williamson ether synthesis, the cornerstone of this process, and address the critical challenges associated with scaling up, including reaction kinetics, heat management, and product purification.
The Underlying Chemistry: Williamson Ether Synthesis
The synthesis of this compound is achieved through the Williamson ether synthesis, a classic and widely used method for preparing ethers.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this specific case, the reaction involves the deprotonation of 2-nitrophenol to form the 2-nitrophenoxide ion, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromododecane. The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether product.
The choice of a primary alkyl halide like 1-bromododecane is crucial, as the SN2 mechanism is most efficient with unhindered substrates. Secondary and tertiary alkyl halides are more prone to elimination side reactions, which would reduce the yield of the desired ether.[2]
Scaling Up the Synthesis: From Lab Bench to Production Vessel
Transitioning a chemical synthesis from the laboratory to an industrial scale is not a linear process of simply multiplying the quantities of reactants.[4] Critical factors such as mixing, heat transfer, and mass transfer become paramount and can significantly impact reaction efficiency, safety, and product quality.[4][5][6]
For the scaled-up production of this compound, a key consideration is the management of the exothermic nature of the Williamson ether synthesis. Inadequate heat removal can lead to temperature gradients within the reactor, promoting side reactions and potentially creating safety hazards. Therefore, the choice of reactor and the implementation of efficient cooling systems are critical.
Furthermore, ensuring homogenous mixing of the reactants, especially when dealing with a two-phase system (solid base and liquid reactants), is essential for maximizing the reaction rate and achieving consistent product quality. The use of appropriate agitation systems and reactor geometries is vital.
To address the challenges of solubility and reaction rate at an industrial scale, the use of a phase transfer catalyst (PTC) is highly recommended. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the water-soluble phenoxide ion into the organic phase where the alkyl halide is present, thereby accelerating the reaction rate.[7][8][9]
Experimental Setup and Protocol for Scaled-Up Production
This protocol outlines a procedure for the synthesis of this compound on a pilot-plant scale.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 2-Nitrophenol | Reagent Grade, >98% | Major Chemical Supplier | |
| 1-Bromododecane | Reagent Grade, >98% | Major Chemical Supplier | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Major Chemical Supplier | |
| Tetrabutylammonium Bromide (TBAB) | Reagent Grade, >98% | Major Chemical Supplier | Phase Transfer Catalyst |
| Toluene | Technical Grade | Major Chemical Supplier | Solvent |
| Ethyl Acetate | Technical Grade | Major Chemical Supplier | Extraction Solvent |
| Brine (Saturated NaCl solution) | - | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Technical Grade | Major Chemical Supplier | Drying Agent |
| Equipment | Specifications |
| Glass-lined or Stainless Steel Reactor | 50 L capacity, equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel. |
| Heating/Cooling Mantle or Jacket | Capable of maintaining temperatures between 25°C and 120°C. |
| Separation Funnel | 20 L capacity. |
| Rotary Evaporator | Industrial scale, with a suitable receiving flask. |
| Vacuum Pump | |
| Filtration Unit |
Detailed Step-by-Step Protocol
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas such as nitrogen to prevent side reactions.
-
Charging Reactants:
-
To the reactor, add 2-nitrophenol (5.0 kg, 35.9 mol).
-
Add toluene (20 L) to dissolve the 2-nitrophenol.
-
Add powdered anhydrous potassium carbonate (7.4 kg, 53.9 mol).
-
Add tetrabutylammonium bromide (0.58 kg, 1.8 mol) as the phase transfer catalyst.
-
-
Initiating the Reaction:
-
Begin vigorous stirring to ensure good mixing of the solid and liquid phases.
-
Heat the mixture to 110°C (reflux temperature of toluene).
-
-
Addition of Alkyl Halide:
-
Slowly add 1-bromododecane (9.0 kg, 36.1 mol) to the refluxing mixture over a period of 2-3 hours using the addition funnel. The slow addition helps to control the exotherm of the reaction.
-
-
Reaction Monitoring:
-
Maintain the reaction at reflux with continuous stirring for 8-12 hours.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2-nitrophenol) is consumed.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the reactor contents to room temperature.
-
Add water (20 L) to the reactor and stir for 30 minutes to dissolve the inorganic salts (potassium bromide and excess potassium carbonate).
-
Transfer the mixture to a large separation funnel.
-
Separate the lower aqueous layer from the upper organic (toluene) layer.
-
Wash the organic layer with brine (2 x 10 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal and Product Purification:
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude product can be purified by vacuum distillation to obtain pure this compound.
-
Process Safety Considerations
-
2-Nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin and eye irritation.[7] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1-Bromododecane: Causes skin and serious eye irritation.[10] May cause respiratory irritation.[10] Handle with appropriate PPE.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. Handle in a well-ventilated area away from ignition sources.
-
Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.
-
Exothermic Reaction: The reaction is exothermic. Controlled addition of 1-bromododecane and efficient cooling are essential to prevent a runaway reaction.
-
Pressure Build-up: Ensure the reactor is properly vented to prevent pressure build-up.
Visualizing the Workflow and Mechanism
To provide a clear understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: Scaled-up production workflow for this compound.
Reaction Mechanism
Caption: SN2 mechanism of the Williamson ether synthesis.
Troubleshooting Common Issues in Scale-Up
| Problem | Possible Cause | Troubleshooting Suggestion | Rationale |
| Low or No Product Formation | Incomplete deprotonation of 2-nitrophenol. | Ensure the potassium carbonate is anhydrous and finely powdered. Increase the amount of base slightly. | Water will consume the base and prevent the formation of the nucleophile. A larger surface area of the base increases reaction rate. |
| Inactive 1-bromododecane. | Check the purity of the alkyl halide. | Impurities can interfere with the reaction. | |
| Insufficient reaction time or temperature. | Extend the reaction time and ensure the temperature is maintained at reflux. | The SN2 reaction rate is temperature-dependent. | |
| Formation of Side Products (e.g., elimination) | Not a significant issue with a primary alkyl halide. | - | 1-Bromododecane is a primary halide and is not prone to elimination reactions. |
| Difficult Phase Separation during Work-up | Formation of an emulsion. | Add more brine to the separation funnel and allow it to stand for a longer period. Gentle swirling can help break the emulsion. | The increased ionic strength of the aqueous phase helps to break emulsions. |
| Product Contaminated with Starting Material | Incomplete reaction. | Monitor the reaction more closely to ensure full conversion of the starting material. | Unreacted 2-nitrophenol can be difficult to remove during purification. |
| Inefficient purification. | Optimize the vacuum distillation conditions (pressure and temperature). | Proper distillation is key to achieving high purity. |
Conclusion
The scaled-up production of this compound via the Williamson ether synthesis is a feasible and efficient process when key scale-up parameters are carefully considered. By implementing a well-designed experimental setup, adhering to a detailed protocol, and understanding the underlying chemical principles, researchers and production chemists can achieve high yields of this valuable chemical intermediate in a safe and reproducible manner. The use of phase transfer catalysis is a critical enabling technology for achieving efficient and economically viable production at an industrial scale.
References
- BIOSYNCE. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8.
- Wikipedia. (2023, October 27). Williamson ether synthesis.
- Diva-portal.org. (2022). Influence of mixing and heat transfer in process scale-up.
- Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
- Veranova. (n.d.). Methodology for mixing scale-up: safety, quality and reliability.
- MDPI. (2021). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Organic Syntheses. (n.d.). nitrobenzene.
- PubChem. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene.
- DiVA portal. (2022, September 8). Influence of mixing and heat transfer in process scale-up.
- RSC Publishing. (2021). Static phase transfer catalysis for Williamson reactions.
- E3S Web of Conferences. (2018). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR.
- ResearchGate. (2021). Improvement of mass and heat transfer efficiency in a scale-up microfluidic mixer designed by CFD simulation.
- YouTube. (2020, October 20). Williamson Ether Synthesis.
- Veranova. (n.d.). Methodology for mixing scale-up: safety, quality and reliability.
Sources
- 1. biosynce.com [biosynce.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. francis-press.com [francis-press.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
- 6. veranova.com [veranova.com]
- 7. mdpi.com [mdpi.com]
- 8. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. iagi.or.id [iagi.or.id]
- 10. This compound | 83027-71-8 [amp.chemicalbook.com]
use of 1-Dodecyloxy-2-nitrobenzene in the preparation of functionalized anilines
Application Notes & Protocols
Topic: The Strategic Use of 1-Dodecyloxy-2-nitrobenzene in the Preparation of Functionalized Anilines for Research and Development
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of functionalized anilines is a cornerstone of modern medicinal chemistry and materials science. These aromatic amines are pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides a detailed guide to the use of this compound as a strategic starting material for the synthesis of 2-dodecylaniline, a lipophilic aniline derivative. The presence of the long C12 alkyl chain offers a valuable tool for modulating the physicochemical properties of target molecules, particularly in drug development where lipophilicity is a critical parameter for membrane permeability and bioavailability. We will explore the mechanistic rationale behind the core transformation—the reduction of the nitro group—and provide detailed, field-tested protocols for its execution via catalytic hydrogenation and metal-mediated methods.
Part 1: The Core Transformation: Reduction of this compound
The conversion of an aromatic nitro compound to its corresponding aniline is a fundamental and highly reliable transformation in organic synthesis.[3] The journey from the electron-withdrawing nitro group to the electron-donating amino group proceeds through a sequence of reduction steps, typically involving nitroso and hydroxylamine intermediates.[1] The overall reaction involves the transfer of six electrons and the formation of two molecules of water.
Mechanistic Pathways
Two primary, well-established mechanistic pathways are widely accepted for the reduction of nitroarenes like this compound:
-
The Direct "Hydrogenation" Pathway: This is the most common route under catalytic hydrogenation conditions (e.g., H₂/Pd/C). The nitro group is sequentially reduced to a nitrosobenzene, then to a phenylhydroxylamine, and finally to the aniline.[1][4][5] Each step involves the addition of hydrogen across the nitrogen-oxygen bonds.
-
The "Condensation" Pathway: This route can occur under certain conditions, particularly in electrochemical or some metal-mediated reductions. It involves the condensation of intermediate species like nitrosobenzene and phenylhydroxylamine to form dimeric species such as azoxybenzene, which is then further reduced to azobenzene, hydrazobenzene, and finally cleaved to yield two equivalents of the aniline.[5][6]
For the protocols described herein, the direct hydrogenation pathway is the predominant and intended mechanism.
Causality in Methodology Selection
The choice of reducing agent is critical and depends on factors like functional group tolerance, cost, safety, and scalability.[3]
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): This is often the method of choice due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[3][7] It is highly effective for reducing both aromatic and aliphatic nitro groups.[7] However, care must be taken as this method can also reduce other functional groups like alkenes, alkynes, or benzyl ethers, and may cause dehalogenation.[7][8] Given the simple structure of this compound, catalytic hydrogenation is an excellent and clean option.
-
Metal-Mediated Reductions (e.g., Fe/NH₄Cl, Sn/HCl, Zn/AcOH): These methods are robust, cost-effective, and often show good chemoselectivity, leaving other reducible groups intact.[7] The use of iron powder in the presence of a mild acid like acetic acid or an electrolyte like ammonium chloride is a classic, scalable, and environmentally benign choice.[1][3] This method avoids the need for high-pressure hydrogenation equipment.
Part 2: Experimental Protocols & Characterization
This section provides detailed, step-by-step methodologies for the synthesis of 2-dodecylaniline.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is preferred for its high yield and clean conversion.
Materials:
-
This compound (CAS: 83027-71-8)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH), Reagent Grade
-
Hydrogen (H₂) gas
-
Celite®
-
Parr Hydrogenation Apparatus or similar pressure vessel
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol to a concentration of approximately 0.1-0.2 M.
-
Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of Pd relative to the substrate).
-
Seal the vessel and purge it thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Introduce hydrogen gas into the vessel, pressurizing to the desired level (typically 50-60 psi).[3]
-
Stir the reaction mixture vigorously at room temperature. The dodecyloxy chain enhances solubility in ethanol, facilitating a homogenous reaction.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-dodecylaniline.
-
The product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Metal-Mediated Reduction using Iron in Acidic Medium
This protocol provides a cost-effective and scalable alternative that avoids high-pressure gas.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH)
-
Ethanol (EtOH) and Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and a 4:1 mixture of ethanol and water.
-
Add iron powder (3-5 eq) and ammonium chloride (4-6 eq) to the suspension.[3]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the hot mixture through a pad of Celite® to remove the iron salts and unreacted iron. Wash the pad thoroughly with hot ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography on silica gel as needed.
Characterization of 2-Dodecylaniline
The successful synthesis of 2-dodecylaniline (MW: 261.45 g/mol ) can be confirmed using standard analytical techniques.[9][10]
-
¹H NMR (CDCl₃): Expect to see characteristic aromatic proton signals in the ~6.6-7.2 ppm range, a broad singlet for the -NH₂ protons (~3.6 ppm), a triplet for the -OCH₂- protons (~3.9 ppm), and a complex series of aliphatic signals for the dodecyl chain between ~0.8-1.8 ppm, including a characteristic triplet for the terminal methyl group around 0.9 ppm.
-
¹³C NMR (CDCl₃): Will show distinct aromatic and aliphatic carbon signals.
-
FTIR: Look for the disappearance of the characteristic nitro group stretches (~1520 and 1340 cm⁻¹) from the starting material and the appearance of N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).[11]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 2-dodecylaniline.
Part 3: Data Presentation & Visualization
Comparative Reaction Data
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Metal-Mediated Reduction |
| Catalyst/Reagent | 10% Pd/C | Iron Powder / NH₄Cl |
| Solvent | Ethanol | Ethanol/Water |
| Temperature | Room Temperature | Reflux (~85 °C) |
| Pressure | ~50 psi H₂ | Atmospheric |
| Typical Reaction Time | 2-6 hours | 2-4 hours |
| Work-up | Simple filtration | Filtration and liquid-liquid extraction |
| Typical Yield | >95% | 85-95% |
| Purity | Generally high | Requires purification |
| Key Advantage | High purity, clean reaction | Low cost, high scalability, no H₂ gas |
Experimental & Mechanistic Diagrams
Caption: Simplified direct reduction pathway of this compound.
Caption: Generalized experimental workflow for the synthesis of 2-dodecylaniline.
Part 4: Applications in Medicinal Chemistry & Drug Development
Aniline derivatives are crucial building blocks in pharmaceutical development.[] The product of this synthesis, 2-dodecylaniline, is of particular interest due to its bifunctional nature: a reactive aromatic amine for further derivatization and a long, lipophilic dodecyl chain.
-
Modulation of Lipophilicity: In drug design, achieving an optimal balance of hydrophilicity and lipophilicity (measured by LogP) is critical for absorption, distribution, metabolism, and excretion (ADME) properties. The C12 chain significantly increases the lipophilicity of any molecule it is incorporated into. This can enhance the ability of a drug candidate to cross lipid-rich barriers like the blood-brain barrier or cell membranes.[]
-
Synthetic Handle for Further Functionalization: The primary amine of 2-dodecylaniline is a versatile nucleophile. It can readily participate in reactions to form amides, sulfonamides, ureas, Schiff bases, or be used in N-alkylation and metal-catalyzed cross-coupling reactions.[13] This allows for its incorporation into more complex molecular architectures, serving as a lipophilic anchor. For example, it can be used to synthesize novel Diethylenetriaminepentaacetic acid (DTPA) bisamide derivatives for advanced applications.[13]
-
Precursor to Heterocyclic Scaffolds: The aniline can be a key precursor in the synthesis of important heterocyclic drug scaffolds like indoles and quinolines, which are present in numerous approved drugs.[14]
Part 5: Safety Precautions
All work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound: While specific GHS data is limited, related nitroaromatic compounds are often classified as toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[15][16][17] Handle with care.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or spent. Do not allow the catalyst to dry out completely, and handle it in an inert atmosphere when possible. Filtered catalyst should be quenched carefully with water.
-
Hydrogen Gas: Extremely flammable. Ensure all equipment is properly grounded and free of leaks. Remove all potential ignition sources from the area.
-
Iron Powder: Flammable solid. Avoid creating dust clouds.
-
Solvents: Ethanol and ethyl acetate are flammable liquids. Keep away from ignition sources.
Always consult the most current Safety Data Sheet (SDS) for all reagents before use.[15][17][18]
References
- Stack Exchange. (2014).
- ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
- ACS Publications. (2023).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
- Royal Society of Chemistry. (2025).
- Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. [Link]
- Wiley Online Library. (2025). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. [Link]
- DC Fine Chemicals. (n.d.).
- ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
- PubChem. (n.d.). 2-dodecylaniline. [Link]
- AZoM. (2022). Recent Developments in Spectroscopy for Chemical Analysis. [Link]
- PubChem. (n.d.). N-Dodecylaniline. [Link]
- European Pharmaceutical Review. (2005).
- CORE. (n.d.).
- NIH National Library of Medicine. (2023). Development and Application of Indolines in Pharmaceuticals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 9. Dodecylaniline | C18H31N | CID 3015422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. azooptics.com [azooptics.com]
- 11. N-Dodecylaniline | C18H31N | CID 76362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-Dodecyloxy-2-nitrobenzene Synthesis
Prepared by the Senior Application Scientist Desk
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-dodecyloxy-2-nitrobenzene. Low yield is a frequent challenge in this Williamson ether synthesis, often stemming from suboptimal reaction conditions or competing side reactions. This document provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring reproducible and high-yield outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the single most common reason for low yield in this specific synthesis?
The most prevalent issue is incomplete deprotonation of the 2-nitrophenol starting material. The acidity of the phenolic proton is increased by the electron-withdrawing nitro group, but failure to use a sufficiently strong base, or the correct stoichiometry, results in a low concentration of the required 2-nitrophenoxide nucleophile. This slows the desired SN2 reaction, allowing side reactions or decomposition to dominate.
Q2: My reaction mixture turns very dark brown or black. Is this normal, and does it indicate a failed reaction?
While the formation of the 2-nitrophenoxide anion imparts a distinct yellow or orange color, a transition to dark brown or black often indicates decomposition. Phenols, and particularly nitrophenols, can be susceptible to oxidation and thermal degradation under strongly basic conditions.[1][2][3] This is exacerbated by high temperatures or prolonged reaction times. While it doesn't always mean a complete failure, it is a strong indicator that reaction conditions need to be optimized for temperature and duration to maximize yield.
Q3: Is C-alkylation a significant competing reaction here?
Yes, it can be. The 2-nitrophenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4][5] C-alkylation is more likely to occur in protic solvents or with certain counter-ions that leave the oxygen atom less accessible. Using polar aprotic solvents like DMF or acetone and selecting appropriate bases can heavily favor the desired O-alkylation pathway.[5][6]
Q4: Can I use common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
While NaOH and KOH can be used, they introduce water into the reaction, which can compete with the phenoxide as a nucleophile and promote side reactions. For aryl ether synthesis, weaker carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are strong enough to deprotonate the phenol without being overly harsh.[5][7] For a more robust and anhydrous approach, sodium hydride (NaH) is an excellent choice, as it irreversibly deprotonates the alcohol and generates hydrogen gas, which simply evolves from the reaction.[5][8]
Q5: How critical is the purity of my starting materials and solvent?
It is absolutely critical. Trace amounts of water in the solvent (e.g., acetone, DMF) will consume the base and quench the generated phenoxide, directly reducing your yield. The 1-dodecyl halide should be free of secondary or tertiary isomers, which would strongly favor a competing E2 elimination reaction.[4][8][9] Always use freshly distilled or anhydrous grade solvents for best results.
Section 2: Systematic Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to a solution.
Problem 1: Low or No Conversion of Starting Materials
Observation: TLC or GC-MS analysis shows a significant amount of unreacted 2-nitrophenol and/or 1-dodecyl bromide remaining after the expected reaction time.
-
Question: Why aren't my starting materials reacting completely?
-
Answer & Corrective Actions: This points to a fundamental issue with reaction kinetics or stoichiometry. The primary culprits are related to the formation and reactivity of the 2-nitrophenoxide nucleophile.
-
Insufficient Deprotonation: The base may be too weak, or you may have used an insufficient amount.
-
Solution: Ensure you are using at least 1.1 to 1.5 molar equivalents of base relative to the 2-nitrophenol. If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[5]
-
-
Low Reaction Temperature: The Williamson ether synthesis, like most SN2 reactions, requires sufficient thermal energy to overcome the activation barrier.[4][10]
-
Solution: Increase the reaction temperature. A good starting point for a K₂CO₃/acetone system is to reflux the solvent (approx. 56°C). For higher boiling point solvents like DMF, a temperature range of 80-100°C is common.[11] Monitor for decomposition if increasing the temperature significantly.
-
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing the transition state.
-
Solution: Use a polar, aprotic solvent. These solvents excel at solvating the cation (e.g., K⁺ or Na⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic. Protic solvents (like ethanol) will hydrogen-bond with the phenoxide, reducing its nucleophilicity.[5]
-
-
-
| Parameter | Recommendation | Rationale |
| Base | 1. NaH (strongest) 2. K₂CO₃ / Cs₂CO₃ (effective) 3. KOH / NaOH (use with caution) | NaH provides irreversible, anhydrous deprotonation. Carbonates offer a good balance of reactivity and handling. Hydroxides introduce water.[5][7] |
| Solvent | 1. DMF / DMSO (best) 2. Acetone / Acetonitrile (good) 3. Alcohols (avoid) | Polar aprotic solvents accelerate SN2 reactions by effectively solvating cations but not the nucleophile.[5] |
| Temperature | Reflux (Acetone) or 80-100°C (DMF) | Provides sufficient activation energy for the SN2 reaction. Higher temperatures risk decomposition.[11] |
Problem 2: Significant Byproduct Formation
Observation: TLC shows multiple spots, or purification yields several distinct fractions that are not the desired product.
-
Question: What are these byproducts and how can I prevent their formation?
-
Answer & Corrective Actions: Byproducts typically arise from competing reaction pathways. Identifying the likely structure of the byproduct is key to adjusting conditions.
-
Dodecene (Elimination Product): If you are using a very strong, sterically hindered base or excessively high temperatures, the 2-nitrophenoxide can act as a base, abstracting a proton from the dodecyl bromide to cause E2 elimination.
-
C-Alkylated Isomers (Ring Alkylation): A byproduct with a similar mass but different polarity could be a C-alkylated isomer.
-
Decomposition Products: A complex mixture of polar, dark-colored compounds suggests degradation of the 2-nitrophenol.
-
Solution: Reduce the reaction temperature and/or time. Ensure the reaction is run under an inert atmosphere (N₂ or Argon) to prevent oxidation. The thermal stability of sodium nitrophenolates can be poor, leading to violent decomposition at high temperatures.[3]
-
-
-
Problem 3: Low Yield After Workup and Purification
Observation: The reaction appears complete by TLC, but the isolated yield is poor.
-
Question: How can I improve my product recovery?
-
Answer & Corrective Actions: Product loss during isolation is a common, and often overlooked, source of low yield.
-
Inefficient Extraction: The product is an ether and is relatively nonpolar. It must be thoroughly extracted from the aqueous phase after quenching the reaction.
-
Solution: Use a suitable organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane). Perform at least three extractions of the aqueous layer to ensure complete recovery. Combine the organic layers for subsequent washing.
-
-
Emulsion Formation: The presence of salts and potentially unreacted phenoxide can lead to emulsions during extraction, trapping product between layers.
-
Solution: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.
-
-
Loss During Purification: Column chromatography is often required to achieve high purity.
-
Solution: Use an appropriate solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes). The product is a relatively nonpolar ether, so it will elute fairly quickly. Monitor fractions carefully by TLC to avoid accidentally discarding product-containing fractions.
-
-
-
Section 3: Optimized Experimental Protocol (Phase-Transfer Catalysis Method)
This protocol utilizes Phase-Transfer Catalysis (PTC), a highly effective method for Williamson ether synthesis that often provides superior yields by facilitating the transport of the phenoxide nucleophile into the organic phase where the alkyl halide resides.[12][13]
Materials:
-
2-Nitrophenol (1.0 eq)
-
1-Bromododecane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol, potassium carbonate, and tetrabutylammonium bromide.
-
Add anhydrous acetonitrile to the flask (concentration of ~0.5 M with respect to 2-nitrophenol).
-
Begin vigorous stirring and add 1-bromododecane to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound as a yellow oil or low-melting solid.
Section 4: Visual Guides & Diagrams
Diagram 1: Williamson Ether Synthesis Mechanism
Caption: A systematic workflow for diagnosing the cause of low reaction yield.
Diagram 3: Competing Reaction Pathways
Caption: Key competing pathways in the synthesis of this compound.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
- University of Colorado Boulder. The Williamson Ether Synthesis. [Link]
- Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). [Link]
- ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2006). [Link]
- PTC Organics, Inc. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]
- YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018). [Link]
- PubChem. 2-Nitrophenol. [Link]
- Chemistry Stack Exchange.
- National Institutes of Health. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [Link]
- BYJU'S. Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- ResearchGate. Optimization of various parameters with nitrobenzene. [Link]
- Journal of Emerging Technologies and Innovative Research. Contribution of phase transfer catalyst to green chemistry: A review. (2023). [Link]
- PTC Communications, Inc.
- ACS Publications.
Sources
- 1. 2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. jetir.org [jetir.org]
common side reactions in the synthesis of 1-Dodecyloxy-2-nitrobenzene
Introduction
Welcome to the Technical Support Center for the synthesis of 1-dodecyloxy-2-nitrobenzene. This molecule, also known as dodecyl 2-nitrophenyl ether, is a key intermediate in various research applications.[1][2] Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust and classical method for forming ether linkages.[3][4][5] This reaction involves the O-alkylation of 2-nitrophenol with a dodecyl halide.[6]
While the Williamson synthesis is a cornerstone of organic chemistry, its application to specific substrates like 2-nitrophenol can present unique challenges.[7] The electronic nature of the nitrophenol and the properties of the long-chain alkylating agent can lead to competing side reactions that reduce yield and complicate purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice in a direct question-and-answer format, a validated experimental protocol, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Section 1: The Core Reaction and Its Competing Pathways
The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][8] In this reaction, a base is used to deprotonate the acidic hydroxyl group of 2-nitrophenol, forming the 2-nitrophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide (e.g., 1-bromododecane) and displacing the halide leaving group.[5][8]
However, two major side reactions frequently compete with this desired pathway: E2 elimination of the alkyl halide and C-alkylation of the phenoxide ring.[4][5]
Caption: Main reaction and side reaction pathways.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 2-nitrophenol. What is the likely cause?
A: This is a classic symptom of incomplete deprotonation of the starting phenol or insufficient reaction time/temperature.
-
Causality (Incomplete Deprotonation): The 2-nitrophenoxide, not the neutral 2-nitrophenol, is the active nucleophile.[3] If the base is too weak, not added in sufficient excess, or is of poor quality (e.g., hydrated potassium carbonate), a significant portion of the phenol will remain in its less reactive, protonated form. The nitro group increases the acidity of the phenol compared to phenol itself, but a suitable base is still critical.
-
Troubleshooting Steps:
-
Verify Base Stoichiometry and Quality: Use at least 1.5 to 2 equivalents of a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9] Ensure the base is anhydrous by drying it in an oven before use. For unactivated alcohols, a much stronger base like sodium hydride (NaH) is often required, but for nitrophenols, carbonate bases are typically sufficient and safer to handle.[8][9]
-
Increase Reaction Time/Temperature: Williamson ether syntheses can be slow, often requiring several hours at elevated temperatures (50-100 °C) to proceed to completion.[4] Monitor the reaction by TLC until the 2-nitrophenol spot has been consumed. If the reaction stalls at room temperature, gradually increase the heat.
-
Consider a Phase-Transfer Catalyst: If you are using a carbonate base in a solvent like acetonitrile, solubility can be an issue. Adding a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can increase the concentration of the phenoxide in the organic phase and significantly accelerate the reaction.[4]
-
Q2: My purification is difficult. GC-MS analysis indicates the presence of a non-polar hydrocarbon byproduct (C₁₂H₂₄) and multiple isomers of my product.
A: You are likely dealing with two separate side reactions: E2 elimination and C-alkylation.
-
Causality (E2 Elimination): The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the bromine in 1-bromododecane, leading to an E2 elimination reaction that forms 1-dodecene.[5][10] This pathway is competitive with the desired SN2 reaction and is favored by high temperatures and sterically hindered or very strong bases.[3][11]
-
Causality (C-Alkylation): The 2-nitrophenoxide ion is an ambident nucleophile, meaning it has electron density on both the oxygen atom and the aromatic ring (particularly at the carbons ortho and para to the oxygen).[4][12] While O-alkylation is generally favored, alkylation can occur on the ring carbons, leading to C-alkylated isomers.[12][13]
-
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the SN2 pathway, which has a lower activation energy than the E2 pathway.
-
Optimize Solvent Choice: This is the most critical factor for controlling C- vs. O-alkylation.
-
To Favor O-Alkylation (Desired): Use polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[4][8][10] These solvents solvate the cation (e.g., K⁺) but leave the oxygen of the phenoxide relatively "bare" and highly nucleophilic.
-
Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) will hydrogen-bond with the oxygen atom of the phenoxide.[12] This "shields" the oxygen, making it less nucleophilic and increasing the likelihood of the ring carbons acting as the nucleophile, thus promoting C-alkylation.[12]
-
-
Purification Strategy: These byproducts can often be separated by column chromatography on silica gel. 1-Dodecene is very non-polar and will elute quickly with non-polar eluents like hexanes. The C-alkylated isomers will likely have slightly different polarities than your desired O-alkylated product and may require careful selection of an eluent system (e.g., a hexane/ethyl acetate gradient) for effective separation.[7]
-
Q3: The reaction is extremely slow, even with heating. What can I do to speed it up?
A: Slow reaction rates are typically due to a poor leaving group, low reagent concentration, or an inappropriate solvent.
-
Causality: The rate of an SN2 reaction is directly dependent on the concentrations of both the nucleophile and the electrophile, as well as the ability of the leaving group to depart.[14]
-
Troubleshooting Steps:
-
Switch to a Better Leaving Group: Iodide is a much better leaving group than bromide because it is a weaker base.[14] Using 1-iodododecane instead of 1-bromododecane will result in a significantly faster reaction rate. If 1-iodododecane is not available, you can generate it in situ by adding a catalytic amount of sodium iodide or potassium iodide (the Finkelstein reaction).[4] The iodide will displace the bromide, and the more reactive 1-iodododecane will then be consumed in the main reaction.
-
Use a Polar Aprotic Solvent: As mentioned before, polar aprotic solvents like DMF or DMSO are excellent for SN2 reactions.[4][8] They stabilize the transition state and do not interfere with the nucleophile. Apolar solvents will slow the reaction down significantly.[4]
-
Increase Concentration: Ensure the reaction is not overly dilute. While this won't change the rate constant, it will increase the overall reaction rate. Be mindful not to make it so concentrated that stirring becomes an issue.
-
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing side reactions.
Reagent Table
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents | CAS No. |
| 2-Nitrophenol | 139.11 | 1.39 g | 10.0 | 1.0 | 88-75-5 |
| 1-Bromododecane | 249.23 | 2.74 g | 11.0 | 1.1 | 143-15-7 |
| Potassium Carbonate | 138.21 | 2.76 g | 20.0 | 2.0 | 584-08-7 |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - | - | 75-05-8 |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous acetonitrile.
-
Stir the suspension vigorously at room temperature for 15 minutes. The mixture should turn a deep yellow or orange, indicating the formation of the 2-nitrophenoxide salt.
-
-
Addition of Alkylating Agent:
-
Add 1-bromododecane (2.74 g, 11.0 mmol) to the flask via syringe.
-
Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexanes/ethyl acetate eluent system.
-
The reaction is complete when the 2-nitrophenol spot (visualized by UV light) is no longer visible. This typically takes 6-12 hours.
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium bromide).[9]
-
Rinse the flask and the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
Dissolve the resulting crude oil in a minimal amount of dichloromethane.
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate). The desired product is a yellow oil.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound. The expected yield is typically in the range of 80-95%.[4]
-
Section 4: Frequently Asked Questions (FAQs)
-
What is the best base for this reaction?
-
For phenolic substrates, particularly activated ones like 2-nitrophenol, potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[8][9] They are strong enough to deprotonate the phenol but generally not so basic as to excessively promote the E2 elimination side reaction. Sodium hydride (NaH) is also effective but is more hazardous and may not be necessary.[8]
-
-
Which alkylating agent is better: 1-bromododecane or 1-iodododecane?
-
1-Iodododecane is a more reactive alkylating agent than 1-bromododecane because iodide is a better leaving group.[14] This will lead to faster reaction times. However, 1-bromododecane is often less expensive and more readily available. For most lab-scale syntheses, 1-bromododecane provides a good balance of reactivity and cost, especially when the reaction is heated.[14]
-
-
Why is an anhydrous (dry) solvent important?
-
Water can interfere with the reaction in two ways. First, it can hydrolyze the alkyl halide.[15] Second, and more importantly, it can compete with the base for deprotonating the phenol and can solvate the phenoxide, reducing its nucleophilicity. Using anhydrous solvents and reagents ensures the reaction proceeds efficiently.[15]
-
-
Can I use a different solvent like THF or acetone?
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Pharmaffins. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- Chemistry LibreTexts. (2019, June 5). 7.6.1. Elimination of Alkyl Halides.
- Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes.
- American Academic Publisher. (2024, September 15). ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. International journal of artificial intelligence.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4).
- Reddit. (2016, July 15). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry.
- National Center for Biotechnology Information. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene. PubChem Compound Database.
- Taylor & Francis Online. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
Sources
- 1. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 83027-71-8 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. academicpublishers.org [academicpublishers.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
how to optimize reaction conditions for Williamson ether synthesis
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions for maximum yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the Williamson ether synthesis.
Q1: What is the fundamental mechanism of the Williamson ether synthesis?
The Williamson ether synthesis is a cornerstone method for preparing symmetrical and unsymmetrical ethers. It proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2][3][4] In this reaction, an alkoxide ion (RO⁻), acting as a potent nucleophile, attacks an electrophilic carbon atom of a primary alkyl halide or other substrate with a good leaving group (e.g., tosylate, mesylate).[1][2][3][4] The reaction occurs in a single, concerted step where the new C-O bond forms at the same time as the bond to the leaving group breaks.[3]
Q2: Why is the choice of alkyl halide so critical for reaction success?
The reaction's reliance on an S(N)2 pathway makes the structure of the alkyl halide paramount.[1][2][3] S(_N)2 reactions are highly sensitive to steric hindrance at the reaction center.[5]
-
Methyl and Primary Alkyl Halides: These are the ideal substrates as they are sterically unhindered, allowing for easy backside attack by the alkoxide nucleophile.[1][2][6][7]
-
Secondary Alkyl Halides: These are more sterically hindered, leading to a significant competition between the desired S(_N)2 (substitution) and a competing E2 (elimination) side reaction. This often results in a mixture of ether and alkene products.[1][8]
-
Tertiary Alkyl Halides: Due to severe steric hindrance, these substrates almost exclusively yield the E2 elimination product and are not suitable for preparing ethers via this method.[1][9][10]
Q3: How is the alkoxide nucleophile typically generated?
Since alkoxide ions are highly reactive, they are usually prepared just before the reaction or generated in situ.[3] The most common method involves deprotonating the corresponding alcohol with a strong base.[6] Popular choices for bases include:
-
Sodium Hydride (NaH) or Potassium Hydride (KH): These are powerful, non-nucleophilic bases that irreversibly deprotonate the alcohol, producing the alkoxide and hydrogen gas, which bubbles out of the solution.[1][11][12]
-
Alkali Metals (e.g., Na, K): These can be used to deprotonate alcohols to form the alkoxide.[12]
-
Carbonate or Hydroxide Bases (e.g., K₂CO₃, KOH): These are often used in laboratory and industrial settings, sometimes in conjunction with phase transfer catalysis.[2][13]
Q4: What are the best solvents for this reaction?
The choice of solvent significantly impacts the reaction rate. Protic solvents (like water or ethanol) and apolar solvents can slow the reaction by solvating the alkoxide nucleophile, thus reducing its reactivity and availability.[2][8][13] Therefore, polar aprotic solvents are highly recommended as they solvate the cation but leave the nucleophile relatively "bare" and reactive.[14]
-
Excellent Choices: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[1][2][5][13]
-
Good Choices: Tetrahydrofuran (THF), Diethyl ether.[1]
Troubleshooting Guide: Optimizing Your Reaction Conditions
This guide provides a systematic approach to resolving common issues encountered during the Williamson ether synthesis.
Issue 1: Low or No Ether Product Yield
A low yield is one of the most common challenges. This can often be traced back to one of several key factors related to reactants, conditions, or competing side reactions.
Causality Analysis & Optimization Workflow
To systematically troubleshoot a low yield, consider the following workflow. Each step addresses a potential point of failure in the reaction sequence.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Step 1: Verify Reagent Quality & Stoichiometry
Potential Problem: Impure or wet reagents can halt the reaction.
-
Moisture: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the strong base (e.g., NaH) and hydrolyze the alkyl halide.[15]
-
Base Quality: Solid bases like NaH or KH can be deactivated by improper storage. A gray appearance of NaH may indicate deactivation.[15]
Solutions & Protocols:
-
Protocol for Ensuring Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (N₂ or Ar).
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
Ensure your alcohol starting material is dry. If necessary, distill it or dry it over molecular sieves.
-
-
Base Handling: Use fresh, high-quality NaH (from a new container if possible). NaH should be a fine, white to off-white powder.
Step 2: Assess Alkoxide Formation
Potential Problem: Incomplete deprotonation of the alcohol means insufficient nucleophile is available to drive the reaction.
Solutions & Protocols:
-
Choice of Base: Ensure the base is strong enough to fully deprotonate the alcohol. NaH and KH are generally reliable.[1][11] For less acidic alcohols, weaker bases like K₂CO₃ may not be sufficient.
-
Staged Addition: For a more controlled reaction, perform the alkoxide formation as a distinct first step.
-
Under an inert atmosphere, dissolve the alcohol in your chosen anhydrous polar aprotic solvent (e.g., THF, DMF).[8]
-
Slowly add 1.1 equivalents of NaH portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases. This indicates complete formation of the alkoxide.
-
Only then, proceed to add the alkyl halide.
-
Step 3: Evaluate Substrate Compatibility (S(_N)2 vs. E2)
Potential Problem: The structure of your reactants is promoting the E2 elimination side reaction instead of the desired S(_N)2 substitution. This is the most critical factor to consider when planning the synthesis of an unsymmetrical ether.[4][16]
Caption: Competing Sₙ2 and E2 pathways in Williamson ether synthesis.
Solutions & Protocols:
-
Retrosynthetic Analysis: For an unsymmetrical ether, there are two possible synthetic routes. Always choose the pathway that uses the less sterically hindered alkyl halide.[1][4][6]
-
Leaving Group: A better leaving group can enhance the S(_N)2 reaction rate. The general trend is I > Br > Cl > OTs > OMs.[1] If using an alkyl chloride with low reactivity, consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.[3][13]
Step 4: Optimize Reaction Conditions
Potential Problem: The reaction temperature or time may be insufficient or, conversely, too harsh, promoting side reactions.
Solutions & Protocols:
-
Temperature Control: A typical Williamson reaction is conducted at 50 to 100 °C.[2][3][13]
-
If the reaction is sluggish (especially with a secondary halide), gently increasing the temperature may help.
-
However, if elimination is a problem, lowering the temperature is advisable, as elimination reactions often have a higher activation energy and are more sensitive to temperature increases than substitution.[8][14]
-
-
Reaction Time: Reactions are typically complete in 1 to 8 hours.[2][3][13] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
Phase Transfer Catalysis (PTC): For reactions involving poorly soluble alkoxides or when using milder bases like NaOH, a phase transfer catalyst can be transformative.[17][18][19] Catalysts like tetrabutylammonium bromide or 18-crown-6 shuttle the alkoxide ion from the aqueous/solid phase into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate under milder conditions.[2][18][19]
Issue 2: C-Alkylation Side Product with Phenoxides
Potential Problem: When using a phenoxide as the nucleophile, alkylation can occur on the aromatic ring (C-alkylation) in competition with the desired O-alkylation. Phenoxide is an ambident nucleophile.[2][13]
Solutions & Protocols:
-
Solvent Choice: The solvent can influence the site of alkylation. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[20] Protic solvents can promote C-alkylation.
-
Counter-ion: The nature of the cation can also play a role. Softer cations may favor O-alkylation.
Data Summary Tables
Table 1: Alkyl Halide Suitability
| Alkyl Halide Type | Primary Reaction | Expected Product(s) | Recommendation |
| Methyl (CH₃-X) | S(N)2 | Ether | Excellent |
| Primary (R-CH₂-X) | S(_N)2 | Ether | Excellent[1][2] |
| Secondary (R₂-CH-X) | S(_N)2 & E2 | Ether & Alkene | Use with caution; optimize conditions[1] |
| Tertiary (R₃-C-X) | E2 | Alkene | Avoid[1][10] |
| Aryl / Vinyl | No Reaction | No Reaction | Unsuitable for S(_N)2[1] |
Table 2: Common Bases and Solvents
| Base | Typical Solvent(s) | Key Characteristics |
| NaH, KH | THF, DMF, DMSO | Strong, irreversible deprotonation; H₂ byproduct[1] |
| Na, K | Parent Alcohol | Classical method; strong base |
| K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Milder base, good for phenols or activated alcohols[21] |
| NaOH, KOH | Biphasic (with PTC) | Requires Phase Transfer Catalyst for high efficiency[13][18] |
References
- The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
- Williamson ether synthesis - Wikipedia. [Link]
- Williamson Ether Synthesis reaction - BYJU'S. [Link]
- Williamson Ether Synthesis - Chemistry Steps. [Link]
- Williamson ether synthesis (video) - Khan Academy. [Link]
- Williamson Ether Synthesis - ChemTalk. [Link]
- Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]
- Williamson Ether Synthesis - Easy! - YouTube. [Link]
- An Ether Synthesis Using Phase Transfer Catalysis - Journal of Chemical Educ
- Williamson Ether synthesis : r/OrganicChemistry - Reddit. [Link]
- An Ether Synthesis Using Phase Transfer Catalysis - ACS Public
- Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. [Link]
- Williamson ether synthesis - chemeurope.com. [Link]
- What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. [Link]
- Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
- Write down the limitation(s) of the 'Williamson Ether Synthesis'? - Homework.Study.com. [Link]
- A review on the advancement of ether synthesis from organic solvent to w
- Williamson Ether Synthesis - YouTube. [Link]
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]
- Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Vari
- Williamson Ether Synthesis - Cambridge University Press. [Link]
- Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling - Journal of the American Chemical Society. [Link]
- 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
- Help me, how increase yield in williamson ether reaction?
- Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons - Study.com. [Link]
- Solved Answer: Given Reaction is williamson ether Synthesis - Chegg.com. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Khan Academy [khanacademy.org]
- 7. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. homework.study.com [homework.study.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Williamson_ether_synthesis [chemeurope.com]
- 14. tailoredread.com [tailoredread.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 21. reddit.com [reddit.com]
identifying and removing impurities from crude 1-Dodecyloxy-2-nitrobenzene
Technical Support Center: Purification of 1-Dodecyloxy-2-nitrobenzene
Welcome to the technical support guide for the synthesis and purification of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a high degree of purity for their applications. As a key intermediate, the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products.
This guide provides a structured approach to identifying and removing common impurities through a series of frequently asked questions, detailed analytical workflows, and validated purification protocols.
Understanding the Chemistry: The Williamson Ether Synthesis
The most common route to synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 2-nitrophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from 1-bromododecane in an SN2 reaction.[2][3][4] Understanding this mechanism is crucial as it dictates the likely impurities you will encounter.
Caption: Typical Williamson ether synthesis for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the work-up and purification of this compound.
Q1: My crude product is a dark orange/brown oil, but the literature reports a yellow solid. What's wrong?
A1: This is a very common observation. The product itself, this compound, is a pale yellow solid with a low melting point (around 10.5-11°C).[5] The dark, oily appearance of the crude product is almost always due to the presence of unreacted 2-nitrophenol and potentially other colored impurities. 2-Nitrophenol is an intensely yellow solid, and its phenoxide form (present if the work-up was not sufficiently acidic or thorough) is even more colored. The oily consistency is often caused by residual solvent (like DMF) or unreacted 1-bromododecane.
-
Troubleshooting Action: Perform an alkaline wash. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a 5% sodium hydroxide (NaOH) solution.[6] The basic wash will deprotonate the acidic 2-nitrophenol, converting it to the water-soluble sodium 2-nitrophenoxide, which will partition into the aqueous layer. You should see the organic layer's color lighten significantly. Follow this with a water wash and a brine wash to remove residual NaOH and water.
Q2: I performed the alkaline wash, but my ¹H NMR spectrum still shows a broad singlet around 10-12 ppm. What is this peak?
A2: A broad singlet in this region is characteristic of a phenolic hydroxyl (-OH) proton. This is a clear indication of residual 2-nitrophenol. While the alkaline wash is effective, it may not be 100% efficient if emulsions form or if the quantity of 2-nitrophenol is very high.
-
Troubleshooting Action: If the amount of 2-nitrophenol is minor, proceed to column chromatography or recrystallization. If it is a major component, a second alkaline wash may be necessary. Ensure vigorous mixing during the extraction to maximize partitioning.
Q3: My TLC plate shows two spots. One has an Rf of ~0.3 and the other is much higher, near the solvent front. What is the high-Rf spot?
A3: In a typical eluent system like Hexane/Ethyl Acetate, the polarity of the components determines their retention factor (Rf).
-
This compound (Product): Moderately polar. Expected Rf ≈ 0.3-0.4 in 9:1 Hexane/EtOAc.
-
2-Nitrophenol (Starting Material): More polar than the product due to the -OH group. Expected Rf < 0.2.
-
1-Bromododecane (Starting Material): Very non-polar. This compound will travel with or near the solvent front. Expected Rf > 0.8.
Therefore, the high-Rf spot is almost certainly unreacted 1-bromododecane.
-
Troubleshooting Action: This impurity is easily removed by flash column chromatography. Due to the large difference in polarity between the product and 1-bromododecane, the separation is straightforward. Alternatively, if the product is solid, recrystallization from a solvent like ethanol or hexane can effectively leave the more soluble 1-bromododecane in the mother liquor.
Q4: Should I choose recrystallization or column chromatography for purification?
A4: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is an excellent method for large-scale purification (>5 g) when the main impurities are unreacted starting materials. It is often faster and uses less solvent than chromatography. The key is finding a suitable solvent system where the product has high solubility when hot and low solubility when cold, while impurities remain in solution.
-
Flash Column Chromatography: This is the most versatile and reliable method, especially for smaller scales or when multiple, similarly-polar byproducts are present.[7] It provides the highest degree of purity but is more time-consuming and labor-intensive. It is the preferred method for preparing highly pure analytical samples.[8][9]
Impurity Identification Workflow
A systematic approach is essential for identifying impurities and planning an effective purification strategy.
Caption: Workflow for identifying impurities in crude this compound.
Detailed Purification Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 4.1: Enhanced Aqueous Work-up
This protocol is designed to remove the bulk of inorganic salts, polar solvents (e.g., DMF), and unreacted 2-nitrophenol.
-
Cool and Quench: Allow the reaction mixture to cool to room temperature. If DMF was used as a solvent, pour the mixture into a separatory funnel containing 3-4 volumes of cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Causality: The product is highly soluble in ethyl acetate, while inorganic salts and DMF are more soluble in water. Repeated extractions ensure efficient recovery of the product.
-
-
Acidic Wash (Optional): Wash the combined organic layers once with 1M HCl.
-
Causality: This step ensures that any residual base (e.g., K₂CO₃) is neutralized.
-
-
Alkaline Wash: Wash the organic layer twice with 5% NaOH solution. The aqueous layer will likely turn dark yellow/orange as it removes the 2-nitrophenol.
-
Causality: As described in the FAQ, this converts the acidic phenol into its water-soluble salt.[10]
-
-
Neutralization and Drying: Wash the organic layer with water until the aqueous wash is neutral (check with pH paper). Then, wash with saturated NaCl (brine).
-
Causality: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 4.2: Recrystallization
This protocol is effective if the crude product is a solid or semi-solid and the primary impurities are unreacted starting materials.
-
Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixed solvent system like Hexane/Ethyl Acetate often works well.
Solvent System Suitability Comments Ethanol (95%) Excellent Often yields good quality crystals upon cooling. Methanol Good Similar to ethanol, but the product may be slightly more soluble. Hexane/Ethyl Acetate Good Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy. | Heptane | Fair | May cause "oiling out" if cooled too quickly. |
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. c. If using a mixed solvent, add the "anti-solvent" (e.g., hexane) dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "good" solvent (e.g., ethyl acetate) to redissolve and clarify. d. Allow the flask to cool slowly to room temperature. Do not disturb it. e. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize recovery. f. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 4.3: Flash Column Chromatography
This is the definitive method for achieving the highest purity.[7]
-
TLC Analysis: Determine the optimal eluent system. A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio until the product spot has an Rf value of approximately 0.3.[9] A 9:1 or 8:2 Hexane:Ethyl Acetate mixture is typically effective.
-
Column Packing: a. Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Carefully load the solution onto the top of the silica bed. c. Alternatively, for less soluble samples, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add this dry powder to the top of the column.
-
Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system, applying positive pressure (flash). b. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
By following this structured troubleshooting and purification guide, researchers can confidently identify and remove impurities, ensuring a high-quality starting material for their scientific endeavors.
References
- PubChem. 1-(Dodecyloxy)-2-nitrobenzene. National Center for Biotechnology Information.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- Interchim. Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025 | Flash-Chromatography.
- ChemTalk. Williamson Ether Synthesis.
- Utah Tech University. Williamson Ether Synthesis.
- Fair, J. D., & Kormos, C. M. (2008). Flash column chromatograms estimated from thin-layer chromatography data. Journal of Chromatography A, 1211(1-2), 49-54.
- YouTube. Williamson Ether Synthesis Final.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- J&K Scientific LLC. Williamson Ether Synthesis.
- Chemistry Steps. The Williamson Ether Synthesis.
- Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Chegg. Solved Experiment 2: Williamson Ether Synthesis TLC Analysis.
- Google Patents. Process for the purification of mononitro aromatic compounds.
- Reddit. Go-to recrystallization solvent mixtures. r/Chempros.
- Google Patents. Method of purifying nitrated aromatic compounds from a nitration process.
- Arkat USA. Unexpected course of a Williamson ether synthesis.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
- Phenomenex. Flash Chromatography: Principles & Applications.
- BIOSYNCE. 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. biosynce.com [biosynce.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 8. flash-chromatography.com [flash-chromatography.com]
- 9. Chromatography [chem.rochester.edu]
- 10. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
Technical Support Center: Purification of Long-Chain Alkyl Aromatic Ethers
Welcome to the technical support center for the purification of long-chain alkyl aromatic ethers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining these valuable compounds in high purity. The unique physicochemical properties of these molecules, characterized by a polar aromatic head and a long, nonpolar alkyl tail, present specific hurdles in separation and purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.
The Challenge at a Glance: Why are Long-Chain Alkyl Aromatic Ethers Difficult to Purify?
The primary challenge in purifying long-chain alkyl aromatic ethers stems from their amphipathic nature, albeit with a dominant nonpolar character. The long alkyl chain imparts properties more akin to waxes or oils than to small organic molecules, leading to issues such as:
-
Low Polarity and High Hydrophobicity: Makes them highly soluble in nonpolar solvents and difficult to separate from nonpolar impurities.[1][2]
-
High Boiling Points: Often necessitates vacuum distillation to prevent thermal decomposition.[3]
-
Tendency to Form Oils: Crystallization can be challenging as these compounds often separate as oils or low-melting solids.[4]
-
Peroxide Formation: Like other ethers, they can form explosive peroxides upon exposure to air and light, posing a significant safety hazard.[3][5]
This guide will address these challenges with practical, field-proven solutions.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common problems encountered during purification.
Chromatography Troubleshooting
Question 1: My long-chain alkyl aromatic ether co-elutes with a nonpolar impurity during flash chromatography on silica gel. How can I improve the separation?
Answer: This is a frequent issue due to the low polarity of your target compound. Here’s a systematic approach to troubleshoot this:
-
Re-evaluate Your Solvent System:
-
Decrease Solvent Polarity: Start with a very nonpolar mobile phase (e.g., pure hexane or heptane) and gradually increase the polarity by adding small increments of a slightly more polar solvent like toluene or dichloromethane. Avoid highly polar solvents like methanol or ethyl acetate in large proportions initially, as they can cause your compound and impurities to elute together at the solvent front.
-
Utilize a Gradient Elution: A shallow gradient from a nonpolar solvent to a slightly more polar one can effectively resolve compounds with similar polarities.[6]
-
-
Consider Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): Given the hydrophobic nature of the long alkyl chain, reverse-phase chromatography is an excellent alternative. The nonpolar stationary phase will interact more strongly with your compound and impurities, allowing for separation based on subtle differences in hydrophobicity using a polar mobile phase (e.g., methanol/water or acetonitrile/water).
-
Alumina (Neutral or Basic): If your compound is sensitive to the acidic nature of silica gel, alumina can be a good alternative. It has different selectivity and may resolve your compounds differently.
-
-
Dry Loading vs. Wet Loading:
-
For these highly nonpolar compounds, dry loading is often superior. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This technique can lead to sharper bands and better separation.
-
Question 2: My compound is streaking or tailing on the TLC plate and the column. What is causing this?
Answer: Streaking or tailing is often a sign of overloading, interactions with the stationary phase, or solubility issues.
-
Reduce Sample Load: You may be applying too much sample to your column. For difficult separations, a lower sample-to-adsorbent ratio (e.g., 1:50 or 1:100) is recommended.
-
Check for Acidity/Basicity: The aromatic ether moiety can interact with acidic silanol groups on the silica surface, causing tailing. You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[6]
-
Improve Solubility: Ensure your compound is fully dissolved in the mobile phase. If it has poor solubility, it can precipitate at the top of the column and then slowly re-dissolve, leading to tailing.
Crystallization Troubleshooting
Question 3: I am trying to crystallize my long-chain alkyl aromatic ether, but it keeps "oiling out." How can I induce crystallization?
Answer: "Oiling out" is common for molecules with long, flexible alkyl chains which can hinder the ordered packing required for crystal lattice formation.[4] Here are several strategies to try:
-
Solvent Selection is Key:
-
Use a Solvent Pair: Dissolve your compound in a good solvent (e.g., dichloromethane or toluene) and slowly add a poor solvent (e.g., hexane, methanol, or acetonitrile) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Low-Temperature Crystallization: Try dissolving your compound in a minimal amount of a suitable solvent at room temperature and then slowly cooling the solution to 0 °C, -20 °C, or even -78 °C.
-
-
Control the Cooling Rate:
-
Slow Cooling: Rapid cooling often leads to the formation of oils. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help to slow the cooling process.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
-
-
Scratching the Surface: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
Table 1: Suggested Solvent Systems for Crystallization of Long-Chain Alkyl Aromatic Ethers
| Good Solvent (for dissolving) | Poor Solvent (for precipitation) | Notes |
| Dichloromethane | Hexane or Heptane | Good for compounds with moderate solubility in nonpolar solvents. |
| Toluene | Methanol or Acetonitrile | Toluene can help solubilize the aromatic portion effectively. |
| Diethyl Ether | Pentane | Use with caution due to the high volatility and flammability of the solvents. |
| Acetone | Water | This may work if the ether has some slight polarity. |
Distillation Troubleshooting
Question 4: My compound seems to be decomposing during distillation, even under vacuum. What can I do?
Answer: Thermal decomposition is a significant risk for high-boiling-point compounds.
-
Improve Your Vacuum: The lower the pressure, the lower the boiling point. Ensure all your joints are well-sealed with appropriate grease and that your vacuum pump is in good working order. A pressure below 1 mmHg is often necessary.
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Check for Peroxides: Ethers can form explosive peroxides which can also initiate decomposition upon heating. Always test for peroxides before distilling an ether. [3][5] (See FAQ section for peroxide removal).
-
Control the Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Avoid overheating the distillation flask.
Frequently Asked Questions (FAQs)
Q1: How does the length of the alkyl chain affect the choice of purification method?
A1: The length of the alkyl chain significantly influences the physicochemical properties of the ether, dictating the most suitable purification strategy.
-
Short Chains (C1-C4): These ethers are more polar and may be amenable to normal-phase chromatography with moderately polar eluents. They also have lower boiling points, making distillation more straightforward.
-
Medium Chains (C5-C12): As the chain length increases, the nonpolar character becomes more pronounced. Reverse-phase chromatography becomes a more effective option. Vacuum distillation is often required.
-
Long Chains (>C12): These compounds are highly nonpolar and wax-like. Reverse-phase chromatography is typically the method of choice. Crystallization becomes more challenging due to the flexibility of the long alkyl chain.[4] Distillation requires high vacuum and care to avoid thermal degradation.
Q2: How do I test for and remove peroxides from my long-chain alkyl aromatic ether?
A2: Peroxide formation is a critical safety concern.
-
Testing for Peroxides:
-
Test Strips: Commercially available peroxide test strips are a quick and easy way to check for peroxides.
-
Potassium Iodide (KI) Test: Add 1 ml of your ether to a solution of 100 mg of potassium iodide in 1 ml of glacial acetic acid. A yellow color indicates low levels of peroxides, while a brown color indicates high levels.
-
-
Removing Peroxides:
-
Activated Alumina Column: Pass the ether through a column of activated alumina. This is a common and effective method.
-
Ferrous Sulfate Wash: Shake the ether with a freshly prepared aqueous solution of ferrous sulfate.
-
Always handle ethers that may contain peroxides with extreme caution, behind a blast shield, and in a fume hood. [3][5]
Q3: What are the common impurities I should expect from a Williamson ether synthesis of a long-chain alkyl aromatic ether?
A3: The Williamson ether synthesis is a common route to these compounds, and typical impurities include:
-
Unreacted Starting Materials: The starting phenol and long-chain alkyl halide.
-
Elimination Byproduct: The long-chain alkene formed from the alkyl halide, especially if it is secondary or tertiary.
-
Dialkylation Product: If a dihydric phenol is used, a second etherification can occur.
-
Solvent and Reagents: Residual solvent and base from the reaction.
Q4: Can I use Gas Chromatography (GC) to analyze the purity of my long-chain alkyl aromatic ether?
A4: Yes, GC can be a suitable method for purity analysis, provided the compound is thermally stable and sufficiently volatile under the analysis conditions. For very long-chain ethers, high-temperature GC columns and methods may be necessary. Derivatization is sometimes employed to improve volatility and peak shape.
Experimental Protocols & Workflows
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf of ~0.2-0.3 and good separation from impurities. A good starting point is a mixture of hexane and toluene or hexane and dichloromethane.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the dry powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the nonpolar solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Diagram 1: Workflow for Chromatography Method Selection
Caption: Decision workflow for selecting the appropriate chromatography method.
Protocol 2: Purification by Vacuum Distillation
-
Peroxide Test: ALWAYS test for the presence of peroxides before proceeding. If positive, treat to remove them.
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased.
-
Sample and Stir Bar: Place the crude ether and a magnetic stir bar into the distillation flask.
-
Evacuate the System: Slowly apply vacuum to the system. A cold trap should be used to protect the pump.
-
Heating: Once a stable, low pressure is achieved, begin to heat the distillation flask gently and evenly with a heating mantle.
-
Distillation: The product will distill at a lower temperature under vacuum. Collect the distillate in a receiving flask.
-
Shutdown: After distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Diagram 2: Logic for Purification Strategy Based on Chain Length
Caption: Influence of alkyl chain length on the primary purification strategy.
References
- University of Rochester, Department of Chemistry.
- GeeksforGeeks. (2022, April 28). Physical and Chemical Properties of Ethers. [Link]
- Sonneveld. (2023, August 24).
- Phenomenex. (2025, June 6).
- Unacademy. Physical and chemical properties of ethers. [Link]
- American Chemical Society. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. [Link]
- Annual Review of Food Science and Technology. (2024, January 2).
- Phenomenex. Troubleshooting Guide. [Link]
- Purdue University. Diethyl Ether. [Link]
- Zaera Research Group. (2022, October 11). Diethyl ether. [Link]
- University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. [Link]
- Scott Laboratory. (2012, December 14).
- National Institutes of Health. Effects of emulsifiers on crystallization properties of low-melting blends of palm oil and olein. [Link]
- University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. [Link]
- Stewart, S. M. (2019, November 4). Physical Properties of Ethers [Video]. YouTube. [Link]
- Bretherick's Handbook of Reactive Chemical Hazards. Peroxides and peroxide-forming compounds. [Link]
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]
- ResearchGate. (2025, August 6). Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules. [Link]
- Britannica. (2025, December 10). Ether. [Link]
- National Institutes of Health. (2024, April 18). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. [Link]
- National Institutes of Health.
- GeeksforGeeks. (2022, April 28). Physical and Chemical Properties of Ethers. [Link]
- National Institutes of Health. (2014, November 1). Optimization of crystallization conditions for biological macromolecules. [Link]
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]
- Semantic Scholar. (1998, August 1).
- Semantic Scholar. (2022, September 14). Determination of the critical chain length for macromolecular crystallization using structurally flexible polyketones. [Link]
- ResearchGate. Influence of alkyl alcohol and alkane chain length on the elution behaviour of sPP. [Link]
- The CRC Handbook of Chemistry and Physics. PEROXIDE FORMERS. [Link]
- ResearchGate. (2025, August 10). Peroxides and peroxide-forming compounds. [Link]
- Google Patents.
- Royal Society of Chemistry. Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives of[6]benzothieno[3,2-b]benzothiophene. [Link]
- MDPI. (2024, May 22). In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. [Link]
- arXiv. (2020, February 20).
- MDPI. (2021, July 29). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. [Link]
- American Chemical Society. (2023, April 19). Intentional Formation of Persistent Surface Redox Mediators by Adsorption of Polyconjugated Carbonyl Complexes to Pd Nanoparticles. [Link]
- Google Patents.
- Phenomenex. (2025, June 6).
- Google Patents.
- ResearchGate.
Sources
degradation pathways of 1-Dodecyloxy-2-nitrobenzene under acidic or basic conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-Dodecyloxy-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to understand its stability and potential degradation pathways under common laboratory conditions. We will delve into the mechanistic underpinnings of its degradation in both acidic and basic environments, provide troubleshooting advice for common experimental issues, and outline validated protocols for monitoring these transformations.
Introduction to this compound
This compound (CAS 83027-71-8) is an organic compound featuring a dodecyl ether group and a nitro group attached to a benzene ring in an ortho configuration.[1][2] The chemical behavior of this molecule is primarily dictated by these two functional groups: the aryl ether linkage and the aromatic nitro group. Understanding the reactivity of these groups is critical for predicting the compound's stability during synthesis, purification, and formulation, and for identifying potential degradants.
This guide addresses the two most common scenarios for non-enzymatic degradation: acid- and base-mediated pathways.
Section 1: Degradation Under Acidic Conditions
Under acidic conditions, this compound has two primary, and often competing, degradation pathways: cleavage of the ether bond and reduction of the nitro group . The predominant pathway is highly dependent on the specific reagents and conditions employed.
Frequently Asked Questions (FAQs)
FAQ 1.1: What are the primary degradation pathways for this compound in acid?
When subjected to acidic conditions, the molecule can undergo one of two transformations:
-
Acid-Catalyzed Ether Cleavage: Strong, nucleophilic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether linkage.[3][4] The reaction involves protonation of the ether oxygen, making it a good leaving group.[5] A nucleophile (e.g., Br⁻ or I⁻) then attacks the alkylic carbon of the ether, leading to the formation of 2-nitrophenol and the corresponding dodecyl halide. This reaction typically requires heat and forcing conditions due to the general stability of ethers.[3]
-
Reduction of the Nitro Group: In the presence of a reducing agent and acid, the nitro group is readily reduced to a primary amine.[6] Common reagents for this transformation include metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl).[7][8] This reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding 2-(dodecyloxy)aniline.[8]
FAQ 1.2: What products should I expect from acidic degradation?
The expected products are directly linked to the pathway:
-
From Ether Cleavage: 2-Nitrophenol and 1-bromododecane (if using HBr) or 1-iodododecane (if using HI).
-
From Nitro Reduction: 2-(Dodecyloxy)aniline.
It is crucial to analyze the reaction mixture for all potential products to confirm which pathway was favored under your specific experimental conditions.
Troubleshooting Guide: Acidic Degradation
Guide 1.1: Unexpected Reaction Outcome
-
Issue: I performed an acid-based reaction and did not get the expected product. I expected ether cleavage but found the nitro group was reduced.
-
Causality: The choice of acid and additives is the most critical factor. Non-nucleophilic acids (like H₂SO₄) alone are poor for ether cleavage. Acids like HCl are only moderately effective for cleavage under harsh conditions.[9] However, if you add a metal like iron or tin to your acidic solution, you create a powerful reducing system that will preferentially target the nitro group.[8]
-
Solution: To ensure a specific outcome, select your reagents carefully. The table below provides a starting point for achieving selective degradation.
| Objective | Recommended Reagents | Conditions | Primary Product(s) | Reference |
| Ether Cleavage | 48% HBr or 57% HI | Reflux, 4-12 hours | 2-Nitrophenol, Dodecyl Halide | [4] |
| Nitro Reduction | Fe powder, NH₄Cl, EtOH/H₂O | Reflux, 2-4 hours | 2-(Dodecyloxy)aniline | [10] |
| Nitro Reduction | SnCl₂·2H₂O, HCl, EtOH | 50-70°C, 1-3 hours | 2-(Dodecyloxy)aniline | [7] |
Guide 1.2: Low or No Reaction Conversion
-
Issue: I attempted to cleave the ether bond with strong acid and heat, but I recovered mostly unreacted starting material.
-
Causality: Aryl ether bonds are notoriously stable.[3] Incomplete reaction is often due to one of the following:
-
Insufficient Temperature: The activation energy for ether cleavage is high and requires significant thermal energy, often at reflux temperatures.
-
Inadequate Acid Strength/Nucleophilicity: The rate of cleavage is dependent on both the acid's ability to protonate the ether oxygen and the nucleophilicity of its conjugate base. The effectiveness follows the order HI > HBr >> HCl.[9]
-
Reaction Time: These reactions can be slow, sometimes requiring extended reflux periods to reach completion.
-
-
Solution:
-
Ensure the reaction is maintained at the appropriate reflux temperature.
-
If using HBr and observing low conversion, consider switching to the more reactive HI.
-
Monitor the reaction over a longer time course (e.g., at 2, 6, 12, and 24 hours) to determine the optimal reaction time.
-
Section 2: Stability & Degradation Under Basic Conditions
In contrast to its reactivity in acid, this compound is significantly more stable under common basic conditions.
Frequently Asked Questions (FAQs)
FAQ 2.1: Is this compound stable to basic hydrolysis?
Yes, for the most part. The aryl ether linkage is highly resistant to cleavage by bases because the alkoxide (RO⁻) that would need to be the leaving group is a very strong base and therefore a poor leaving group.[3] Cleavage of such ethers requires extremely harsh conditions or specialized reagents (e.g., organometallic bases) not typically employed in basic hydrolysis.[9] The nitro group is also generally stable to hydrolysis. Therefore, under typical conditions such as aqueous NaOH or KOH at room or moderate temperatures, the molecule is expected to remain intact.
Troubleshooting Guide: Basic Conditions
Guide 2.1: Observed Minor Degradation or Color Change
-
Issue: After prolonged exposure to a strong base at high temperatures, I observed a dark coloration of the solution and the appearance of minor, unidentified byproducts in my analysis.
-
Causality: While the primary ether and nitro functionalities are stable, extreme conditions can initiate side reactions. The strong electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient.[11]
-
Hydroxylation: In the presence of very concentrated, hot alkali, slow nucleophilic aromatic substitution can occur, leading to the formation of nitrophenols, though this is generally inefficient.[12]
-
Condensation Reactions: Under strongly basic conditions, especially in the absence of oxygen, nitroaromatics can undergo complex condensation reactions to form azoxy or azo compounds, which are often colored.[13]
-
-
Solution:
-
If stability is desired, avoid prolonged heating in the presence of strong bases. Use the mildest basic conditions (e.g., K₂CO₃ in methanol) and lowest temperature necessary for your application.
-
If byproducts are observed, utilize advanced analytical techniques like LC-MS or GC-MS to identify their structures. This can provide valuable insight into the specific side reactions occurring.[14]
-
Section 3: Experimental Protocols & Analytical Monitoring
Reliable monitoring is key to understanding any degradation study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for analyzing nitroaromatic compounds.[15]
Protocol 3.1: General Workflow for Monitoring Degradation
This protocol provides a framework for setting up and analyzing a degradation experiment.
-
Reaction Setup: In a round-bottom flask, dissolve a known concentration of this compound (e.g., 1 mg/mL) in an appropriate solvent. Add the acidic or basic reagent.
-
Time Zero (T₀) Sample: Immediately after adding the reagent, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing it. For an acidic reaction, add it to a vial containing a saturated solution of sodium bicarbonate. For a basic reaction, add it to a vial containing 1M HCl. This stops the degradation and prevents further changes before analysis.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) to the quenched aliquot, vortex thoroughly, and allow the layers to separate.
-
Sample Preparation for Analysis: Transfer the organic layer to a new vial. If necessary, dilute with the mobile phase to a concentration suitable for HPLC analysis.
-
Time Course Monitoring: Repeat steps 2-5 at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours) while the main reaction continues under the desired conditions (e.g., heating).
-
HPLC Analysis: Analyze all prepared samples by HPLC-UV. Monitor the disappearance of the starting material peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide: Analytical Monitoring
Guide 3.1: Difficulty Resolving Peaks in HPLC
-
Issue: I see multiple peaks on my chromatogram, but they are broad or overlapping, making quantification difficult.
-
Causality: The degradation products (e.g., 2-nitrophenol, 2-(dodecyloxy)aniline) have different polarities than the starting material. A simple isocratic mobile phase may not be sufficient to resolve all components effectively.
-
Solution:
-
Develop a Gradient Method: Start with a higher percentage of the aqueous phase (e.g., water with 0.1% formic acid) and gradually increase the percentage of the organic phase (e.g., acetonitrile or methanol). This will help elute the more polar compounds first, followed by the less polar starting material, improving resolution.
-
Adjust pH of Mobile Phase: The retention time of acidic (2-nitrophenol) or basic (2-(dodecyloxy)aniline) products can be manipulated by adjusting the pH of the aqueous component of the mobile phase. Adding a small amount of acid (formic or acetic acid) can sharpen the peaks of amine-containing products.
-
Confirm Peak Identity: If possible, obtain standards of the expected products to confirm their retention times. Alternatively, use HPLC coupled with Mass Spectrometry (LC-MS) to confirm the mass of the compounds in each peak.[14]
-
References
- Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
- Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2019). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). Ether cleavage. [Link]
- Geocities.ws. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- ResearchGate. (2021). Reduction of nitrobenzene in acidic media in presence of a reducing agent. [Link]
- ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. [Link]
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- SlideShare. (2020). NITRO COMPOUNDS. [Link]
- ATSDR. (n.d.). Analytical Methods. [Link]
- Wikipedia. (n.d.). Nitro compound. [Link]
- Organic Chemistry Portal. (n.d.).
- Britannica. (2020). Nitro group. [Link]
- University of Calgary. (n.d.). Hydrolysis of Esters. [Link]
- ResearchGate. (2023).
- Chemistry Steps. (n.d.).
- MDPI. (n.d.). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. [Link]
- BIOSYNCE. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8. [Link]
- Ashenhurst, J. (2022).
- IJRPR. (n.d.).
- PubChem. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene. [Link]
- MDPI. (n.d.).
- ResearchGate. (2020).
- UNI ScholarWorks. (1924). Note on the Hydrolysis of Nitrobenzene. [Link]
- Oklahoma State University Library. (n.d.).
- ResearchGate. (2018). Theoretical investigation of reaction mechanisms of alkaline hydrolysis of 2,3,6-trinitro-β-D-glucopyranose as a monomer of nitrocellulose. [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Nitro compound - Wikipedia [en.wikipedia.org]
- 12. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 13. Nitro group | chemistry | Britannica [britannica.com]
- 14. ijmr.net.in [ijmr.net.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
preventing over-oxidation during the synthesis of nitroaromatic compounds
A Guide to Preventing Over-oxidation and Controlling Selectivity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitroaromatic compounds. Over-oxidation is a critical challenge in aromatic nitration, leading to reduced yields, complex purification profiles, and the formation of hazardous byproducts. This document provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you achieve clean, selective, and high-yielding nitration reactions.
Troubleshooting Guide: Diagnosing and Solving Over-oxidation Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My reaction mixture is turning dark, and I'm observing significant tar and phenolic byproduct formation. What is happening and how can I prevent it?
A: The formation of dark tars and phenolic compounds is a classic sign of excessive oxidation. The standard "mixed acid" (concentrated nitric and sulfuric acid) used for nitration is a powerful oxidizing agent, especially under forcing conditions.[1] The desired reaction involves the generation of the nitronium ion (NO₂⁺) which acts as the electrophile.[2][3][4] However, elevated temperatures or high acid concentrations can promote parallel oxidation pathways, degrading the aromatic ring itself.
Underlying Causes:
-
Excessive Temperature: Aromatic nitration is highly exothermic. Poor temperature control can lead to a runaway reaction, dramatically increasing the rate of oxidative side reactions.[5] For many standard nitrations, keeping the temperature below 50°C is crucial to prevent side reactions, including polynitration.[4]
-
Highly Concentrated Reagents: Using fuming nitric acid or oleum (fuming sulfuric acid) significantly increases the reaction's oxidizing potential and the concentration of the nitronium electrophile, making over-oxidation more likely.[3]
-
Prolonged Reaction Time: Leaving the reaction to stir for too long, even at a controlled temperature, can allow slower oxidation processes to consume the desired product.
Solutions & Protocols:
-
Strict Temperature Control:
-
Always begin the reaction in an ice bath (0-5°C), especially during the addition of the nitrating mixture to the aromatic substrate.
-
Add the nitrating agent dropwise to manage the exotherm.
-
For sensitive substrates, consider a cooling bath with a cryostat for precise temperature maintenance below 0°C.
-
-
Optimize Reagent Concentration:
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Troubleshooting Workflow for Tar Formation
Caption: Competing reaction pathways in aromatic nitration.
Experimental Protocol: Controlled Mononitration of Toluene
This protocol provides a step-by-step methodology for the selective synthesis of mononitrotoluene isomers, emphasizing techniques to minimize over-oxidation and dinitration.
Materials:
-
Toluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid. While stirring, add 15 mL of concentrated nitric acid dropwise, ensuring the temperature of the mixture does not exceed 10°C.
-
Reaction Setup: In a separate three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 20 mL (0.188 mol) of toluene. Cool the flask in an ice-salt bath to 0°C.
-
Nitration: Slowly add the prepared cold nitrating mixture to the toluene via the dropping funnel over a period of 30-45 minutes. Vigorously stir the mixture and carefully monitor the internal temperature, maintaining it between 0°C and 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes. Monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase) until the toluene spot has disappeared.
-
Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring. This will quench the reaction and dilute the acids.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous acid layer.
-
Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent (DCM, if used for extraction) by rotary evaporation to yield the crude product, which will be a mixture of ortho- and para-nitrotoluene. The product can be further purified by distillation or chromatography if necessary.
Frequently Asked Questions (FAQs)
Q: Can I use a solvent for my nitration reaction? A: Yes, using an inert solvent like dichloromethane or nitromethane can be beneficial. [5]A solvent can help control the exotherm by increasing the thermal mass of the reaction and can also improve solubility for solid aromatic substrates. However, be aware that adding a solvent may decrease the overall reaction rate. [5] Q: Why is sulfuric acid necessary? Can I just use nitric acid? A: For most aromatic compounds, nitric acid alone is not a strong enough electrophile to initiate nitration at a practical rate. [2]Sulfuric acid is a stronger acid and acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), the true electrophile in the reaction. [2][4][7]For very reactive substrates like phenol, nitric acid alone can be sufficient. [2] Q: My aromatic compound has an amine group. How do I nitrate it without oxidation? A: Direct nitration of anilines is problematic. The amino group is highly activating and acid-sensitive. The strong oxidizing conditions cause tarring, and in the acidic medium, the amino group is protonated to form the anilinium ion (ArNH₃⁺), which is a strongly deactivating, meta-directing group. [8]The standard procedure is to first protect the amine as an acetanilide by reacting it with acetic anhydride. The amide is still an ortho, para-director but is less activating and more stable to oxidation. After nitration, the acetyl group can be removed by hydrolysis to yield the desired nitroaniline. [8]
References
- Organic Chemistry Portal. Nitro compound synthesis by oxidation.
- Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
- Muathen, H. A. (2009). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 14(7), 2468-2477.
- Evans, M. (2023). Nitration of Aromatic Compounds. YouTube.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Chemistry Steps. Nitration of Benzene.
- Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- Zhang, Q., et al. (2014). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Catalysis Communications, 43, 163-167.
- ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine.
- Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 2197-2213.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Clark, J. (2000). The Nitration of Benzene. Chemguide.
- Vadayil, J., et al. (2014). Oxidation and nitration of tyrosine by ozone and nitrogen dioxide: reaction mechanisms and biological and atmospheric implications. The Journal of Physical Chemistry B, 118(15), 4048-4057.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Galabov, B., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Structural Chemistry, 29, 659-668.
- Radi, R. (2004). Nitric oxide, oxidants, and protein tyrosine nitration. Proceedings of the National Academy of Sciences, 101(12), 4003-4008.
- OpenOChem Learn. EAS-Nitration.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Yamada, S. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3639.
- Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration.
- Wikipedia. Nitration.
- Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate.
- Green, S. P., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
- VPScience.org. NITRATION.
- Ross, D. S., et al. (1983). Study of Nitration and Oxidation in Oxynitrogen Systems. DTIC.
- Wikipedia. TNT.
Sources
- 1. vpscience.org [vpscience.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Nitration - Wikipedia [en.wikipedia.org]
Technical Support Center: Phase-Transfer Catalysis in Ether Synthesis
Welcome to the technical support center for phase-transfer catalysis (PTC) applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize ether synthesis reactions, particularly the Williamson Ether Synthesis, under PTC conditions. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to solve challenges in your own research.
Visual Troubleshooting Guide
Before diving into detailed questions, use this flowchart to diagnose the general state of your reaction and identify a starting point for troubleshooting.
Caption: Troubleshooting flowchart for PTC ether synthesis.
Troubleshooting Guide (Q&A Format)
Problem: Low or No Product Yield
Q1: My reaction isn't working. How do I know if the initial deprotonation of my alcohol/phenol is the problem?
A1: The first critical step in a PTC Williamson ether synthesis is the generation of the nucleophile (alkoxide or phenoxide) by a base. If this step fails, the rest of the catalytic cycle cannot proceed.[1][2]
-
Causality: The base, typically in an aqueous phase or solid form, must be strong enough to deprotonate the alcohol or phenol (the C-H acid). This deprotonation often occurs at the interface between the two phases.[3][4] For the reaction to proceed, the pKa of the alcohol/phenol must be lower than the pKa of the conjugate acid of the base used.
-
Troubleshooting Steps:
-
Check Base Strength: For simple alcohols, a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w) is usually sufficient. For less acidic starting materials like some phenols, a stronger base or anhydrous conditions might be necessary.[5] Using solid potassium carbonate (K₂CO₃) is an excellent choice for solid-liquid (S-L) PTC, especially for phenols, as it avoids the presence of water which can hydrate and deactivate the nucleophile.[5]
-
Verify with a Test: Before running the full reaction, you can perform a small-scale test. Mix your alcohol/phenol with the base and solvent system. Take a sample of the organic phase and analyze it (e.g., by adding a proton source and checking for the starting material via TLC or GC) to indirectly confirm if the alkoxide/phenoxide has been formed and transferred by the catalyst.
-
Water Content: In liquid-liquid (L-L) PTC, the concentration of the aqueous base is crucial. Highly concentrated bases reduce the amount of water, which can otherwise solvate the alkoxide, reducing its nucleophilicity.[5][6] In some cases, excess water can completely halt the reaction.
-
Q2: I've confirmed my nucleophile is forming, but the yield is still poor. Could my phase-transfer catalyst be the issue?
A2: Yes, the catalyst is the heart of the process. Its inability to efficiently transport the nucleophile from the aqueous/solid phase into the organic phase is a common failure point.
-
Causality: The phase-transfer catalyst (typically a quaternary ammonium or phosphonium salt, Q⁺X⁻) exchanges its initial anion (X⁻) for the alkoxide/phenoxide anion (RO⁻) at the interface. The resulting lipophilic ion pair [Q⁺OR⁻] is soluble in the organic phase, where it can react with the alkylating agent.[7][8]
-
Troubleshooting Steps:
-
Catalyst Lipophilicity: The catalyst must be sufficiently soluble in the organic phase. If your organic solvent is very nonpolar (e.g., hexane), a catalyst with longer alkyl chains (e.g., tetrabutyl- or tetrahexylammonium salts) will be more effective than one with shorter chains (e.g., tetramethylammonium). Symmetrical quaternary salts are often better catalysts as they shield the positive charge more effectively.[9]
-
Catalyst Poisoning: The catalyst can be "poisoned" if certain anions are present that bind more strongly to the quaternary cation than your desired nucleophile.[10] For example, if your alkylating agent is an alkyl iodide, the iodide anion generated can compete with the alkoxide for the catalyst, slowing the reaction. In some cases, impurities in the starting materials can act as poisons.[11] Ensure high-purity reagents.
-
Thermal Stability: Quaternary ammonium salts can degrade at high temperatures (typically >100-120 °C) via Hofmann elimination, especially under strongly basic conditions.[6] If your reaction requires high heat, consider using a more thermally stable quaternary phosphonium salt.[6][12]
-
Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), insufficient catalyst will lead to a slow reaction. Try increasing the catalyst loading to 5-10 mol% to see if the rate improves.
-
Q3: My base and catalyst seem appropriate. What other reaction conditions should I optimize?
A3: The physical parameters of the reaction—stirring, temperature, and solvent—are critical for ensuring efficient mass transfer and reaction kinetics.
-
Causality: PTC reactions are heterogeneous, meaning the reaction rate is often limited by the transfer of species between phases. This transfer occurs at the interfacial surface area.
-
Troubleshooting Steps:
-
Stirring Rate: Inadequate stirring is a very common reason for slow PTC reactions. The rate of anion transfer is directly related to the interfacial contact area between the phases.[1] Increase the stirring speed vigorously to create a fine emulsion and maximize this area. Using a mechanical stirrer is often more effective than a magnetic stir bar for larger volumes.
-
Temperature: Like most Sₙ2 reactions, the Williamson ether synthesis is accelerated by heat.[13][14] A typical temperature range is 50-100 °C.[13] However, be aware that higher temperatures can also favor the competing E2 elimination side reaction, especially with secondary alkyl halides.[13]
-
Solvent Choice: The organic solvent influences the reaction in several ways.
-
It must dissolve the alkylating agent and the [Q⁺OR⁻] ion pair.
-
Polar aprotic solvents (like acetonitrile or DMF) can accelerate Sₙ2 reactions but may not be ideal for all PTC systems.[13][14]
-
Nonpolar solvents like toluene are very common and effective.[13]
-
Avoid protic solvents (like ethanol) as the main organic phase, as they can solvate the nucleophile and reduce its reactivity.[13]
-
-
Problem: Significant Side-Product Formation
Q4: My main side product is an alkene. How can I favor the Sₙ2 substitution over E2 elimination?
A4: The competition between substitution (Sₙ2, desired) and elimination (E2, undesired) is a classic challenge in ether synthesis.[13]
-
Causality: The alkoxide/phenoxide is a strong nucleophile but also a strong base. When it attacks the alpha-carbon of the alkyl halide, substitution occurs. When it abstracts a proton from the beta-carbon, elimination occurs.
-
Troubleshooting Steps:
-
Substrate Choice (Most Important): The structure of the alkylating agent is the single most important factor. The Sₙ2 reaction works best with primary alkyl halides.[13][15] Secondary alkyl halides give a mixture of products, while tertiary alkyl halides almost exclusively yield the elimination product.[13][16] Always design your synthesis so the more sterically hindered component is the nucleophile and the less hindered component is the alkylating agent.
-
Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will favor the Sₙ2 pathway.[13]
-
Base Choice: While a strong base is needed to form the nucleophile, an excessively strong or bulky base can increase the rate of elimination. If using a phenoxide, which is a weaker base than an alkoxide, elimination is generally less of a problem.
-
Q5: I'm reacting a phenoxide and see byproducts from alkylation on the aromatic ring. How do I improve O-alkylation selectivity?
A5: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[13]
-
Causality: The solvent plays a crucial role in directing the regioselectivity. The ratio of O- to C-alkylation is highly dependent on the reaction medium.[17][18]
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can dramatically influence selectivity. For example, the reaction of benzyl bromide with sodium β-naphthoxide gives a 72:28 O:C alkylation ratio in methanol, but this improves to 97:3 in acetonitrile.[17][18] Aprotic solvents generally favor O-alkylation.
-
Ion Pairing: In less polar solvents, the cation (Na⁺, K⁺, or Q⁺) is more tightly associated with the oxygen of the phenoxide, sterically hindering C-alkylation and promoting reaction at the more accessible oxygen atom.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of PTC in ether synthesis? A: PTC facilitates the reaction by transporting a reactant, typically an anion, from one phase (often aqueous or solid) into a second phase (organic) where the other reactant is located.[7][19] The process occurs via a catalytic cycle. For ether synthesis, the catalyst (Q⁺X⁻) transports the alkoxide (RO⁻) into the organic phase as a lipophilic, reactive ion pair [Q⁺OR⁻], which then undergoes the Sₙ2 reaction.[8] Two main mechanisms are proposed: the Starks extraction mechanism, where the catalyst moves back and forth between phases, and the Mąkosza interfacial mechanism, where the key reactions occur at the phase boundary.[2][3][4]
Q: How do I choose the right phase-transfer catalyst? A: The choice depends on reaction conditions, cost, and required reactivity.
-
Quaternary Ammonium Salts (e.g., TBAB - Tetrabutylammonium bromide): These are the most common, cost-effective, and widely used catalysts.[6] They are suitable for temperatures up to about 100 °C.[6] Their lipophilicity should be matched to the organic solvent.
-
Quaternary Phosphonium Salts (e.g., TBPC - Tetrabutylphosphonium chloride): They are more thermally stable than their ammonium counterparts but are also more expensive.[6][12] They are a good choice for reactions requiring higher temperatures.
-
Crown Ethers (e.g., 18-Crown-6): These are excellent for solid-liquid PTC. They work by complexing the metal cation (e.g., K⁺ from K₂CO₃), making the associated anion "naked" and highly nucleophilic.[1][12] However, they are expensive and have toxicity concerns, limiting their industrial use.[6]
-
Polyethylene Glycols (PEGs): These are inexpensive and environmentally benign catalysts, though generally less active than onium salts or crown ethers.[6]
Q: How important is the stirring speed? A: It is critically important. For liquid-liquid PTC systems, the reaction rate is often limited by the mass transfer of the catalyst-anion pair across the phase boundary. Vigorous stirring increases the interfacial surface area, which can dramatically increase the overall reaction rate.[1] If your reaction is sluggish, increasing the agitation is one of the first and easiest parameters to adjust.
Key Parameter Summary
| Parameter | Influence on Reaction | Recommendations & Considerations |
| Catalyst | Transports nucleophile into the organic phase. Catalyst structure affects efficiency and stability. | Quaternary Ammonium Salts (e.g., TBAB): General purpose, cost-effective. Quaternary Phosphonium Salts: Higher thermal stability. Crown Ethers: Excellent for S-L PTC but expensive/toxic. Match lipophilicity to the solvent.[6][9] |
| Base | Deprotonates the alcohol/phenol to form the active nucleophile. | 50% NaOH (aq): Common for L-L PTC. Solid K₂CO₃/KOH: Excellent for S-L PTC, avoids water.[5] Base must be strong enough to deprotonate the starting material. |
| Solvent | Dissolves substrate and catalyst-nucleophile pair. Affects Sₙ2 rate and selectivity (O- vs C-alkylation). | Toluene, Dichloromethane: Common nonpolar/aprotic choices. Acetonitrile: Polar aprotic, can enhance Sₙ2 rate and O-selectivity.[17][18] Avoid protic solvents like alcohols.[13] |
| Temperature | Increases reaction rate. Can also increase the rate of side reactions (elimination). | 50-100 °C is a typical range.[13] Use the lowest temperature that gives a reasonable rate to minimize E2 elimination. |
| Stirring | Increases interfacial area in L-L PTC. Crucial for mass transfer-limited reactions. | Stir vigorously. For larger scale, a mechanical overhead stirrer is recommended over a magnetic stir bar.[1] |
| Alkylating Agent | The electrophile in the Sₙ2 reaction. Structure dictates the success of the reaction. | Methyl > Primary > Secondary. Tertiary halides do not work and give only elimination products.[13][15][16] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid (L-L) PTC Williamson Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol/phenol and a primary alkyl halide.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the alcohol or phenol (1.0 eq.), the organic solvent (e.g., toluene, 2-4 mL per mmol of alcohol), and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.05 eq.).
-
Addition of Base: Begin vigorous stirring and add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH, 3.0-5.0 eq.).
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.1 eq.) to the biphasic mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-90 °C) with continued vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using a suitable technique like TLC or GC (see Protocol 3). Reaction times can range from 1 to 8 hours.[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[13]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.[13]
Protocol 2: General Procedure for Solid-Liquid (S-L) PTC Williamson Ether Synthesis
This protocol is particularly useful for water-sensitive substrates.[5]
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the phenol (1.0 eq.), anhydrous powdered potassium carbonate (K₂CO₃, 2.0 eq.), the phase-transfer catalyst (e.g., TBAB, 0.05 eq.), and a suitable solvent (e.g., acetonitrile or acetone).
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.1 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux with efficient stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC (see Protocol 3).
-
Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts. Wash the solid residue with a small amount of the solvent.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation, chromatography, or recrystallization.
Protocol 3: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the plate with:
-
SM: A dilute solution of your starting alcohol/phenol.
-
Co: A cospot of the starting material and the reaction mixture.
-
RM: A sample from your reaction mixture (quench a small aliquot with dilute acid and extract with a volatile solvent like ethyl acetate first).
-
-
Elution: Place the plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). Let the solvent front run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining (e.g., with potassium permanganate or iodine).
-
Analysis: The reaction is complete when the spot corresponding to the starting material in the 'RM' lane has disappeared. The appearance of a new spot (the product) should be observed, which will typically have a different Rf value.
Visual Mechanistic Overview
The following diagram illustrates the catalytic cycle for a liquid-liquid PTC Williamson ether synthesis.
Caption: Catalytic cycle of phase-transfer catalysis in ether synthesis.
References
- Interfacial Processes—The Key Steps of Phase Transfer C
- Full article: Interfacial Mechanism and Kinetics of Phase-Transfer C
- Phase transfer c
- The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects - Wiley-VCH ()
- Phase Transfer C
- Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol - PTC Organics ()
- Improving reaction conditions for Williamson ether synthesis - Benchchem ()
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW - IAJPR ()
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences ()
- Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org ()
- Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentr
- The Williamson Ether Synthesis - Master Organic Chemistry ()
- A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomed J Sci & Tech Res ()
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals ()
- Williamson ether synthesis - Wikipedia ()
- Mastering The Williamson Ether Synthesis - Collegepressbox ()
- Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction - AIChE ()
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing ()
- Catalyst poisoning – Knowledge and References - Taylor & Francis ()
Sources
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. fzgxjckxxb.com [fzgxjckxxb.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. biomedres.us [biomedres.us]
- 10. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. iajpr.com [iajpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 18. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. jetir.org [jetir.org]
Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 1-Dodecyloxy-2-nitrobenzene
Welcome to the technical support center for the purification of 1-Dodecyloxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing recrystallization protocols. Here, we move beyond generic instructions to explain the underlying principles, helping you troubleshoot common issues and develop a robust, reproducible purification strategy.
Introduction: Understanding the Molecule
This compound is a molecule with a dual character. The long, nonpolar dodecyl chain (a C12 alkyl group) dominates its physical properties, making it highly nonpolar and "greasy." Concurrently, the nitro group and the ether linkage on the benzene ring introduce a degree of polarity. This structural duality is the key to selecting an appropriate solvent system for effective purification by recrystallization. The principle of "like dissolves like" is our primary guide; a successful recrystallization hinges on finding a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₉NO₃ | [2] |
| Molecular Weight | 307.43 g/mol | [3] |
| Boiling Point | 201-203 °C @ 3.5 Torr | [3] |
| XLogP3 | ~7.3 | [2] |
The high XLogP3 value confirms the predominantly nonpolar nature of the molecule, suggesting that nonpolar solvents will be good candidates for dissolving it.
Frequently Asked Questions (FAQs)
Q1: What is the ideal single solvent for recrystallizing this compound?
There is no universally "best" single solvent, as the ideal choice depends on the specific impurities in your crude product. However, based on the molecule's structure, the following are excellent starting points for screening:
-
Nonpolar Solvents: Given the long alkyl chain, solvents like heptane, hexane, or cyclohexane are strong candidates.[4] These will likely dissolve the compound well when hot and poorly when cold.
-
Slightly More Polar Solvents: Alcohols such as isopropanol or ethanol could be effective. The nitroaryl portion of the molecule may interact sufficiently with the alcohol to allow for dissolution at elevated temperatures.[5]
Q2: Why is my compound "oiling out" instead of forming crystals?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6] This is a common problem with compounds that have a low melting point or when the solution is cooled too quickly. For this compound, the long alkyl chain can lead to a relatively low melting point, making it prone to this issue. The key is to ensure the solution temperature does not exceed the melting point of your impure solid when it becomes saturated.[7]
Q3: Can I use a mixed solvent system? What are the advantages?
Yes, a mixed solvent system is often an excellent choice, especially when a single solvent provides either too much or too little solubility.[8][9] For this compound, a good approach would be to use a solvent in which it is highly soluble (e.g., toluene or dichloromethane) and an "anti-solvent" in which it is poorly soluble (e.g., hexane or methanol). This allows for fine-tuning of the solubility to achieve optimal crystal formation.
Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
Problem 1: Poor Crystal Yield
Cause: This is often due to using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.
Solution Workflow:
Caption: Workflow for troubleshooting low crystal yield.
Problem 2: "Oiling Out" - Formation of a Liquid Instead of Crystals
Cause: The compound is coming out of solution at a temperature above its melting point. This can be due to a high concentration of impurities depressing the melting point, or the boiling point of the solvent being too high.[6]
Solution Workflow:
Caption: Troubleshooting workflow for "oiling out".
Experimental Protocol: Systematic Solvent Screening
This protocol will guide you through selecting the optimal single or mixed solvent system.
Materials:
-
Crude this compound
-
Small test tubes (10-12)
-
Hot plate with a water or sand bath
-
A selection of solvents with varying polarities (see table below)
-
Pasteur pipettes
Procedure:
-
Prepare Test Tubes: Place approximately 20-30 mg of your crude product into each test tube.
-
Room Temperature Solubility Test: Add ~0.5 mL of a single solvent to each test tube. Agitate and observe. An ideal solvent will not dissolve the compound at room temperature.[10]
-
Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat them in the water/sand bath. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling and Crystal Formation: Allow the test tubes with dissolved material to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: The best single solvent will be one that dissolved the compound completely when hot and resulted in a good yield of crystals upon cooling.
Solvent Screening Table:
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility for this compound |
| Heptane | Nonpolar | 98 | Good when hot, poor when cold. Good candidate. |
| Ethanol | Polar Protic | 78 | Moderate when hot, poor when cold. Good candidate. [5] |
| Isopropanol | Polar Protic | 82 | Moderate when hot, poor when cold. Good candidate. |
| Ethyl Acetate | Polar Aprotic | 77 | Likely too soluble, even when cold. |
| Acetone | Polar Aprotic | 56 | Likely too soluble. |
| Toluene | Nonpolar | 111 | Likely too soluble. Could be a "good" solvent in a mixed pair. |
| Water | Polar Protic | 100 | Insoluble. Could be an anti-solvent with a polar co-solvent. |
Protocol for Mixed-Solvent Recrystallization
If no single solvent is ideal, use this protocol:
-
Select a Solvent Pair: Choose a "good" solvent in which your compound is very soluble (e.g., Toluene) and a miscible "poor" or "anti-solvent" in which it is not very soluble (e.g., Heptane).[9][11]
-
Dissolution: Dissolve your crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Set the flask aside to cool slowly and undisturbed to room temperature, then transfer to an ice bath to maximize crystal formation.
References
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
- University of Rochester, Department of Chemistry.
- Crystalliz
- recrystalliz
- Baumann, J. B. (n.d.).
- Recrystalliz
- Reddit. (2023, February 19).
- RECRYSTALLIS
- University of York, Chemistry Teaching Labs.
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]
- PubChem. 1-(Dodecyloxy)-2-nitrobenzene. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Validation of 1-Dodecyloxy-2-nitrobenzene Purity by HPLC Analysis
< <
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. 1-Dodecyloxy-2-nitrobenzene, a key building block in various synthetic pathways, is no exception. Its purity can significantly influence reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, offering a robust, field-proven HPLC protocol and the scientific rationale behind its design.
The Critical Role of Purity in Synthesis
This compound (C18H29NO3) is a nitroaromatic ether.[1] The presence of impurities, such as isomers (e.g., 1-Dodecyloxy-4-nitrobenzene), starting material residues, or degradation products, can lead to unforeseen side reactions, compromised product quality, and potential safety concerns. Therefore, a highly selective and quantitative analytical method is not just a quality control measure but a fundamental component of process understanding and validation.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally stable compounds like this compound.[2] Its high resolving power allows for the separation of the main component from closely related impurities, providing both qualitative and quantitative data with exceptional accuracy and precision.[2]
Why Reversed-Phase HPLC?
The molecular structure of this compound, featuring a long aliphatic dodecyl chain and an aromatic nitrobenzene group, renders it a relatively non-polar compound. This characteristic makes Reversed-Phase HPLC (RP-HPLC) the ideal mode of separation. In RP-HPLC, the stationary phase (typically a C18 or C8 bonded silica) is non-polar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The non-polar analyte interacts more strongly with the stationary phase and is eluted by a sufficiently non-polar mobile phase. This principle allows for fine-tuning the separation by adjusting the mobile phase composition.
Comparative Analysis of Purity Assessment Methods
While HPLC is often the preferred method, other techniques can be employed, each with its own set of advantages and limitations. The choice of method should be guided by the specific requirements of the analysis, such as the need for high throughput, structural elucidation of impurities, or routine screening.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning of volatile analytes between a gaseous mobile phase and a liquid/solid stationary phase.[2] | Differential adsorption onto a solid stationary phase from a liquid mobile phase.[2] |
| Applicability | Ideal for non-volatile and thermally stable compounds.[2] | Suitable for volatile and thermally stable compounds; may require derivatization for less volatile analytes.[3] | Primarily qualitative or semi-quantitative for rapid screening.[2] |
| Resolution | High resolution, capable of separating closely related impurities.[2] | Very high resolution for volatile compounds.[4][5] | Lower resolution compared to HPLC and GC.[2] |
| Quantification | Highly quantitative with excellent accuracy and precision.[2] | Quantitative with proper calibration; FID provides a uniform carbon response.[6] | Semi-quantitative at best.[2] |
| Sensitivity | High (ng/mL to µg/mL range).[7][8] | Very high (pg/mL to ng/mL range), especially with selective detectors like ECD for nitroaromatics.[6][9] | Lower sensitivity (µg/mL range). |
| Throughput | Moderate to high with autosamplers.[2] | Moderate throughput.[2] | High throughput for simultaneous analysis of multiple samples.[2] |
A Validated HPLC Protocol for this compound Purity
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of the results, in line with International Council for Harmonisation (ICH) guidelines.[10][11][12]
Instrumentation and Chromatographic Conditions
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 85:15 v/v). The high organic content is necessary due to the non-polar nature of the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Elevated temperature can improve peak shape and reduce run time.
-
Detection Wavelength: 254 nm. Nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[7][13]
-
Injection Volume: 10 µL.
Reagent and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile.
-
Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to achieve a nominal concentration of 100 µg/mL. Dilute 10-fold with the mobile phase to a final concentration of 10 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]
System Suitability Testing (SST)
Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met, as per ICH guidelines[11][12]:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (Column Efficiency): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Analysis and Purity Calculation
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Perform replicate injections of the working standard solution.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the area percent method, assuming the response factor of the impurities is the same as the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Purity Workflow
The following diagram outlines the logical flow of the HPLC purity validation process, from initial setup to the final purity assessment.
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
For the definitive purity assessment of this compound, a validated reversed-phase HPLC method stands as the most reliable and robust choice. It offers the necessary selectivity to separate the main component from potential process-related impurities and degradation products, ensuring high-quality intermediates for research and development. While GC can be a powerful tool for analyzing volatile impurities, its applicability is limited by the thermal stability of the analyte. By implementing a well-designed, self-validating HPLC protocol as outlined in this guide, researchers and drug development professionals can be confident in the quality of their starting materials, a critical factor for the successful outcome of their work.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. U.S. Department of Health and Human Services.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Gorecki, T., & Namiesnik, J. (1996). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Journal of Chromatographic Science, 34(1), 1-6.
- U.S. Environmental Protection Agency. (1998). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Parr, M. K., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. PLoS ONE, 13(6), e0199657.
- U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Semantic Scholar. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environ.
- ResearchGate. (2025). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.
- National Center for Biotechnology Information. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene. PubChem.
- ResearchGate. (2025). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC.
- SIELC Technologies. (n.d.). Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column.
- American Laboratory. (2009). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC.
Sources
- 1. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. scribd.com [scribd.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
A Comparative Guide to the Synthetic Routes of 1-Dodecyloxy-2-nitrobenzene
Introduction
1-Dodecyloxy-2-nitrobenzene, also known as 2-nitrophenyl dodecyl ether, is a valuable chemical intermediate whose utility spans various fields of chemical research.[1] Its structure, featuring a long lipophilic dodecyl chain appended to a nitro-activated aromatic ring, makes it a precursor for pharmacologically active molecules, dyes, and surfactants.[2] The synthesis of this ether can be approached through several established organic chemistry reactions. The choice of synthetic route is critical and depends on factors such as starting material availability, desired yield and purity, scalability, and adherence to green chemistry principles.
This guide provides a comparative analysis of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and limitations to assist researchers in making an informed selection for their specific application.
Route 1: The Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and widely used methods for preparing ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[4] For the synthesis of this compound, two distinct pathways based on this principle can be envisioned.
Pathway A: Alkylation of 2-Nitrophenol with 1-Bromododecane
This is the most conventional and direct approach. It involves the deprotonation of 2-nitrophenol to form the more nucleophilic 2-nitrophenoxide, which then attacks the primary alkyl halide, 1-bromododecane, to displace the bromide and form the desired ether.
Mechanistic Rationale: The acidity of the phenolic proton in 2-nitrophenol is enhanced by the electron-withdrawing nitro group, facilitating its removal by a moderately strong base. 1-Bromododecane is an ideal substrate for SN2 reactions as it is a primary alkyl halide, minimizing the potential for competing elimination reactions.[5]
Caption: General workflow for the Williamson ether synthesis via 2-nitrophenol alkylation.
Protocol 1.1: Standard Conditions with Potassium Carbonate
This protocol employs a common and relatively weak base, potassium carbonate, in a polar aprotic solvent.
-
Materials: 2-Nitrophenol, 1-bromododecane[6][7], potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a round-bottom flask, add 2-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and acetone (10 mL per mmol of 2-nitrophenol).
-
Add 1-bromododecane (1.2 eq) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction can be monitored by Thin-Layer Chromatography (TLC).
-
One published procedure suggests stirring at room temperature for 48 hours followed by reflux for 120 hours, achieving an 83% yield.[8]
-
After completion, cool the mixture to room temperature and filter off the solid salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, then dry over anhydrous sodium sulfate.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 1.2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions where reactants are in different, immiscible phases.[9] It enhances reaction rates and allows for the use of inexpensive inorganic bases with organic substrates, aligning with green chemistry principles.[10] A quaternary ammonium salt shuttles the phenoxide from the solid or aqueous phase into the organic phase to react with the alkyl halide.[9]
-
Materials: 2-Nitrophenol, 1-bromododecane, potassium carbonate (K₂CO₃), tetrabutylammonium bromide (TBAB), acetonitrile or toluene.
-
Procedure: [11]
-
Combine 2-nitrophenol (1.0 eq), 1-bromododecane (1.2 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in a round-bottom flask.
-
Add acetonitrile or toluene as the solvent.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter the solid salts, and wash the filter cake with the solvent.
-
Concentrate the filtrate and perform a standard aqueous workup as described in Protocol 1.1.
-
Purify the crude product by column chromatography.
-
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
An alternative Williamson-type approach involves the reaction of a dodecanol-derived alkoxide with an activated aryl halide, such as 1-chloro-2-nitrobenzene. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is distinct from the SN2 pathway.
Mechanistic Rationale: The SNAr reaction is facilitated by the presence of a strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to a good leaving group (e.g., -Cl, -F) on the aromatic ring.[12][13] The nucleophile (dodecyloxide) attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[12] Subsequent expulsion of the leaving group re-establishes aromaticity and yields the final product.
Caption: The two-step addition-elimination mechanism of SNAr.
Protocol 1.3: SNAr Reaction of 1-Dodecanol
This protocol uses a strong base to deprotonate the primary alcohol, 1-dodecanol, forming the alkoxide nucleophile.
-
Materials: 1-Dodecanol[14], 1-chloro-2-nitrobenzene[15][16], sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF and sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-dodecanol (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add 1-chloro-2-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Purify by column chromatography.
-
Route 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with clean inversion of stereochemistry at the alcohol carbon.[17][18] It facilitates the condensation of an alcohol and an acidic nucleophile (pKa < 15) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[19][20]
Mechanistic Rationale: The reaction is complex but begins with the formation of a betaine intermediate from PPh₃ and DEAD. This intermediate deprotonates the acidic nucleophile (2-nitrophenol). The resulting anion then activates the alcohol (1-dodecanol) by forming an oxyphosphonium salt, which is an excellent leaving group. The 2-nitrophenoxide then displaces this group in an SN2 fashion.[19] A key challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct.[21]
Caption: A simplified workflow of the Mitsunobu reaction for ether synthesis.
Protocol 2.1: Mitsunobu Etherification
This protocol describes a typical Mitsunobu reaction for forming the target ether.
-
Materials: 2-Nitrophenol, 1-dodecanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
-
In a flame-dried flask under an inert atmosphere, dissolve 2-nitrophenol (1.1 eq), 1-dodecanol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD (1.5 eq) dropwise. A color change and/or precipitation of the betaine may be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Purification can be challenging due to the triphenylphosphine oxide byproduct. Column chromatography is typically required, often with a hexane/ethyl acetate eluent system.
-
Comparative Analysis
| Feature | Williamson (Pathway A: Alkylation) | Williamson (Pathway B: SNAr) | Mitsunobu Reaction |
| Starting Materials | 2-Nitrophenol, 1-Bromododecane | 1-Dodecanol, 1-Chloro-2-nitrobenzene | 2-Nitrophenol, 1-Dodecanol |
| Key Reagents | Base (K₂CO₃, NaOH), optional PTC | Strong Base (NaH) | PPh₃, DEAD/DIAD |
| Reaction Conditions | Room temp. to reflux; tolerant of some water (with PTC) | Anhydrous conditions required; 60-80 °C | Mild (0 °C to room temp.); strictly anhydrous |
| Yield | Good to excellent (e.g., 83% reported[8]) | Generally good, but can be substrate-dependent | Variable, often good to high |
| Byproducts | Inorganic salts (easily removed) | Inorganic salts (easily removed) | Triphenylphosphine oxide (difficult to remove) |
| Scalability | Excellent; widely used in industry | Good, but requires handling of strong base (NaH) | Challenging due to cost and byproduct removal |
| Cost | Generally low-cost reagents | Moderate; NaH and anhydrous solvents add cost | High; expensive reagents (DEAD, PPh₃) |
| Green Aspects | PTC variant is favorable[10] | Requires stoichiometric strong base and anhydrous solvent | Generates stoichiometric phosphine oxide waste |
| Key Advantage | Reliable, scalable, cost-effective | Utilizes a different set of readily available starting materials | Extremely mild conditions, broad substrate scope |
| Key Disadvantage | Can require long reaction times/high temperatures | Requires handling of pyrophoric NaH and anhydrous conditions | High cost and difficult purification |
Conclusion and Recommendations
For the synthesis of this compound, the Williamson ether synthesis via alkylation of 2-nitrophenol (Pathway A) stands out as the most practical and efficient route for most applications. Its use of relatively inexpensive and stable reagents, straightforward workup, and high scalability make it superior for both laboratory-scale and potential industrial production. The implementation of Phase-Transfer Catalysis (Protocol 1.2) further enhances this pathway by improving reaction efficiency and aligning with greener synthetic principles.
The SNAr approach (Pathway B) is a viable alternative, particularly if 1-chloro-2-nitrobenzene is more readily available or cost-effective than 1-bromododecane. However, the requirement for a strong, pyrophoric base like sodium hydride and strictly anhydrous conditions introduces additional operational hazards and costs.
The Mitsunobu reaction (Route 2) is a mechanistically elegant solution that operates under very mild conditions. It would be the preferred method only in specific niche scenarios, such as when dealing with extremely sensitive substrates where the higher temperatures or basic conditions of the Williamson synthesis are prohibitive. For a simple etherification like this, the significant drawbacks of high reagent cost and the notoriously difficult purification to remove triphenylphosphine oxide make it the least practical choice for routine synthesis.
Ultimately, the selection of a synthetic route requires a careful balancing of efficiency, cost, safety, and scale. For the synthesis of this compound, the classic Williamson etherification of 2-nitrophenol offers the most robust and economical solution.
References
- Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
- Wikipedia. (n.d.). Mitsunobu reaction. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
- Journal of Emerging Technologies and Innovative Research. (2023). Contribution of phase transfer catalyst to green chemistry: A review. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- K. C. K. Swamy, et al. (2016).
- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]
- PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]
- Wikipedia. (n.d.). 1-Bromododecane. [Link]
- BIOSYNCE. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8. [Link]
- The Royal Society of Chemistry. (2002). Table of content. [Link]
- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
- Science.gov. (n.d.).
- PTC Organics. (n.d.).
- CRDEEP Journals. (n.d.).
- PubChem. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene. [Link]
- Morressier. (2018). Nucleophilic Aromatic Substitution: Using microwave chemistry. [Link]
- Juniper Publishers. (2017).
- Chemistry LibreTexts. (2022). 16.
- PubMed Central (PMC). (n.d.).
- Wikipedia. (n.d.). 2-Nitrochlorobenzene. [Link]
- PubChem. (n.d.). 1-Bromododecane. [Link]
- ResearchGate. (2024). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. [Link]
- PubChem. (n.d.). 1-Dodecanol. [Link]
- PubMed. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5)
- PubChem. (n.d.). 1-Chloro-2-nitrobenzene. [Link]
Sources
- 1. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 1-Bromododecane - Wikipedia [en.wikipedia.org]
- 7. 1-Bromododecane | C12H25Br | CID 8919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. jetir.org [jetir.org]
- 10. iajpr.com [iajpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 16. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 19. Mitsunobu Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to 1-Dodecyloxy-2-nitrobenzene and Other Alkylated Nitrophenols in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Alkylated Nitrophenols in Biological Research
Alkylated nitrophenols represent a broad class of organic molecules with significant, yet varied, biological activities. The introduction of an alkyl chain to the nitrophenol scaffold dramatically alters its physicochemical properties, most notably its lipophilicity, which in turn governs its interaction with biological systems. This guide provides a comparative analysis of 1-dodecyloxy-2-nitrobenzene against other alkylated nitrophenols, offering insights into their structure-activity relationships (SAR) and performance in biological assays. As a senior application scientist, the goal is to equip researchers with the foundational knowledge to select and utilize these compounds effectively in their experimental designs.
The core structure, a nitro-substituted benzene ring with a hydroxyl group, is a known pharmacophore with diverse biological effects, including antimicrobial, antifungal, and enzyme inhibitory activities. The length and branching of the alkyl chain, coupled with the position of the nitro group (ortho, meta, or para), are critical determinants of a compound's potency, selectivity, and mechanism of action. This guide will delve into these structural nuances, supported by available experimental data, to provide a clear framework for understanding their biological implications.
The Critical Role of Structure: Alkyl Chain Length and Nitro Group Position
The biological activity of alkylated nitrophenols is not a monolithic property. Instead, it is a finely tuned consequence of their molecular architecture. Two key structural features dictate their performance in biological assays: the length of the alkyl ether chain and the position of the nitro group on the benzene ring.
Impact of Alkyl Chain Length on Bioactivity
The addition of an alkyl chain, such as the dodecyl group in this compound, significantly increases the molecule's hydrophobicity. This property is paramount in determining how the compound interacts with cellular structures.
-
Membrane Permeability and Cellular Uptake: Increased lipophilicity generally enhances the ability of a molecule to traverse the lipid bilayers of cell membranes. This can lead to higher intracellular concentrations and, consequently, greater biological effect. Studies on various alkylated phenols have demonstrated that cytotoxicity tends to increase with the length of the alkyl chain, up to a certain point. For instance, research on alkylphenols in rainbow trout hepatocytes showed that cytotoxicity increased with hydrophobicity for compounds with a log K(ow) (a measure of lipophilicity) less than 4.9.[1]
-
Interaction with Lipophilic Pockets of Enzymes: Many enzymes possess hydrophobic active sites or allosteric binding pockets. The long alkyl chain of compounds like this compound can facilitate strong binding to these lipophilic regions, potentially leading to potent enzyme inhibition. This is a key consideration in the design of targeted enzyme inhibitors.
Influence of Nitro Group Position
The position of the electron-withdrawing nitro group on the aromatic ring has profound effects on the electronic properties of the molecule and its steric conformation, thereby influencing its biological activity.
-
ortho vs. para Isomers: Comparative studies on nitrophenol isomers have revealed significant differences in their biological effects. For example, in human lung cells, 4-nitrophenol (para) was found to be the most cytotoxic, while 2-nitrophenol (ortho) was the least toxic.[2] This difference can be attributed to factors such as the ability to form intramolecular hydrogen bonds in the ortho isomer, which can affect its interaction with biological targets.
-
Electronic Effects: The nitro group's position influences the acidity of the phenolic hydroxyl group and the overall electron distribution in the aromatic ring. These electronic properties are crucial for the molecule's ability to participate in hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparative Analysis in Key Biological Assays
While direct comparative studies of this compound against a wide range of other long-chain alkylated nitrophenols are limited in the public domain, we can extrapolate from existing data on related compounds to draw meaningful comparisons. The primary areas of biological activity for this class of compounds include enzyme inhibition and cytotoxicity.
Enzyme Inhibition: A Focus on Phospholipase A₂
Phospholipase A₂ (PLA₂) enzymes are critical players in inflammatory pathways, as they catalyze the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids.[3][4] The inhibition of PLA₂ is therefore a significant therapeutic target for anti-inflammatory drug development.[5]
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of the PLA₂ pathway by alkylated nitrophenols.
Cytotoxicity and Structure-Toxicity Relationships
The cytotoxic effects of alkylated nitrophenols are a critical consideration, particularly in the context of drug development. As previously mentioned, increased alkyl chain length often correlates with increased cytotoxicity due to enhanced membrane disruption and interaction with intracellular components.
A study on the cytotoxicity of various alkylphenols in rainbow trout hepatocytes provides a useful framework for understanding these structure-toxicity relationships. The study found a clear correlation between hydrophobicity (log K(ow)) and cytotoxicity.[1] While this compound was not included in this study, its calculated XLogP3 value of 7.3 suggests a high degree of lipophilicity, which would predict significant cytotoxic potential.
Comparative Cytotoxicity Data for Nitrophenol Isomers:
| Compound | Cell Line | Exposure Time | IC₅₀ (µM) | Reference |
| 2-Nitrophenol | BEAS-2B | 24h | >1000 | [2] |
| 3-Nitrophenol | BEAS-2B | 24h | ~500 | [2] |
| 4-Nitrophenol | BEAS-2B | 24h | ~250 | [2] |
This data highlights the greater cytotoxicity of the para-substituted nitrophenol compared to the ortho- and meta-isomers. The long dodecyl chain in this compound would likely further enhance its cytotoxic potential compared to the parent 2-nitrophenol.
Experimental Protocols: A Guide to Assay Design
To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below. These protocols are designed to be self-validating and adhere to high standards of scientific integrity.
Protocol 1: In Vitro Phospholipase A₂ (PLA₂) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potential of test compounds against secretory PLA₂.
Workflow Diagram:
Caption: Workflow for the in vitro PLA₂ inhibition assay.
Step-by-Step Methodology:
-
Preparation of Substrate Vesicles:
-
Prepare a lipid film of a fluorescent phospholipid substrate (e.g., 1-palmitoyl-2-(6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl)-sn-glycero-3-phosphocholine; NBD-PC) and a carrier lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPC) in a 1:1 molar ratio.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0) by vortexing to form multilamellar vesicles.
-
Sonicate the vesicle suspension to clarity to form small unilamellar vesicles (SUVs).
-
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of secretory PLA₂ (e.g., from bee venom or porcine pancreas) in assay buffer.
-
Prepare serial dilutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO) and then dilute into the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted test compounds or vehicle control.
-
Add the sPLA₂ solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate vesicles to each well.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity (excitation/emission maxima for NBD are typically ~460/534 nm) over time at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a colorimetric assay to assess the cytotoxicity of test compounds on a chosen cell line.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., A549 human lung carcinoma cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the absorbance values as a percentage of the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activities of this compound and other alkylated nitrophenols. The key takeaways for researchers are:
-
Structure is Paramount: The length of the alkyl chain and the position of the nitro group are critical determinants of biological activity, influencing properties like membrane permeability, enzyme inhibition, and cytotoxicity.
-
Lipophilicity is a Double-Edged Sword: While increased lipophilicity can enhance cellular uptake and enzyme inhibition, it often correlates with increased cytotoxicity.
-
Context is Key: The biological effects of these compounds are highly dependent on the specific assay and biological system being studied.
Future research should focus on direct, head-to-head comparative studies of a series of alkylated nitrophenols with varying alkyl chain lengths and nitro group positions in a panel of standardized biological assays. This would generate the quantitative data needed to build robust structure-activity relationship models and guide the rational design of novel compounds with desired biological profiles for therapeutic or research applications.
References
- Fjeld, E., Schlabach, M., Berge, J. A., Green, N., Eggen, T., Snilsberg, P., & Vogelsang, C. (2007). Cytotoxicity of alkylphenols and alkylated non-phenolics in a primary culture of rainbow trout (Onchorhynchus mykiss) hepatocytes.
- Al-Naiema, I. M., Al-Khafaji, N. J., & Al-Jammas, M. H. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Science and Pollution Research, 29(22), 33344-33357.
- Dayan, F. E., & Duke, S. O. (1997). Protoporphyrinogen Oxidase as the Target Site for Diphenyl Ether Herbicides. Plant Physiology, 114(3), 1103-1110.
- Palmer, J. T., Trigg, W. J., Wu, Z., & Denny, W. A. (1995). Hypoxia-selective antitumor agents. 12. Nitrobenzyl quaternary salts as bioreductive prodrugs of the alkylating agent mechlorethamine. Journal of Medicinal Chemistry, 38(8), 1229-1241.
- Lankisch, P. G., Koop, H., & Otto, J. (1986). Inhibition of serum phospholipase-A2 in acute pancreatitis by pharmacological agents in vitro. Klinische Wochenschrift, 64(3), 121-124.
- Galloway, S. M., Armstrong, M. J., Reuben, C., Colman, S., Brown, B., Cannon, C., ... & Zeiger, E. (1987). Chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary cells: evaluations of 108 chemicals. Environmental and Molecular Mutagenesis, 10(S10), 1-175.
- PubChem. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene.
- Pruzanski, W., Greenwald, R. A., & Vadas, P. (1992). Inhibition of enzymatic activity of phospholipases A2 by minocycline and doxycycline. Biochemical Pharmacology, 44(6), 1165-1170.
- Yedgar, S., Cohen, Y., & Shoseyov, D. (2006). Inhibition of phospholipase A2 as a therapeutic target. Current Drug Targets, 7(6), 687-694.
- Glaser, K. B. (1995). Regulation and inhibition of phospholipase A2. Advances in Pharmacology, 32, 31-66.
- Gijón, M. A., & Leslie, C. C. (1999). Phospholipase A2 inhibitors as potential anti-inflammatory agents. Journal of Biological Chemistry, 274(43), 30231-30234.
- Tipton, K. F., & Davey, G. P. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 17(10), 1673.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual. In Mechanism of Action Assays for Enzymes.
- Purohit, A., & Reed, M. J. (1992). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. The Journal of Steroid Biochemistry and Molecular Biology, 41(3-8), 587-590.
- Cosmetic Ingredient Review. (2011).
Sources
- 1. Cytotoxicity of alkylphenols and alkylated non-phenolics in a primary culture of rainbow trout (Onchorhynchus mykiss) hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of enzymatic activity of phospholipases A2 by minocycline and doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of 1-Dodecyloxy-2-nitrobenzene using ¹H and ¹³C NMR
In the realm of synthetic chemistry, particularly within drug development and materials science, unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for elucidating molecular structures in solution. This guide provides an in-depth, experience-driven comparison of ¹H and ¹³C NMR data for the definitive structural verification of 1-dodecyloxy-2-nitrobenzene, a compound with applications as an intermediate for dyes, pigments, and as a water repellent and surfactant.[1] We will explore the theoretical underpinnings of the expected spectral data, present a robust experimental protocol, and compare the target molecule's spectral signature against a potential isomeric impurity, 1-dodecyloxy-4-nitrobenzene, to highlight the discerning power of NMR.
The Imperative of Orthogonal Structural Verification
In any synthetic workflow, the desired product is often accompanied by isomers, unreacted starting materials, or byproducts. Relying on a single analytical technique can be misleading. Therefore, employing orthogonal methods like NMR, mass spectrometry, and infrared spectroscopy is crucial. Here, we focus on the rich, detailed information provided by ¹H and ¹³C NMR to confidently assign the structure of this compound. The synthesis of this compound, typically from 2-nitrophenol and 1-bromododecane, makes the formation of isomers a plausible scenario that must be analytically addressed.[2]
Deconstructing the Molecular Structure for NMR Prediction
To effectively interpret NMR spectra, one must first analyze the target molecule's structure to predict the expected signals. This compound (Figure 1) possesses several distinct electronic environments that will give rise to a characteristic set of peaks in both ¹H and ¹³C NMR spectra.
Figure 1. Structure of this compound with key atoms labeled for NMR discussion.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the dodecyl chain.
-
Aromatic Region (δ 6.5-8.5 ppm): The four protons on the benzene ring are in different chemical environments due to the two different substituents. The electron-withdrawing nitro group will significantly deshield the ortho and para protons, while the electron-donating alkoxy group will shield its ortho and para protons.[3][4]
-
H6: This proton is ortho to the alkoxy group and meta to the nitro group. It is expected to be a doublet of doublets shifted downfield.
-
H3: This proton is ortho to the nitro group and meta to the alkoxy group, making it the most deshielded aromatic proton, likely appearing as a doublet of doublets.
-
H4 & H5: These two protons are meta and para to the nitro group, respectively. They will be in a complex multiplet region, likely overlapping.
-
-
Alkoxy and Aliphatic Region (δ 0.8-4.2 ppm):
-
-OCH₂- (C1'): The methylene group directly attached to the oxygen atom will be the most downfield of the aliphatic protons, appearing as a triplet.
-
-(CH₂)₁₀-: The remaining ten methylene groups of the dodecyl chain will appear as a broad multiplet in the typical aliphatic region (δ 1.2-1.8 ppm).
-
-CH₃ (C12'): The terminal methyl group will be the most upfield signal, appearing as a triplet.
-
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, with each unique carbon atom giving a distinct signal.
-
Aromatic Region (δ 110-160 ppm):
-
C1 (ipso-alkoxy): This carbon, directly attached to the oxygen, will be significantly shielded and appear downfield.
-
C2 (ipso-nitro): The carbon bearing the nitro group will also be downfield.[3]
-
C3, C4, C5, C6: The remaining four aromatic carbons will have distinct chemical shifts, influenced by both substituents.
-
-
Aliphatic Region (δ 14-70 ppm):
-
-OCH₂- (C1'): This carbon will be the most downfield in the aliphatic region due to its attachment to oxygen.
-
-(CH₂)₁₀-: The signals for the internal methylene carbons will be clustered together in the δ 22-32 ppm range.
-
-CH₃ (C12'): The terminal methyl carbon will be the most upfield signal.
-
Experimental Protocol: Acquiring High-Fidelity NMR Data
A robust experimental protocol is paramount for obtaining high-quality, reproducible NMR data.
Figure 2. A standardized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. Typically, 16 scans are sufficient for a sample of this concentration.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase and baseline corrections to ensure accurate integration and peak identification.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Data Interpretation and Structural Confirmation
The acquired spectra are then meticulously analyzed to confirm the structure of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H3 | ~7.80 | dd | 1H |
| H5 | ~7.50 | m | 1H |
| H4 | ~7.10 | m | 1H |
| H6 | ~7.05 | dd | 1H |
| -OCH₂- (C1') | ~4.10 | t | 2H |
| -(CH₂)₁₀- | ~1.2-1.8 | m | 20H |
| -CH₃ (C12') | ~0.88 | t | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~152 |
| C2 | ~140 |
| C4 | ~134 |
| C6 | ~125 |
| C5 | ~120 |
| C3 | ~114 |
| -OCH₂- (C1') | ~69 |
| -(CH₂)₉- (C2'-C10') | ~22-32 |
| -CH₂- (C11') | ~22.7 |
| -CH₃ (C12') | ~14.1 |
Comparative Analysis: Distinguishing Isomers
To underscore the power of NMR in structural elucidation, let's consider a potential isomeric byproduct: 1-dodecyloxy-4-nitrobenzene. While this isomer has the same molecular formula and weight, its NMR spectra would be markedly different due to the change in the substitution pattern on the benzene ring.
¹H NMR Comparison:
-
This compound: The aromatic region will display a complex pattern of four distinct signals due to the ortho-disubstitution.
-
1-Dodecyloxy-4-nitrobenzene: The para-disubstitution results in a higher degree of symmetry. The aromatic region would simplify to two doublets, representing the two pairs of equivalent aromatic protons (an AA'BB' system). This clear difference in the aromatic region is a definitive diagnostic tool.
¹³C NMR Comparison:
-
This compound: Will exhibit six distinct signals in the aromatic region.
-
1-Dodecyloxy-4-nitrobenzene: Due to symmetry, only four signals will be present in the aromatic region (two for the substituted carbons and two for the protonated carbons).
This comparative analysis demonstrates that even without isolating the potential isomer, its presence as an impurity would be readily detectable in the NMR spectra of the primary product.
Conclusion
The structural confirmation of this compound is unequivocally achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, multiplicities, and integration values, grounded in the fundamental principles of NMR spectroscopy, provide a unique spectral fingerprint for the target molecule. Furthermore, the comparison with a potential isomer, 1-dodecyloxy-4-nitrobenzene, highlights the sensitivity of NMR to subtle structural changes, reinforcing its status as an indispensable tool for researchers, scientists, and professionals in drug development and chemical synthesis. The rigorous application of the experimental protocol and a thorough understanding of spectral interpretation are key to ensuring the scientific integrity of any synthetic endeavor.
References
- Vertex AI Search, Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments, 2017.
- ChemicalBook, this compound synthesis.
- PubChem, 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589.
- Spectroscopy Letters, Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines, 2013.
- ResearchGate, 1 H and 13 C NMR chemical shifts of nitrobenzene amin
- Canadian Journal of Chemistry, 13c NMR spectroscopic studies of C-nitroso compounds. The orientation of the nitroso group in substituted nitrosobenzenes, 1994.
- Chemistry – An Asian Journal, Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)
- Benchchem, A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.
- ChemicalBook, Nitrobenzene(98-95-3) 1H NMR spectrum.
- The Journal of Organic Chemistry, NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities, 1997.
- ResearchGate, The characteristic 1 H NMR chemical shifts of N-alkoxy-..., 2016.
- ChemicalBook, Nitrobenzene(98-95-3) 13C NMR spectrum.
- Organometallics, NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- The Journal of Organic Chemistry, NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry, 2016.
- University of Wisconsin-Madison, Notes on NMR Solvents.
- The Royal Society of Chemistry, Supporting information for - A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliph
- ChemicalBook, 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR spectrum.
- ACD/Labs, NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- Human Metabolome Database, 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).
- Organic Chemistry Data, NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chemistry Steps, NMR Chemical Shift Values Table.
- BIOSYNCE, 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8.
- University of Leeds, 13C NMR Spectroscopy.
- Compound Interest, A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES, 2015.
- Chemistry LibreTexts, 20.
- YouTube, How to predict the 13C NMR spectrum of a compound, 2017.
- Cambridge Isotope Laboratories, Inc.
- Chemistry LibreTexts, 13.10: Characteristics of ¹³C NMR Spectroscopy, 2024.
- Organic Chemistry Data, NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Compound Interest, a guide to 13c nmr chemical shift values, 2015.
- ChemicalBook, 1,4-DIETHOXY-2-NITROBENZENE(119-23-3) 13C NMR spectrum.
- YouTube, chemical shift of functional groups in 13C NMR spectroscopy, 2022.
- Oregon St
- ChemicalBook, this compound | 83027-71-8.
- NMRDB.org, Predict 13C carbon NMR spectra.
- CASPRE, 13C NMR Predictor.
- NMRDB.org, Predict 1H proton NMR spectra.
- Spectroscopy Europe, The prediction of 1H NMR chemical shifts in organic compounds.
- The Royal Society of Chemistry, Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)
- National Institutes of Health, Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?, 2024.
- YouTube, Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum, 2021.
- BLD Pharm, 83027-71-8|1-(Dodecyloxy)-2-nitrobenzene|BLD Pharm.
- National Institutes of Health, 1-Dodecyloxy-4-nitrobenzene, 2009.
Sources
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient molecular synthesis. The spatial arrangement of substituents on an aromatic ring—be it ortho, meta, or para—profoundly dictates the molecule's electronic and steric properties, thereby governing its behavior in chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of these isomers across various reaction types, supported by experimental data and detailed protocols.
Fundamental Principles Governing Isomer Reactivity
The differential reactivity of ortho, meta, and para isomers is primarily governed by a delicate interplay of electronic and steric effects. A thorough grasp of these principles is essential for predicting reaction outcomes.
Electronic Effects: The Flow of Electron Density
Electronic effects are broadly categorized into inductive and resonance effects, which modulate the electron density of the aromatic ring and its substituents.
-
Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. Electron-withdrawing groups (e.g., -NO₂, -CF₃) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (e.g., alkyl groups) have a positive inductive effect (+I), pushing electron density into the ring.
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons through a conjugated system. Electron-donating groups with lone pairs (e.g., -OH, -NH₂, -OR) can donate electron density to the ring via a positive resonance effect (+R), increasing the electron density at the ortho and para positions.[1] Electron-withdrawing groups with π-bonds (e.g., -NO₂, -C=O) pull electron density from the ring through a negative resonance effect (-R), decreasing the electron density, particularly at the ortho and para positions.
Steric Effects: The Spatial Hindrance
Steric hindrance arises from the spatial arrangement of atoms, where bulky groups can physically obstruct the approach of a reagent to a reaction site. This effect is most pronounced for the ortho isomer, where the substituent is adjacent to the reaction center.[2] The bulkier the substituent and the incoming electrophile, the more the para product is favored over the ortho product.[3][4]
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The existing substituent on the benzene ring plays a crucial role in both the rate of the reaction and the regioselectivity of the substitution.
Substituents are classified as either activating or deactivating and as ortho, para-directing or meta-directing .
-
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. All activating groups are ortho, para-directors.[1][5]
-
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating yet ortho, para-directing.[1][5]
The directing effects of these groups can be rationalized by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. For ortho and para attack with an activating group, a resonance structure can be drawn that places the positive charge directly on the carbon bearing the substituent, allowing for enhanced stabilization. For meta attack, no such stabilization is possible. Conversely, with a deactivating group, ortho and para attack result in a destabilized resonance structure where the positive charge is adjacent to the electron-withdrawing group. Meta attack avoids this destabilization, making it the preferred pathway.[1]
Quantitative Comparison of Isomer Distribution in EAS
The following table summarizes the experimentally determined isomer distributions for the nitration of several monosubstituted benzenes.
| Substituent | % Ortho | % Meta | % Para | Relative Rate (vs. Benzene) |
| -OH | 50 | 0 | 50 | 1000 |
| -CH₃ | 63 | 3 | 34 | 25 |
| -Cl | 35 | 1 | 64 | 0.033 |
| -Br | 43 | 1 | 56 | 0.030 |
| -CHO | 19 | 72 | 9 | 0.00021 |
| -CO₂CH₃ | 28 | 66 | 6 | 0.00015 |
| -NO₂ | 7 | 91 | 2 | 6 x 10⁻⁸ |
Data compiled from various sources, primarily focusing on nitration reactions.[5]
Analysis of Specific EAS Reactions
2.2.1. Nitration
The nitration of toluene yields a higher proportion of the ortho isomer compared to many other EAS reactions, despite potential steric hindrance. This is often attributed to the relatively small size of the nitronium ion (NO₂⁺). In contrast, the nitration of anisole shows a varying ortho/para ratio depending on the reaction conditions, which can be influenced by the coordination of the methoxy group with the acid catalyst.[6][7]
2.2.2. Halogenation
In the bromination of phenol, the reaction is so rapid that it typically proceeds to give the 2,4,6-tribromophenol. Milder conditions are required to obtain the monobrominated products. The ortho/para ratio in the halogenation of phenols can be highly dependent on the solvent and the presence of any acid scavengers.[8][9]
2.2.3. Sulfonation
The sulfonation of toluene generally favors the para isomer, especially at higher temperatures, due to the reversibility of the reaction and the thermodynamic stability of the para product. The bulky nature of the sulfonating agent (SO₃ or H₂SO₃⁺) also contributes to a lower ortho/para ratio compared to nitration.[10] For chlorobenzene, sulfonation overwhelmingly yields the para isomer (around 98.96%), with very small amounts of the ortho (0.95%) and meta (0.09%) isomers.[11][12]
2.2.4. Friedel-Crafts Reactions
Friedel-Crafts acylation of toluene predominantly gives the para product due to the steric hindrance of the bulky acyl group and the Lewis acid catalyst complex.[13][14] In contrast, Friedel-Crafts alkylation of toluene can yield a mixture of isomers, with the product distribution being sensitive to reaction temperature. At low temperatures, kinetic control favors the ortho and para products, while at higher temperatures, thermodynamic control can lead to a higher proportion of the more stable meta isomer.[14]
Comparative Reactivity in Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is a process where a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.
The SNAr Mechanism
The most common mechanism for NAS is the addition-elimination (SNAr) mechanism. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility.
An electron-withdrawing group at the ortho or para position can delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it. A meta-positioned electron-withdrawing group cannot participate in this resonance stabilization, making the reaction much slower or preventing it altogether.[15]
Relative Reactivity: For a given nucleophile and leaving group, the reactivity of the isomers generally follows the order: ortho > para >> meta . The slightly higher reactivity of the ortho isomer compared to the para isomer is often attributed to the stronger inductive effect of the electron-withdrawing group at the closer ortho position, which further stabilizes the developing negative charge in the rate-determining step.[16]
The Benzyne Mechanism
In the absence of strong activating groups and in the presence of a very strong base (e.g., NaNH₂), NAS can proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. The regioselectivity of this reaction is less straightforward and can lead to a mixture of products.
Acidity and Basicity of Isomers
The position of a substituent also significantly influences the acidity of phenols and the basicity of anilines.
Acidity of Substituted Phenols
The acidity of phenols is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thus increasing the acidity (lower pKa). Electron-donating groups destabilize the phenoxide ion, decreasing acidity (higher pKa).
| Substituent | pKa (ortho) | pKa (meta) | pKa (para) |
| -H (Phenol) | 10.00 | 10.00 | 10.00 |
| -CH₃ (Cresol) | 10.29 | 10.09 | 10.26 |
| -Cl | 8.48 | 9.02 | 9.38 |
| -NO₂ | 7.23 | 8.40 | 7.15 |
Data compiled from various sources.[17][18]
Key Observations:
-
Meta-cresol is more acidic than ortho- and para-cresol. The +I effect of the methyl group destabilizes the phenoxide ion. This effect is more pronounced at the ortho and para positions due to hyperconjugation.[17]
-
Para-nitrophenol is slightly more acidic than ortho-nitrophenol. Both are significantly more acidic than meta-nitrophenol due to the strong -R effect of the nitro group stabilizing the phenoxide ion. Intramolecular hydrogen bonding in the ortho isomer can slightly decrease its acidity compared to the para isomer.
Basicity of Substituted Anilines
The basicity of anilines depends on the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-donating groups increase basicity (lower pKb), while electron-withdrawing groups decrease basicity (higher pKb).
| Substituent | pKb (ortho) | pKb (meta) | pKb (para) |
| -H (Aniline) | 9.38 | 9.38 | 9.38 |
| -CH₃ (Toluidine) | 9.61 | 9.31 | 8.88 |
| -NO₂ | 14.28 | 11.55 | 13.05 |
Data compiled from various sources.[19][20][21]
Key Observations:
-
The Ortho-Effect: Ortho-substituted anilines are generally weaker bases than aniline, regardless of the electronic nature of the substituent. This is attributed to a combination of steric hindrance, which interferes with the solvation of the anilinium ion, and electronic effects.[20][21]
-
Para-toluidine is the strongest base among the toluidine isomers. The +I and hyperconjugation effects of the methyl group increase the electron density on the nitrogen, making the lone pair more available for protonation.[20][21]
-
Meta-nitroaniline is the strongest base among the nitroaniline isomers. The -R effect of the nitro group significantly reduces the electron density on the nitrogen at the ortho and para positions, making these isomers much weaker bases. At the meta position, only the weaker -I effect is operative.[19][20]
Experimental Protocols
To provide practical context, the following are detailed methodologies for a representative EAS reaction and the subsequent product analysis.
Protocol for Competitive Nitration of Toluene and Benzene
This experiment allows for the determination of the relative reactivity of toluene compared to benzene in an electrophilic aromatic substitution reaction.
Materials:
-
Toluene
-
Benzene (use with extreme caution in a well-ventilated fume hood)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
-
Separatory funnel
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Preparation of the Nitrating Mixture: In a conical flask, carefully add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid while cooling the mixture in an ice bath. Swirl gently to mix.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add a mixture of 5 mL of toluene and 5 mL of benzene. Cool the flask in an ice bath.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred toluene/benzene mixture over a period of 15-20 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes, then at room temperature for another 30 minutes.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Extraction: Extract the aqueous layer with two 25 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Protocol for Isomer Ratio Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude product from the nitration of toluene in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Analysis: Inject 1 µL of the sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that effectively separates the ortho, meta, and para isomers of nitrotoluene.
-
Identification: Identify the peaks corresponding to each isomer based on their retention times and mass spectra (by comparison with known standards or library data).
-
Quantification: Determine the relative percentage of each isomer by integrating the area under each corresponding peak in the chromatogram. The ratio of the peak areas provides the isomer distribution.
Visualizations
Mechanism of Electrophilic Aromatic Substitution (Nitration)
Caption: General two-step mechanism for electrophilic aromatic substitution.
Experimental Workflow for Isomer Analysis
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Increasing pKa values of o−, m− and p− cresols is [infinitylearn.com]
- 5. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. scilit.com [scilit.com]
- 20. quora.com [quora.com]
- 21. quora.com [quora.com]
A Senior Application Scientist's Guide to the Synthesis and Validation of 1-Dodecyloxy-2-nitrobenzene
Introduction
1-Dodecyloxy-2-nitrobenzene is an important chemical intermediate used in various fields, including the synthesis of dyes, surfactants, and as a standard reference substance in chemical analysis.[1] Its structure, featuring a long lipophilic alkyl chain attached to a polar aromatic nitro group, imparts unique properties that are valuable in material science and drug development. The successful synthesis of this molecule is contingent not only on an efficient reaction protocol but also on a rigorous validation process to confirm its identity and purity.
This guide provides an in-depth analysis of the Williamson ether synthesis, the most common and reliable method for preparing this compound. We will explore the causality behind the experimental choices, present a detailed protocol, and establish a comprehensive framework for validating the experimental results using modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to synthesizing and verifying this compound.
Primary Synthesis Route: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers due to its reliability and broad scope.[2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile, attacking an alkyl halide to form the ether linkage.[2][3]
Mechanism & Rationale: The synthesis of this compound involves the reaction of 2-nitrophenol with 1-bromododecane.
-
Deprotonation: 2-nitrophenol is a weak acid. To make it a potent nucleophile, its hydroxyl proton is removed by a base (e.g., potassium carbonate, K₂CO₃) to form the 2-nitrophenoxide ion. K₂CO₃ is a suitable base for this purpose; it is strong enough to deprotonate the phenol but mild enough to avoid side reactions.
-
Nucleophilic Attack: The resulting 2-nitrophenoxide ion attacks the primary carbon of 1-bromododecane. The choice of a primary alkyl halide is critical.[4] Secondary or tertiary halides would favor an E2 elimination side reaction, producing an alkene instead of the desired ether, especially with a strong base/nucleophile.[4][5]
-
Solvent Choice: A polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is ideal. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively "bare," enhancing its reactivity.[5]
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Experimental workflow for this compound synthesis.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrophenol (1.0 eq), 1-bromododecane (1.1 eq), and anhydrous potassium carbonate (2.0 eq). Add acetone (approx. 10 mL per gram of 2-nitrophenol) as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (KBr and excess K₂CO₃) and wash them with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in ethyl acetate.
-
Purification: Wash the organic layer sequentially with 1M NaOH(aq) to remove any unreacted 2-nitrophenol, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a pale yellow oil or low-melting solid.
Validation of Experimental Results
Validation is a critical step to confirm the molecular structure and assess the purity of the synthesized product. This is achieved by comparing the physical and spectral data of the experimental sample with established literature values.
Logical Flow of Product Validation
Caption: Logical workflow for the validation of the synthesized product.
Physical Properties
A sharp melting point close to the literature value is a good initial indicator of purity.
| Property | Literature Value | Source |
| CAS Number | 83027-71-8 | [6] |
| Molecular Formula | C₁₈H₂₉NO₃ | [6] |
| Molecular Weight | 307.43 g/mol | [7] |
| Melting Point | 10.5-11 °C | [1] |
| Boiling Point | 201-203 °C / 3.5 Torr | [1][7] |
Spectroscopic Data
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum should confirm the presence of the nitro group, the ether linkage, and the aromatic ring, as well as the absence of the -OH stretch from the starting material (2-nitrophenol).
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Observation |
| Ar-NO₂ (asymmetric) | 1520-1540 | Present |
| Ar-NO₂ (symmetric) | 1340-1360 | Present |
| C-O-C (ether) | 1240-1280 | Present |
| sp² C-H (aromatic) | ~3050-3100 | Present |
| sp³ C-H (aliphatic) | ~2850-2960 | Present |
| O-H (phenol) | ~3200-3600 (broad) | Absent |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the precise connectivity of atoms.
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons, the protons on the carbon adjacent to the ether oxygen, the long aliphatic chain, and the terminal methyl group.
| Proton Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet (m) | 4H |
| -O-CH₂- | ~4.1 | Triplet (t) | 2H |
| -CH₂- (alkyl chain) | 1.2 - 1.8 | Multiplet (m) | 20H |
| -CH₃ (terminal) | ~0.9 | Triplet (t) | 3H |
¹³C NMR: The carbon NMR will confirm the presence of the correct number of aromatic and aliphatic carbons.
| Carbon Environment | Approx. Chemical Shift (δ, ppm) |
| Aromatic (Ar-C) | 115 - 155 |
| -O-CH₂- | ~70 |
| -CH₂- (alkyl chain) | 22 - 32 |
| -CH₃ (terminal) | ~14 |
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.
| Ion | m/z Value | Significance |
| [M]⁺ | 307 | Molecular Ion Peak, confirms MW = 307.43 |
| [M - C₁₂H₂₅]⁺ | 138 | Loss of the dodecyl radical |
| [C₄H₉]⁺ | 57 | Common fragmentation of long alkyl chains (base peak)[6] |
Comparison with Alternative Synthesis Methods
While the Williamson ether synthesis is highly effective for this target, other methods for forming alkyl aryl ethers exist, each with its own set of advantages and limitations.
| Method | Description | Advantages | Disadvantages for this Synthesis |
| Williamson Ether Synthesis | SN2 reaction between a phenoxide and a primary alkyl halide.[2][3] | High yield, simple procedure, readily available starting materials. Ideal for primary alkyl halides. | Sensitive to sterically hindered substrates (prefers primary halides to avoid elimination).[4][5] |
| Ullmann Condensation | Copper-catalyzed reaction between a phenol and an aryl halide. | Good for diaryl ethers. | Primarily for aryl halides, not alkyl halides. Requires high temperatures. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of phenols and alkyl halides.[8] | Tolerates a wide range of functional groups and can be used with secondary alkyl halides. | Requires expensive and air-sensitive catalysts and ligands. |
| Mitsunobu Reaction | Reaction of a phenol with an alcohol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD).[8][9] | Mild conditions, works for secondary alcohols with inversion of stereochemistry. | Generates stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification.[10] |
For the synthesis of this compound, the Williamson method remains superior due to its operational simplicity, cost-effectiveness, and the primary nature of the 1-bromododecane electrophile, which minimizes potential side reactions.[2]
Conclusion
The successful synthesis of this compound via the Williamson ether synthesis is a robust and reliable procedure. However, the synthesis is only complete upon rigorous validation of the final product. By systematically comparing the physical properties and spectroscopic data (IR, NMR, and MS) of the experimental sample against established literature values, researchers can unequivocally confirm the structure and assess the purity of the target compound. This guide provides the necessary framework, from the mechanistic rationale of the synthesis to the detailed interpretation of analytical data, ensuring a high degree of confidence in the experimental outcome for professionals in research and development.
References
- 1-(Dodecyloxy)-2-nitrobenzene.PubChem, National Center for Biotechnology Information.
- Synthetic Approaches to (Hindered) Alkyl Aryl Ethers.ResearchGate.
- 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8.BIOSYNCE.
- Mild Synthesis of Sterically Congested Alkyl Aryl Ethers.Organic Letters, ACS Publications.
- Alkyl Aryl Ether Bond Formation with PhenoFluor.National Institutes of Health (NIH).
- The Williamson Ether Synthesis.Master Organic Chemistry.
- Aryl ether synthesis by etherification (alkylation).Organic Chemistry Portal.
- Williamson Ether Synthesis.J&K Scientific LLC.
- Williamson ether synthesis.Wikipedia.
- The Williamson Ether Synthesis.Chemistry LibreTexts.
- Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.YouTube.
Sources
- 1. biosynce.com [biosynce.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in Nitroaromatic Synthesis
Nitroaromatic compounds are foundational pillars in the chemical industry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and high-energy materials.[1] The introduction of a nitro group onto an aromatic ring, a process known as nitration, is a cornerstone of organic synthesis. Historically, this transformation has been dominated by the use of mixed nitric and sulfuric acids, a method effective yet fraught with challenges including harsh reaction conditions, poor selectivity with complex substrates, and the generation of significant hazardous waste.[2][3]
This guide provides a comparative analysis of modern catalytic systems for the synthesis of nitroaromatics, offering researchers, scientists, and drug development professionals a comprehensive overview of the available technologies. We will delve into the efficacy of various catalysts, supported by experimental data, and provide detailed protocols to bridge the gap between theory and practice.
The Evolving Landscape of Aromatic Nitration
The classical mechanism of electrophilic aromatic nitration involves the generation of the highly reactive nitronium ion (NO₂⁺) from nitric acid, a process catalyzed by a strong acid like sulfuric acid.[4][5][6][7][8] This electrophile then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity and yield the nitroaromatic product.[4][5][6]
Caption: General mechanism of electrophilic aromatic nitration.
While effective for simple arenes, the traditional mixed-acid system suffers from several drawbacks, including the use of corrosive and hazardous acids, difficulty in controlling regioselectivity for substituted aromatics, and the generation of large volumes of acidic waste. These limitations have spurred the development of a diverse array of catalytic systems designed to offer milder reaction conditions, improved selectivity, and greater environmental compatibility.
Comparing the Catalytic Contenders
The modern approaches to aromatic nitration can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems. Each offers a unique set of advantages and is suited for different applications.
Heterogeneous Solid Acid Catalysts
Heterogeneous catalysts, particularly solid acids, have emerged as a promising alternative to traditional liquid acids.[9] These materials offer significant advantages in terms of catalyst separation, reusability, and waste reduction.
Key Advantages:
-
Ease of Separation: The solid nature of the catalyst allows for simple filtration to separate it from the reaction mixture.
-
Reusability: Many solid acid catalysts can be regenerated and reused multiple times, reducing overall cost and waste.
-
Reduced Corrosion: Solid acids are generally less corrosive than their liquid counterparts.
-
Shape Selectivity: Porous catalysts like zeolites can offer regioselectivity based on the size and shape of the reactants and transition states.[10]
Common Examples and Their Performance:
| Catalyst | Aromatic Substrate | Nitrating Agent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (para/ortho) | Reference |
| Zeolite β | Toluene | HNO₃/Acetic Anhydride | 25 | 1 | >99 | 4.8 | [10] |
| MoO₃-SiO₂ | Chlorobenzene | N₂O₅ | 25 | 0.5 | 95 | 9.0 | [11] |
| Fe/Mo/SiO₂ | Benzene | Dilute HNO₃ (vapor phase) | 350 | - | >80 | >99 (mononitrobenzene) | |
| WO₃/SiO₂ | o-Xylene | 70% HNO₃ | 100 | 5 | 80 | - | [12] |
Expert Insight: The choice of solid acid catalyst is critical and depends heavily on the substrate and desired product. For instance, the high para-selectivity observed with Zeolite β in toluene nitration is attributed to the constrained environment within the zeolite pores, which favors the formation of the less sterically hindered para-isomer.[10] Vapor-phase nitration over mixed oxide catalysts at high temperatures offers a continuous process with high selectivity for mononitration, avoiding the formation of dinitro products.
Homogeneous Catalysis: Beyond Brønsted Acids
While the classic mixed-acid system is a form of homogeneous catalysis, modern approaches have expanded to include transition metal complexes and organocatalysts. These systems can offer unique reactivity and selectivity profiles.
Transition Metal Catalysis: Palladium-catalyzed C-H nitration has shown promise for specific applications, particularly for substrates that are sensitive to strong acids.[13] These methods often proceed through different mechanistic pathways, sometimes involving radical intermediates, which can lead to different regioselectivity compared to electrophilic substitution.
A notable development is the copper-catalyzed nitration of arylboronic acids, which allows for the introduction of a nitro group at a specific position, bypassing the inherent directing effects of other substituents on the aromatic ring.[14]
Organocatalysis: The use of small organic molecules as catalysts for nitration is a growing field. For example, trifluoromethanesulfonic acid has been shown to be a highly effective catalyst for nitration using nitric acid, often under solvent-free conditions.[15]
Performance Data for Homogeneous Catalysts:
| Catalyst System | Aromatic Substrate | Nitrating Agent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/Oxidant | Various Arenes | NO₂ source | 100-120 | 12-24 | Moderate to Good | [13] |
| Cu(OAc)₂ | Phenylboronic acid | AgNO₂ | 80 | 12 | 85 | [14] |
| TfOH | Benzene | 68% HNO₃ | RT | 0.5 | ~99 | [15] |
Expert Insight: Homogeneous transition metal catalysis for nitration is a powerful tool for achieving non-traditional selectivity. However, catalyst cost, removal of metal residues from the product, and sensitivity to air and moisture can be significant hurdles in process development. Organocatalysis offers a metal-free alternative, often with milder conditions, but the catalyst loading can sometimes be higher compared to metal-based systems.
Photocatalytic and Biocatalytic Nitration: The Green Frontier
Harnessing the power of light and enzymes represents the cutting edge of nitroaromatic synthesis, offering potentially the most environmentally benign routes.
Photocatalytic Nitration: This approach utilizes light energy to generate reactive nitrogen species that can nitrate aromatic compounds. For instance, the photolysis of nitrate and nitrite ions in aqueous solution can produce nitrating agents like •NO₂.[16] This method is particularly relevant for environmental chemistry and water treatment but is also being explored for synthetic applications.
Biocatalytic Nitration: Enzymes, with their exquisite selectivity, are being investigated for aromatic nitration. For example, horseradish peroxidase (HRP) in a non-aqueous system has been shown to catalyze the nitration of phenols and anilines.[17] A unique cytochrome P450 enzyme, TxtE, has been identified to catalyze the direct nitration of the indole ring of L-tryptophan.[18]
Challenges and Outlook: While promising, both photocatalytic and biocatalytic methods are in earlier stages of development for broad synthetic applications. Challenges include low reaction rates, limited substrate scope, and the need for specialized equipment or conditions. However, the potential for unparalleled selectivity and sustainability makes this an exciting area of ongoing research.
Experimental Protocols
To facilitate the adoption of these modern catalytic methods, we provide detailed, step-by-step protocols for two representative systems.
Protocol 1: Heterogeneous Nitration of Toluene using Zeolite β
This protocol is adapted from the work of Smith et al. and demonstrates a highly para-selective nitration.[10]
Materials:
-
Toluene (reagent grade)
-
Nitric Acid (70%)
-
Acetic Anhydride
-
Zeolite β (H⁺ form, Si/Al ratio = 25)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Activate the Zeolite β catalyst by heating at 500 °C for 4 hours under a stream of dry air. Cool to room temperature in a desiccator.
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add the activated Zeolite β (1.0 g).
-
Add dichloromethane (20 mL) to the flask.
-
In a separate flask, prepare the nitrating agent by slowly adding nitric acid (1.5 mL, ~24 mmol) to acetic anhydride (5.0 mL, 53 mmol) at 0 °C. Caution: This mixture is highly reactive and should be prepared and handled with care in a fume hood.
-
Slowly add the prepared nitrating agent to the flask containing the zeolite and DCM at 0 °C.
-
Add toluene (1.84 g, 20 mmol) to the reaction mixture.
-
Allow the reaction to stir at room temperature (25 °C) for 1 hour.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with DCM, dried, and reactivated for reuse.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to obtain the isomeric nitrotoluenes.
Caption: Workflow for the heterogeneous nitration of toluene.
Protocol 2: Homogeneous Copper-Catalyzed Nitration of Phenylboronic Acid
This protocol outlines the synthesis of nitrobenzene from phenylboronic acid, demonstrating a method for ipso-nitration.[14]
Materials:
-
Phenylboronic acid
-
Silver nitrite (AgNO₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated Sodium Thiosulfate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 50 mL Schlenk tube, add phenylboronic acid (122 mg, 1.0 mmol), silver nitrite (231 mg, 1.5 mmol), and copper(II) acetate (18 mg, 0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add a mixture of 1,4-dioxane (4 mL) and water (1 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium thiosulfate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield nitrobenzene.
Caption: Workflow for the copper-catalyzed ipso-nitration.
Conclusion and Future Directions
The synthesis of nitroaromatics has evolved significantly from its reliance on the classical mixed-acid method. The development of heterogeneous solid acid catalysts offers a greener, more sustainable approach with clear advantages in industrial applications. Homogeneous catalysis, including transition metal and organocatalysis, provides powerful tools for achieving high selectivity and for nitrating sensitive or complex molecules. Looking ahead, photocatalysis and biocatalysis hold the ultimate promise for environmentally benign and highly selective nitration, though further research is needed to unlock their full synthetic potential.
The choice of catalyst is not a one-size-fits-all decision. It requires a careful consideration of the substrate, the desired product, economic factors, and environmental impact. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic nitration and to select the most appropriate method for their specific needs.
References
- Master Organic Chemistry. (2018, April 30).
- Esteves, P. M., et al. (2017). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
- Olah, G. A., et al. (2017).
- Khan Academy. (2019, January 3).
- Chemistry LibreTexts. (2019, June 5). 18.
- Ju, K.-S. (n.d.).
- Chemguide. (n.d.).
- Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
- Smith, K., et al. (1999). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry. [Link]
- Dagade, S. P. (2004). Nitration of aromatic compounds over solid acid catalysts.
- Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules. [Link]
- Zhang, W., et al. (2014). Recent Advances in the Synthesis of Aromatic Nitro Compounds.
- Li, X., et al. (2019). meta-Nitration of Arenes Bearing ortho/para Directing Group(s)
- Organic Chemistry Portal. (n.d.).
- de Rassenfosse, C., et al. (2023). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. ChemRxiv. [Link]
- Zuo, R., et al. (2022). Direct aromatic nitration by bacterial P450 enzymes. Methods in Enzymology. [Link]
- Li, Y., et al. (2015). Enzyme catalytic nitration of aromatic compounds.
- ChemistryStudent. (n.d.).
- de Gruyter. (n.d.). Nitration of aromatic compounds under different conditions.
- Kappe, C. O. (2009).
- Request PDF. (n.d.).
- Google Patents. (n.d.).
- Scribd. (n.d.).
- University of Babylon. (n.d.).
- Tishk International University. (n.d.).
- University of Basrah. (n.d.).
- Reactions of Arenes. (2019, March 8). YouTube. [Link]
- de la Mare, P. B. D., & Ridd, J. H. (1959).
- Ono, N. (2001). The nitro group in organic synthesis. Chemical Reviews. [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rushim.ru [rushim.ru]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dspace.ncl.res.in [dspace.ncl.res.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. meta-Nitration of Arenes Bearing ortho/para Directing Group(s) Using C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 16. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme catalytic nitration of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct aromatic nitration by bacterial P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Spectroscopic Data for 1-Dodecyloxy-2-nitrobenzene
An In-Depth Technical Guide for Accurate Compound Identification and Data Validation
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a foundational pillar of scientific integrity.[1] Spectroscopic techniques are the cornerstone of this process, providing a molecular fingerprint of a substance. However, the raw data derived from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) requires careful interpretation and validation through cross-referencing with established databases.[2] This guide provides a comprehensive walkthrough for cross-referencing spectroscopic data of 1-Dodecyloxy-2-nitrobenzene, a compound with applications as an intermediate for dyes and pigments, a water repellent, and a surfactant.[3]
The Importance of a Multi-Database Approach
Relying on a single database for compound identification can be fraught with risk. Discrepancies in data, incomplete entries, and variations in experimental conditions can lead to misidentification. A robust validation process, therefore, necessitates a comparative analysis across multiple reputable databases. For this compound (CAS No. 83027-71-8), key resources include PubChem, the NIST Chemistry WebBook, and commercial databases like ChemicalBook.[4][5][6]
Spectroscopic Data Comparison for this compound
A critical step in the validation process is the direct comparison of key spectroscopic data points obtained from different sources. This allows for the identification of consensus values and highlights any potential discrepancies that may warrant further investigation.
| Parameter | PubChem [4] | ChemicalBook [5] | BIOSYNCE [3] |
| Molecular Formula | C18H29NO3 | C18H29NO3 | C18H29NO3 |
| Molecular Weight | 307.4 g/mol | 307.43 | 307.43 |
| Boiling Point | Not available | 218 °C/1.5 mm Hg | 201-203 °C/3.5 Torr |
| Density | Not available | 0.999 g/mL at 20 °C | 1.004 g/cm3 |
| Melting Point | Not available | Not available | 10.5-11°C |
This table summarizes key physical and chemical properties for this compound from various sources, illustrating the importance of consulting multiple databases to obtain a complete dataset.
A Step-by-Step Workflow for Cross-Referencing
The process of cross-referencing spectroscopic data can be visualized as a systematic workflow designed to ensure the highest level of confidence in compound identification.
Caption: A workflow for cross-referencing spectroscopic data.
In-Depth Analysis of Spectroscopic Data
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for structural confirmation.
-
¹H NMR: The ¹H NMR spectrum of nitrobenzene, a related compound, shows signals for the aromatic protons between 7.5 and 8.3 ppm.[7] For this compound, one would expect to see these aromatic signals, along with signals for the dodecyloxy chain, including a triplet for the terminal methyl group around 0.9 ppm and a triplet for the methylene group attached to the oxygen around 4.0 ppm. PubChem lists ¹H NMR data for this compound from a Varian CFT-20 instrument.[4]
-
¹³C NMR: The ¹³C NMR spectrum of nitrobenzene shows aromatic signals between 123 and 149 ppm.[7] For this compound, additional signals for the twelve carbons of the dodecyl chain would be expected in the aliphatic region of the spectrum.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹), the ether linkage (C-O stretch around 1250 cm⁻¹), and the aromatic ring (C-H and C=C stretches). PubChem provides an FTIR spectrum of this compound, noting the technique as a capillary cell with a neat sample.[4]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 307. The fragmentation pattern would likely involve cleavage of the dodecyl chain and the ether bond.[8] The NIST Chemistry WebBook is a valuable resource for mass spectra of a wide range of compounds.[6]
Experimental Protocols for Data Acquisition
The quality of the experimental data is paramount for accurate cross-referencing.[2] Adherence to standardized protocols is essential.
1. NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
2. IR Spectroscopy Sample Preparation and Acquisition:
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, collecting a background spectrum first for subtraction.
3. Mass Spectrometry Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the properties of the analyte.[2]
Logical Framework for Data Validation
A systematic approach to data validation ensures that the final compound identification is reliable.
Caption: A logical flow for validating spectroscopic data.
Conclusion
The cross-referencing of spectroscopic data across multiple databases is an indispensable practice for the accurate identification of chemical compounds like this compound. By systematically comparing experimental data with information from resources such as PubChem and the NIST Chemistry WebBook, researchers can significantly enhance the reliability of their findings. This meticulous approach to data validation is crucial for ensuring the integrity and reproducibility of scientific research.
References
- A Guide to Cross-Referencing Spectral Data with Databases - Benchchem. (n.d.).
- Chemical structure confirmation: Significance and symbolism. (2024, December 13).
- 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem. (n.d.).
- Characterising new chemical compounds & measuring results - Royal Society Publishing. (n.d.).
- FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report) - ChemRxiv. (n.d.).
- Fine, J. A., et al. (2020). Spectral deep learning for prediction and prospective validation of functional groups. Digital Discovery, 9(4), 1-10.
- A Practical Approach for Validation of Compound Identification in Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry - PubMed. (2025, October 21).
- 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8 - BIOSYNCE. (n.d.).
- Isolating, Identifying, Imaging, and Measuring Substances and Structures - NCBI - NIH. (n.d.).
- 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). (n.d.).
- 1-Decyloxy-4-nitrobenzene | C32H50N2O6 | CID 139077697 - PubChem. (n.d.).
- Welcome to the NIST WebBook. (n.d.).
- 1-Dodecyloxy-4-nitrobenzene - PMC - NIH. (n.d.).
- NIST Chemistry WebBook - National Institute of Standards and Technology. (n.d.).
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4).
- Benzene, nitro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem. (n.d.).
- 1-(Dodecylsulfanyl)-4-nitrobenzene | C18H29NO2S | CID 13010698 - PubChem. (n.d.).
- Benzene, nitro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Benzene, nitro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Benzene, dodecyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- To add or not to add—that is the question for your reference spectra prediction databases - Modgraph. (n.d.).
- Left: partial ¹H NMR spectra of nitrobenzene-d5 layers of 2 (3 mM)... - ResearchGate. (n.d.).
- Pre-processing spectroscopic data: for good or ill? | Spectroscopy Europe/World. (2019, December 13).
Sources
- 1. Chemical structure confirmation: Significance and symbolism [wisdomlib.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 83027-71-8 [chemicalbook.com]
- 6. Welcome to the NIST WebBook [webbook.nist.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analysis of Isomeric Impurities in 1-Dodecyloxy-2-nitrobenzene
Introduction: The Challenge of Isomeric Purity in Drug Synthesis
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Dodecyloxy-2-nitrobenzene serves as a key building block in various synthetic pathways. Its synthesis, typically involving the Williamson ether synthesis between a dodecyl halide and a nitrophenol, is susceptible to side reactions that produce structurally similar, yet distinct, isomeric impurities.
The primary isomers of concern are the positional isomers, such as 1-Dodecyloxy-4-nitrobenzene (para-isomer) and, to a lesser extent, 1-Dodecyloxy-3-nitrobenzene (meta-isomer). These isomers arise from the presence of corresponding isomeric nitrophenols in the starting material or from rearrangement reactions. Due to their nearly identical molecular weights and similar physicochemical properties, these isomers pose a significant analytical challenge. Regulatory bodies mandate strict control over such impurities, making their accurate detection and quantification a critical step in the quality control process.
This guide provides a comparative analysis of three powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC)—for the robust resolution and quantification of isomeric impurities in this compound samples. The discussion is grounded in established analytical principles and validated through experimental data, adhering to the standards outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is often the first line of defense for purity analysis due to its versatility and wide applicability. For separating positional aromatic isomers, the choice of stationary phase chemistry is paramount to achieving the necessary selectivity.
The Causality of Column Selection
Standard C18 (octadecylsilane) columns, which separate primarily based on hydrophobicity, often fail to resolve positional isomers like the dodecyloxy-nitrobenzene variants. Their similar log P values result in co-elution. The key to separation lies in exploiting subtle differences in electron distribution and planarity.
A Phenyl-Hexyl stationary phase is a superior alternative. This phase introduces an additional separation mechanism: π-π interactions between the electron-rich phenyl rings of the stationary phase and the nitroaromatic analytes. The differing positions of the nitro group on the benzene ring of the isomers cause a differential in these π-π interactions, enabling chromatographic separation that is not possible on a C18 column alone.
Experimental Protocol: HPLC-UV
Objective: To separate and quantify 1-Dodecyloxy-4-nitrobenzene from the main component, this compound.
Instrumentation:
-
Agilent 1290 Infinity II LC System or equivalent
-
Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Workflow Diagram: HPLC Analysis
Sources
Navigating the Photocleavage Landscape: A Comparative Performance Guide to 1-Dodecyloxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of dynamic biological studies and sophisticated organic synthesis, the precise spatiotemporal control over the release of active molecules is paramount. Photoremovable protecting groups (PPGs), often termed "photocages," have emerged as indispensable tools, offering the ability to initiate biological processes or chemical reactions with a pulse of light.[1] Among the various classes of PPGs, the o-nitrobenzyl group and its derivatives are workhorses in the field, valued for their synthetic accessibility and broad applicability.[2][3] This guide provides an in-depth comparative analysis of 1-Dodecyloxy-2-nitrobenzene , a lipophilic member of the o-nitrobenzyl family, and contextualizes its potential performance against established hydrophilic and lipophilic alternatives.
While direct, comprehensive experimental data on the photophysical and photochemical properties of this compound as a PPG is not yet prevalent in published literature, its structural characteristics allow for a robust, predictive analysis based on the well-understood principles of o-nitrobenzyl chemistry. This guide will, therefore, serve as a roadmap for researchers considering its use, offering a framework for evaluation and detailed experimental protocols to enable its characterization and application.
The o-Nitrobenzyl Photocleavage: A Mechanistic Overview
The photo-uncaging mechanism of o-nitrobenzyl derivatives is a well-established photochemical process.[4] Upon absorption of UV light, typically in the 300-365 nm range, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and a byproduct, 2-nitrosobenzaldehyde (in the case of an unsubstituted benzyl carbon).[2] The efficiency of this process is dictated by two key parameters: the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the photorelease.[5]
This compound: A Lipophilic Candidate
This compound introduces a C12 alkyl chain to the phenolic oxygen of the o-nitrophenyl core. This long, nonpolar tail fundamentally alters the physicochemical properties of the parent chromophore, transforming it from a relatively polar molecule into a highly lipophilic one. This structural feature is the primary determinant of its specialized applications and comparative performance.
Predicted Performance Attributes:
-
Solubility and Localization: The dodecyl chain will confer excellent solubility in nonpolar organic solvents and lipids, while rendering it virtually insoluble in aqueous media. This makes it an ideal candidate for applications involving lipid bilayers, cell membranes, or delivery systems for hydrophobic drugs.[6][7] It is expected to partition strongly into hydrophobic environments.
-
Aggregation: In aqueous environments, even at low concentrations, this compound is likely to form micelles or other aggregates due to its amphiphilic nature.[8] This behavior can influence its effective concentration and photorelease kinetics.
-
Photochemical Properties: The electronic properties of the o-nitrophenyl chromophore are not expected to be significantly altered by the long alkyl chain, as it is electronically insulating. Therefore, the absorption spectrum of this compound should be very similar to that of other o-nitrophenyl ethers.[9] However, the local microenvironment created by aggregation or partitioning into a lipid phase could subtly influence the quantum yield and photorelease kinetics.[10]
Comparative Analysis: this compound vs. Alternatives
To understand the specific advantages and disadvantages of this compound, it is crucial to compare it with other well-characterized PPGs.
| Feature | This compound (Predicted) | Standard o-Nitrobenzyl PPGs (e.g., for alcohols) | Lipophilic Coumarin PPGs (e.g., for carboxylic acids) |
| Solubility | High in lipids/nonpolar solvents; very low in aqueous media | Moderate to high in aqueous buffers (depending on substituents) | Generally good in organic solvents, can be modified for aqueous solubility |
| Localization | Lipid membranes, hydrophobic pockets of proteins, nonpolar phases | Aqueous phase, cytoplasm | Can be tailored for specific cellular compartments |
| λmax (nm) | ~340-360 nm | ~340-360 nm | ~350-400 nm (can be red-shifted) |
| Quantum Yield (Φ) | Unknown, likely in the range of 0.01-0.1 | Typically 0.01-0.5 | Can be higher, up to >0.2 |
| Release Kinetics | Potentially slower due to diffusion from lipid phase | Generally fast (µs to ms) | Can be very fast (ns to µs) |
| Byproducts | 2-Nitrosododecyloxybenzene (lipophilic) | 2-Nitrosobenzaldehyde (potentially toxic) | Coumarin derivatives (often fluorescent) |
| Key Applications | Photocontrol of membrane-associated proteins, release of hydrophobic drugs from liposomes, studies in biphasic systems | Caging of neurotransmitters, nucleotides, and other water-soluble biomolecules | Fast-release studies, applications requiring fluorescent byproducts for monitoring |
Experimental Workflows for Performance Evaluation
To empirically validate the predicted performance of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for a comprehensive comparative study.
Synthesis of a Caged Fluorescent Probe
To facilitate the analysis of photorelease, it is advantageous to "cage" a molecule whose release can be easily monitored. A fluorescent dye is an excellent choice. Here, we propose the synthesis of a 1-dodecyloxy-2-nitrobenzyl ether of a coumarin derivative.
Protocol 1: Synthesis of a Caged Coumarin
-
Dissolve this compound (1 eq.) and a suitable hydroxycoumarin derivative (e.g., 7-hydroxy-4-methylcoumarin, 1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.
-
Stir the reaction mixture at 80 °C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion , cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the caged coumarin.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial for the Williamson ether synthesis. Potassium carbonate acts as a base to deprotonate the hydroxyl group of the coumarin, making it a nucleophile. The reaction is heated to increase the rate of this SNAr reaction.
Characterization of Photochemical Properties
The following workflow outlines the key experiments to determine the efficiency and kinetics of photorelease.
Caption: Experimental workflow for characterizing the photochemical properties of a photoremovable protecting group.
Protocol 2: Determination of Quantum Yield and Photorelease Rate
-
Prepare a solution of the caged coumarin in the desired solvent (e.g., acetonitrile for baseline characterization, or incorporated into liposomes for application-specific data).
-
Determine the molar extinction coefficient (ε) at the irradiation wavelength (e.g., 365 nm) using a UV-Vis spectrophotometer.
-
Prepare a solution of a chemical actinometer with a known quantum yield (e.g., potassium ferrioxalate).
-
Irradiate the sample and actinometer solutions under identical conditions (light source, geometry, and irradiation time).
-
Analyze the change in absorbance of both the sample and the actinometer.
-
Calculate the quantum yield of the caged compound relative to the actinometer.
-
For photorelease kinetics , irradiate the sample and take aliquots at different time points.
-
Analyze the aliquots by HPLC to determine the concentration of the remaining caged compound.
-
Plot the natural logarithm of the concentration of the caged compound versus time. The negative of the slope of this line will give the first-order rate constant of the photorelease.
Self-Validation: The use of a well-established chemical actinometer provides a reliable reference for quantifying the photon flux, which is essential for accurate quantum yield determination. HPLC analysis provides a direct and quantitative measure of the disappearance of the starting material and the appearance of the product, allowing for robust kinetic analysis.
Application in a Liposomal Drug Delivery System
The lipophilic nature of this compound makes it a prime candidate for constructing light-sensitive liposomes for controlled drug release.[11] The PPG can be incorporated into the lipid bilayer, and upon irradiation, its cleavage would lead to a change in the membrane properties, triggering the release of encapsulated cargo.
Caption: Workflow for preparing and testing light-sensitive liposomes using a this compound derivative.
Protocol 3: Light-Triggered Release from Liposomes
-
Co-dissolve a standard lipid mixture (e.g., DPPC and cholesterol) and a derivative of this compound (e.g., a caged lipid) in chloroform.
-
Evaporate the solvent to form a thin lipid film.
-
Hydrate the film with a solution containing a self-quenching concentration of a fluorescent dye (e.g., calcein).
-
Extrude the suspension through polycarbonate membranes to create unilamellar vesicles of a uniform size.
-
Remove unencapsulated dye by size-exclusion chromatography.
-
Place the liposome suspension in a fluorometer and irradiate with a 365 nm light source.
-
Monitor the increase in fluorescence as the calcein is released and its self-quenching is relieved.
-
Compare the release profile with that of control liposomes lacking the photosensitive lipid.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, photoremovable protecting group. Its inherent lipophilicity distinguishes it from the majority of commonly used PPGs and suggests a niche in applications requiring precise spatial control within hydrophobic environments such as cell membranes and lipid-based drug delivery systems.[12] While this guide provides a predictive framework and detailed experimental protocols for its evaluation, further research is needed to fully elucidate its photochemical properties and benchmark its performance against existing alternatives. The synthesis and characterization of caged substrates, as outlined, will be a critical first step in unlocking the potential of this promising molecule for advanced applications in chemistry and biology.
References
- Photocleavage-based Photoresponsive Drug Delivery. Photochemistry and Photobiology. 2022;98(2):288-302. [Link]
- Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews. 2025;54(9):4902-4936. [Link]
- Synthesis, Self-Assembly Properties, and Degradation Characterization of a Nonionic Photocleavable Azo-Sulfide Surfactant Family. Langmuir. 2022;38(32):9896-9905. [Link]
- Photoremovable Protecting Groups. Molecules. 2022;27(13):4236. [Link]
- Development of Photoremovable Protecting Groups Responsive to Near-Infrared Two-Photon Excitation and Their Application to Drug Delivery Research. Bulletin of the Chemical Society of Japan. 2023;96(8):799-810. [Link]
- Photoremovable protecting groups: development and applications. Photochemical & Photobiological Sciences. 2012;11(3):441-441. [Link]
- Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition. 2015;54(23):6969-6973. [Link]
- Lipid Pools As Photolabile “Protecting Groups”: Design of Light-Activatable Bioagents. Angewandte Chemie International Edition. 2013;52(31):8031-8035. [Link]
- A Review on Photosensitive Surfactants: Mechanism, Synthesis, and Applic
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. 2013;113(1):119-191. [Link]
- A photo-cleavable surfactant for top-down proteomics. Nature Methods. 2019;16(10):1031-1038. [Link]
- Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. 2021;5(2). [Link]
- Synthesis and characterization of a photocleavable anionic surfactant, Azo a, Scheme illustrating the use of Azo in solubilizing proteins, followed by rapid degradation with UV irradiation, and MS analysis of the intact proteins.
- New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety.
- A photocleavable surfactant for top-down proteomics.
- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology. 2019;53:82-93. [Link]
- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. 2006;16(15):4007-4010. [Link]
- Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences. 2002;1(7):441-458. [Link]
- Photoremovable protecting groups: reaction mechanisms and applic
- Photoremovable protecting groups: development and applications.
- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. 2025;10(48):52136-52144. [Link]
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. 2013;113(1):119-191. [Link]
- 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8. BIOSYNCE. [Link]
- Light Sensitive Liposomes: A Novel Strategy for Targeted Drug Delivery. Pharmaceutical Nanotechnology. 2025;13(1):41-54. [Link]
- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
- 1-(Dodecyloxy)-2-nitrobenzene. PubChem. [Link]
- Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. 2022;144(27):12085-12093. [Link]
- Ortho-Nitrobenzyl alcohol based two-photon excitation controlled drug release system.
- Influence of the hydrophilic–hydrophobic contrast of porous surfaces on the enzymatic performance. Journal of Materials Chemistry B. 2013;1(18):2385-2392. [Link]
- Influence of the hydrophilic-hydrophobic contrast of porous surfaces on the enzymatic performance.
- Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates.
- Photoremovable Protecting Groups: Across the Light Spectrum to Near- Infrared Absorbing Photocages.
- Impact of hydrophobicity on local solvation structures and its connection with the global solubilization thermodynamics of amphiphilic molecules. Physical Chemistry Chemical Physics. 2021;23(2):1077-1087. [Link]
- Surface Hydrophobicity Strongly Influences Adsorption and Conformation of Amyloid Beta Derived Peptides. International Journal of Molecular Sciences. 2024;25(15):8249. [Link]
- Impact of Hydrophobicity on Antioxidant Efficacy in Low-Moisture Food. Journal of Agricultural and Food Chemistry. 2015;63(24):5847-5855. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Pools As Photolabile “Protecting Groups”: Design of Light-Activatable Bioagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of hydrophobicity on local solvation structures and its connection with the global solubilization thermodynamics of amphiphilic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Self-Assembly Properties, and Degradation Characterization of a Nonionic Photocleavable Azo-Sulfide Surfactant Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of the hydrophilic–hydrophobic contrast of porous surfaces on the enzymatic performance - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Handling of 1-Dodecyloxy-2-nitrobenzene: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the safety of these operations hinges on a thorough understanding of the potential hazards and the diligent application of protective measures. This guide provides essential, immediate safety and logistical information for handling 1-Dodecyloxy-2-nitrobenzene, with a focus on personal protective equipment (PPE) and proper disposal protocols.
Core Hazard Assessment and PPE Strategy
The cornerstone of safe chemical handling is a robust hazard assessment. For this compound, we must consider the risks associated with the nitroaromatic functional group, which is known for its toxicity. The long dodecyl chain may decrease the compound's volatility compared to nitrobenzene, but it can also potentially enhance skin absorption. Therefore, a multi-layered PPE strategy is crucial to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Essential Personal Protective Equipment: A Detailed Breakdown
| PPE Component | Specifications and Rationale |
| Engineering Controls | Primary Barrier: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The face velocity of the fume hood should be regularly checked to ensure it meets institutional safety standards. |
| Hand Protection | Impermeable Gloves: Wear suitable chemical-resistant gloves tested according to EN 374.[1] Nitrile or neoprene gloves are generally recommended for handling nitroaromatic compounds. Always check for leaks and tears before use. For extended operations or when handling larger quantities, consider double-gloving. Contaminated gloves should be removed and disposed of as hazardous waste. |
| Eye and Face Protection | Preventing Splashes: At a minimum, safety glasses with side shields are required.[1] When there is a potential for splashing, chemical safety goggles should be worn. For larger-scale operations, a face shield in addition to goggles provides an extra layer of protection for the entire face. |
| Body Protection | Protecting the Skin: A standard laboratory coat should be worn and kept buttoned. For tasks with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended. In situations involving large quantities or significant potential for exposure, disposable coveralls should be considered.[6] |
| Respiratory Protection | Secondary Barrier: In most laboratory-scale applications within a properly functioning fume hood, respiratory protection may not be necessary. However, if there is a failure of engineering controls, a significant spill, or a procedure with a high potential for aerosol generation, an air-purifying respirator with organic vapor cartridges should be used.[5] All respirator users must be properly fit-tested and trained in their use. |
Operational and Disposal Plans: Step-by-Step Guidance
Safe Handling Procedures:
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within a chemical fume hood. Use a disposable weighing paper or boat to avoid contaminating balances.
-
Running Reactions: Set up reactions in the fume hood, ensuring that all glassware is securely clamped. If heating the reaction, use a controlled heating source such as a heating mantle with a temperature controller.
-
Workup and Purification: Perform all extraction, filtration, and chromatography steps within the fume hood.
-
Personal Hygiene: After handling the compound, wash your hands thoroughly with soap and water, even if you were wearing gloves. Do not eat, drink, or smoke in the laboratory.[2]
Spill Management:
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean up a small spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Waste Disposal:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing papers, absorbent materials, and any other disposable items that have come into contact with the chemical. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Regulations: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[8] Consult your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
- Lab Alley. (2023). Safety Data Sheet: Nitrobenzene.
- Chem Service. (2015). Safety Data Sheet: Nitrobenzene Solution.
- GOV.UK. (n.d.). Nitrobenzene - Incident management.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Centers for Disease Control and Prevention. (n.d.). Toxicological Profile for Nitrobenzene.
- European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier.
- DC Fine Chemicals. (n.d.). Safety Data Sheet: Nitrobenzene.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
